molecular formula C10H6FNOS B1388882 2-(3-Fluorophenyl)thiazole-5-carbaldehyde CAS No. 914348-84-8

2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Cat. No.: B1388882
CAS No.: 914348-84-8
M. Wt: 207.23 g/mol
InChI Key: DVWKNTOIBIVPPA-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H6FNOS and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-fluorophenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-8-3-1-2-7(4-8)10-12-5-9(6-13)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWKNTOIBIVPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661676
Record name 2-(3-Fluorophenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-84-8
Record name 2-(3-Fluorophenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-Fluorophenyl)thiazole-5-carbaldehyde basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical and Basic Properties of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Abstract

The thiazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs due to its diverse biological activities and favorable pharmacokinetic properties. The introduction of a fluorophenyl moiety can further enhance metabolic stability and binding affinity. This guide presents a comprehensive framework for the synthesis, characterization, and evaluation of the basic properties of the novel compound this compound. As specific experimental data for this compound is not widely published, this document serves as a predictive and methodological whitepaper, outlining the necessary steps a research or drug development professional would undertake to fully characterize this molecule. We provide detailed protocols, predicted data based on established chemical principles, and the scientific rationale behind each step, establishing a self-validating system for its initial investigation.

Rationale and Synthetic Strategy

The strategic combination of a 2-phenylthiazole core with a fluorine atom at the meta-position of the phenyl ring and an aldehyde at the 5-position of the thiazole ring yields a molecule with significant potential. The aldehyde group serves as a versatile chemical handle for further derivatization, enabling its use in fragment-based drug discovery or as a key intermediate for more complex target molecules. The 3-fluoro substituent is expected to modulate the electronic properties and lipophilicity, potentially improving cell permeability and metabolic resistance.

Proposed Retrosynthetic Analysis

A reliable method for constructing the 2-arylthiazole core is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone or its equivalent. For this compound, the most direct precursors are 3-fluorothiobenzamide and a 3-carbon α-halo-aldehyde synthon.

SynthesisWorkflow cluster_start Starting Materials cluster_inter Key Intermediate cluster_reaction Hantzsch Thiazole Synthesis cluster_final Final Product Generation A 3-Fluorobenzonitrile D 3-Fluorothiobenzamide A->D Thionation B Lawesson's Reagent or P4S10 B->D C 1,3-Dichloro-2-propanone E Cyclocondensation C->E α-halo carbonyl source D->E F Intermediate: 2-(3-Fluorophenyl)-5-(chloromethyl)thiazole E->F Ring Formation G Oxidation (e.g., Sommelet Reaction) F->G H This compound G->H Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Step 1: Synthesis of 3-Fluorothiobenzamide (Intermediate D)

  • To a stirred solution of 3-fluorobenzonitrile (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.55 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-fluorothiobenzamide as a solid.

Step 2: Synthesis of 2-(3-Fluorophenyl)-5-(chloromethyl)thiazole (Intermediate F)

  • Dissolve 3-fluorothiobenzamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add 1,3-dichloro-2-propanone (1.1 eq) to the solution at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) for 3 hours.[1][2] The reaction involves an initial S-alkylation followed by intramolecular cyclization and dehydration.[3]

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is used in the next step without further purification.

Step 3: Synthesis of this compound (Final Product H)

  • Dissolve the crude 2-(3-Fluorophenyl)-5-(chloromethyl)thiazole (1.0 eq) in chloroform.

  • Add hexamethylenetetramine (HMTA, urotropine) (1.2 eq) and heat the mixture to reflux for 6 hours (Sommelet reaction).

  • Cool the reaction and treat with aqueous HCl to hydrolyze the resulting salt.

  • Extract the product with dichloromethane, dry the organic phase over MgSO₄, and concentrate.

  • Purify the final compound by flash column chromatography on silica gel to afford this compound.

Structural Elucidation and Purity Assessment

Confirming the structure and purity of a novel compound is a critical, non-negotiable step. A combination of spectroscopic and chromatographic techniques must be employed.

Spectroscopic Characterization

The following table summarizes the predicted spectroscopic data for the target compound based on its structure and known chemical shift ranges for similar functional groups.

Technique Functional Group/Proton Predicted Signal Rationale
¹H NMR Aldehyde (-CHO)δ 9.9-10.1 ppm (singlet, 1H)Deshielded proton of the aldehyde group.
Thiazole (H-4)δ 8.2-8.4 ppm (singlet, 1H)Proton on the electron-deficient thiazole ring, adjacent to the aldehyde.
Fluorophenyl (Ar-H)δ 7.3-7.8 ppm (multiplet, 4H)Complex splitting pattern due to F-H and H-H coupling.
¹³C NMR Aldehyde (C=O)δ 185-190 ppmCharacteristic chemical shift for an aldehyde carbonyl carbon.
Thiazole (C-2, C-4, C-5)δ 165-175 (C2), 150-155 (C4), 130-135 (C5)Shifts reflect the electronic environment of the heterocyclic ring.
Fluorophenyl (Ar-C)δ 115-165 ppm (multiple signals)Includes a large C-F coupling constant for the carbon directly bonded to fluorine.
¹⁹F NMR Aryl Fluoride (Ar-F)δ -110 to -115 ppm (vs. CFCl₃)Typical range for a meta-substituted fluorobenzene.
FT-IR C=O Stretch (Aldehyde)1690-1710 cm⁻¹ (strong)Strong, sharp absorption characteristic of a conjugated aldehyde.
C=N Stretch (Thiazole)1550-1600 cm⁻¹Characteristic imine stretch within the aromatic thiazole ring.
C-F Stretch1100-1250 cm⁻¹Strong absorption indicating the presence of the C-F bond.
Mass Spec (ESI+) Molecular Ion [M+H]⁺m/z = 222.02Calculated for C₁₀H₇FNOS⁺. High-resolution mass spectrometry (HRMS) should confirm this to within 5 ppm.
Protocol: Purity Determination by RP-HPLC

Objective: To determine the purity of the synthesized compound.

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute to 10 µg/mL with a 50:50 water/acetonitrile mixture.

  • Analysis: Inject 10 µL and integrate the peak area. Purity is expressed as the percentage of the main peak area relative to the total peak area. A purity of >95% is typically required for subsequent biological assays.

Physicochemical Properties: Prediction and Measurement

Physicochemical properties are paramount in drug development as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted and Experimental Properties
Property Predicted Value Experimental Protocol Significance in Drug Development
Molecular Weight 221.24 g/mol N/A (Calculated)Influences diffusion and permeability; compounds <500 Da are preferred (Lipinski's Rule).
cLogP 2.5 - 3.0Shake-Flask Method: Equilibrate compound in an octanol/water mixture. Measure concentration in each phase by UV-Vis or HPLC to determine the partition coefficient.Measures lipophilicity. Affects solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) 55.1 ŲN/A (Calculated)Predicts cell permeability. Values <140 Ų are associated with good oral bioavailability.
Aqueous Solubility Low (<10 µg/mL)Thermodynamic Solubility: Add excess solid to phosphate-buffered saline (pH 7.4). Shake at 25°C for 24h. Filter and measure the concentration of the saturated solution by HPLC.Crucial for absorption. Poor solubility is a major hurdle in drug development.
Melting Point 110 - 130 °CCapillary Melting Point Apparatus: Place a small amount of dry powder in a capillary tube and heat slowly, recording the temperature range from the first liquid drop to complete liquefaction.An indicator of purity and crystal lattice energy.
pKa (basic) 1.5 - 2.5Potentiometric Titration or UV-pH Titration: Monitor changes in UV absorbance or pH upon titration with acid/base to determine the ionization constant of the thiazole nitrogen.The thiazole nitrogen is weakly basic. pKa influences solubility and receptor interaction at physiological pH.

Chemical Reactivity and Stability

Understanding the molecule's reactive sites is key to planning subsequent derivatization and assessing its stability.

Caption: Key reactive sites on this compound.

Key Reactions
  • Aldehyde Group: This is the primary site for modification. It readily undergoes reductive amination to form secondary amines, Wittig reactions to form alkenes, and oxidation to form the corresponding carboxylic acid. These transformations are fundamental for building a library of derivatives for structure-activity relationship (SAR) studies.

  • Thiazole Nitrogen: The nitrogen at position 3 is weakly basic and can be protonated or alkylated to form a thiazolium salt. This can alter the electronic properties and solubility of the molecule.

  • Thiazole C-4 Proton: The proton at C-4 is the most acidic proton on the ring (after the aldehyde) and could potentially be removed by a strong base, allowing for deuteration or functionalization.

Protocol: Preliminary Stability Assessment

Objective: To assess the stability of the compound under conditions relevant to biological assays and storage.

  • Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Working Solutions: Dilute the stock to 10 µM in three different aqueous buffers:

    • pH 5.0 (Acetate buffer)

    • pH 7.4 (Phosphate-buffered saline, PBS)

    • pH 9.0 (Tris buffer)

  • Incubation: Incubate aliquots of each solution at room temperature (25°C) and at an elevated temperature (40°C).

  • Analysis: At time points 0, 2, 8, and 24 hours, quench an aliquot with an equal volume of cold acetonitrile. Analyze the sample by the RP-HPLC method described in section 2.2.

  • Evaluation: Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at t=0. The compound is considered stable if >90% remains after 24 hours at the tested condition.

Conclusion

This guide provides a comprehensive, albeit predictive, technical overview of this compound. We have proposed a robust synthetic route and outlined a complete suite of analytical and experimental protocols necessary to confirm its identity, purity, and core physicochemical properties. The true value of this molecule lies in its potential as a versatile building block. The strategic placement of the aldehyde and fluoro-substituent provides a foundation for extensive derivatization, enabling medicinal chemists to systematically explore its biological potential. The methodologies described herein represent the foundational work required before committing this promising scaffold to a full-scale drug discovery program.

References

Introduction: The Significance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the 2,5-disubstituted thiazole framework is a privileged structure, appearing in numerous biologically active compounds and functional materials.[1] this compound is a key synthetic intermediate that embodies this potential. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the aldehyde at the 5-position serves as a versatile chemical handle for a wide array of subsequent transformations, including condensations, reductions, and the formation of new carbon-carbon bonds.[2][3] This guide provides an in-depth analysis of the principal synthetic strategies for accessing this valuable compound, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis, which identifies the key bond disconnections and reveals potential synthetic pathways. For this compound, three primary disconnections lead to the most viable and commonly employed synthetic strategies.

G cluster_1 Strategy 1: Hantzsch Synthesis cluster_2 Strategy 2: C5-Formylation cluster_3 Strategy 3: C5-Methanol Oxidation Target This compound H_SM1 3-Fluorobenzthioamide Target->H_SM1 C2-N3 & C4-C5 disconnection (Hantzsch) H_SM2 α-Halo-β-oxopropanal equivalent (e.g., 2-bromo-3,3-diethoxypropanal) Target->H_SM2 F_Precursor 2-(3-Fluorophenyl)thiazole Target->F_Precursor C5-CHO disconnection O_Precursor (2-(3-Fluorophenyl)thiazol-5-yl)methanol Target->O_Precursor Oxidation F_Precursor_SM1 3-Fluorobenzthioamide F_Precursor->F_Precursor_SM1 Hantzsch F_Precursor_SM2 α-Haloacetaldehyde equivalent F_Precursor->F_Precursor_SM2 F_Reagent Formylating Agent (Vilsmeier Reagent) O_Precursor_SM 2-(3-Fluorophenyl)thiazole-5-carboxylate O_Precursor->O_Precursor_SM Reduction O_Reagent Oxidizing Agent (e.g., DMP, PCC)

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy 1: The Hantzsch Thiazole Synthesis Approach

The Hantzsch synthesis is a cornerstone of thiazole chemistry, offering a direct and convergent route to the heterocyclic core.[4] This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.

Principle and Mechanistic Insight

The reaction proceeds via initial nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization via attack of the thioamide's nitrogen atom on the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. The choice of an α-halocarbonyl that already contains the C5-aldehyde (or a protected version thereof) allows for the direct construction of the target scaffold.

G Start 3-Fluorobenzthioamide + 2-Bromo-3,3-diethoxy-propanal Intermediate1 Thioether Adduct Start->Intermediate1 Nucleophilic Attack (S on C-Br) Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration (-H2O) Product_Protected Protected Thiazole Intermediate3->Product_Protected Aromatization Product_Final Target Aldehyde Product_Protected->Product_Final Acidic Hydrolysis (Deprotection)

Caption: Workflow for the Hantzsch synthesis of the target molecule.

Experimental Protocols

Step 1.1: Synthesis of 3-Fluorobenzthioamide

Causality: The thioamide is the source of the N3, C2, and the 2-aryl substituent. It can be prepared from the corresponding benzonitrile and hydrogen sulfide or, more commonly in a lab setting, from the benzaldehyde via the Kindler modification of the Willgerodt reaction or by treating 3-fluorobenzamide with a thionating agent like Lawesson's reagent. The latter is often preferred for its reliability and high yields.

  • To a stirred solution of 3-fluorobenzamide (10.0 g, 71.9 mmol) in anhydrous toluene (200 mL), add Lawesson's reagent (16.0 g, 39.5 mmol).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-fluorobenzthioamide as a solid.

Step 1.2: Hantzsch Cyclization and Deprotection

Causality: 1,3-Dichloroacetone or similar α-haloketones are common Hantzsch substrates. To install the C5-aldehyde, a synthetic equivalent like 2-bromo-3,3-diethoxypropanal is used. The diethoxyacetal group protects the aldehyde from undesired side reactions during the cyclization and is easily removed via acidic hydrolysis in the final step.

  • In a round-bottom flask, dissolve 3-fluorobenzthioamide (5.0 g, 32.2 mmol) in ethanol (100 mL).

  • Add 2-bromo-3,3-diethoxypropanal (7.9 g, 35.4 mmol) to the solution.

  • Heat the mixture to reflux for 8-12 hours. Monitor for the disappearance of starting materials via TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude residue in a mixture of acetone (50 mL) and 2M hydrochloric acid (25 mL).

  • Stir the mixture at room temperature for 2-4 hours to effect the deprotection of the acetal.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.

Synthetic Strategy 2: Formylation of 2-(3-Fluorophenyl)thiazole

This two-step strategy involves first constructing the 2-arylthiazole core and then introducing the aldehyde functionality at the C5 position. The Vilsmeier-Haack reaction is the classic and highly effective method for this transformation on electron-rich heterocycles.[5][6]

Principle and Mechanistic Insight

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7] This reagent, a chloroiminium ion, is a mild electrophile that attacks the most electron-rich position of the heterocyclic ring. For 2-arylthiazoles, electrophilic substitution preferentially occurs at the C5 position.[8] Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde.

G cluster_1 Step A: Precursor Synthesis cluster_2 Step B: Formylation Hantzsch 3-Fluorobenzthioamide + 2-Bromoacetaldehyde dimethyl acetal Precursor 2-(3-Fluorophenyl)thiazole Hantzsch->Precursor Hantzsch Cyclization Attack Electrophilic Aromatic Substitution at C5 Precursor->Attack Vilsmeier_Reagent POCl3 + DMF Electrophile Vilsmeier Reagent [ClCH=N(Me)2]+ Vilsmeier_Reagent->Electrophile Electrophile->Attack Hydrolysis Aqueous Workup Attack->Hydrolysis Product Target Aldehyde Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation strategy.

Experimental Protocols

Step 2.1: Synthesis of 2-(3-Fluorophenyl)thiazole

  • Combine 3-fluorobenzthioamide (10.0 g, 64.4 mmol) and 2-bromoacetaldehyde dimethyl acetal (12.0 g, 71.0 mmol) in ethanol (150 mL).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-(3-fluorophenyl)thiazole.

Step 2.2: Vilsmeier-Haack Formylation

Causality: The reaction is typically performed at low temperatures to control the exothermic formation of the Vilsmeier reagent and to ensure selectivity. POCl₃ is a highly reactive and corrosive reagent and must be handled with care in an anhydrous environment. The aqueous workup is essential for hydrolyzing the intermediate iminium salt to the final aldehyde.

  • In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (50 mL) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (8.0 mL, 86.0 mmol) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (often as a solid).

  • Add a solution of 2-(3-fluorophenyl)thiazole (10.0 g, 51.7 mmol) in anhydrous DMF (20 mL) dropwise to the Vilsmeier reagent suspension.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Cool the mixture back to 0 °C and quench the reaction by slowly pouring it onto crushed ice.

  • Make the solution alkaline (pH 8-9) by the careful addition of a cold aqueous solution of sodium hydroxide (e.g., 30% w/v).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography to yield the target aldehyde.

Synthetic Strategy 3: Oxidation of (2-(3-Fluorophenyl)thiazol-5-yl)methanol

This route builds the desired carbon skeleton first and establishes the final oxidation state in the last step. It is a reliable method, particularly when mild and selective oxidizing agents are employed.

Principle and Mechanistic Insight

The strategy relies on the selective oxidation of a primary alcohol to an aldehyde. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are well-suited for this transformation, as they minimize the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants like potassium permanganate or chromic acid.[9][10] The alcohol precursor itself is readily accessible by reducing the corresponding thiazole-5-carboxylate ester.

Experimental Protocols

Step 3.1: Synthesis of Ethyl 2-(3-Fluorophenyl)thiazole-5-carboxylate

Causality: This precursor is synthesized via a Hantzsch reaction between 3-fluorobenzthioamide and an α-halo-β-ketoester, such as ethyl bromopyruvate.

  • Dissolve 3-fluorobenzthioamide (10.0 g, 64.4 mmol) and ethyl bromopyruvate (13.8 g, 70.8 mmol) in ethanol (150 mL).

  • Heat the mixture to reflux for 5-7 hours.

  • Cool the reaction, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solution in vacuo.

  • Recrystallize the crude solid from ethanol or purify by column chromatography to obtain the pure ester.

Step 3.2: Reduction to (2-(3-Fluorophenyl)thiazol-5-yl)methanol

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the ester to the primary alcohol. The reaction must be performed under strictly anhydrous conditions and quenched carefully due to the high reactivity of LiAlH₄ with water.

  • Suspend lithium aluminum hydride (LiAlH₄) (1.47 g, 38.7 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate (10.0 g, 37.7 mmol) in anhydrous THF (50 mL) to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and then water again (4.5 mL).

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude alcohol, which can be purified by chromatography if necessary.

Step 3.3: Oxidation to the Aldehyde

Causality: Dess-Martin periodinane (DMP) is a mild and highly selective oxidant for primary alcohols, operating at room temperature with short reaction times, making it an excellent choice to avoid degradation of the sensitive thiazole ring.[11]

  • Dissolve (2-(3-fluorophenyl)thiazol-5-yl)methanol (5.0 g, 22.4 mmol) in anhydrous dichloromethane (DCM) (100 mL).

  • Add Dess-Martin periodinane (11.4 g, 26.9 mmol) portion-wise at room temperature.

  • Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude aldehyde.

  • Purify by column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors such as starting material availability, scalability, and the specific capabilities of the laboratory.

MetricStrategy 1: HantzschStrategy 2: C5-FormylationStrategy 3: C5-Methanol Oxidation
Number of Steps 2 (from benzamide)2 (from thioamide)3 (from thioamide)
Key Reagents Lawesson's Reagent, Bromo-acetalPOCl₃, DMFEthyl bromopyruvate, LiAlH₄, DMP
Overall Yield ModerateGood to ExcellentModerate to Good
Scalability ModerateGoodModerate
Advantages Convergent, direct installation of aldehyde.High-yielding formylation, reliable precursor synthesis.Utilizes standard, well-understood reactions.
Challenges Availability/stability of the bromo-acetal.Handling of POCl₃, requires anhydrous conditions.Multiple steps, handling of LiAlH₄ and DMP.

Purification and Characterization

The final product, this compound, is typically a solid at room temperature.

  • Purification: The most common method for purification is column chromatography on silica gel using a mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective for obtaining highly pure material.

  • Characterization: The structure of the final compound should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the C4-proton of the thiazole ring (~8.2-8.5 ppm), and multiplets in the aromatic region for the fluorophenyl group.

    • ¹³C NMR: Expect signals for the aldehyde carbonyl (~185 ppm), the thiazole carbons, and the carbons of the fluorophenyl ring (with characteristic C-F coupling).

    • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (C₁₀H₆FNOS, MW: 207.23) should be observed.

    • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch should be present around 1680-1700 cm⁻¹.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable synthetic strategies. The Vilsmeier-Haack formylation of a pre-formed 2-(3-fluorophenyl)thiazole (Strategy 2) often represents the most balanced approach in terms of efficiency, scalability, and yield for many research and development settings. The direct Hantzsch synthesis (Strategy 1) is an elegant and convergent alternative, provided the required α-halo-aldehyde equivalent is readily accessible. Finally, the oxidation of the corresponding methanol (Strategy 3) offers a robust, albeit longer, route that relies on a series of classic and dependable transformations. The selection of the optimal pathway should be guided by a careful evaluation of starting material costs, available equipment, and the desired scale of the synthesis.

References

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

This compound is a heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. Its structure, featuring a fluorinated phenyl ring coupled to a reactive thiazole-5-carbaldehyde core, offers a unique combination of physicochemical properties and synthetic versatility. The thiazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions.[1] The strategic placement of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds.[1] Furthermore, the aldehyde functional group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations, including condensations, nucleophilic additions, and cross-coupling reactions.[1]

This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications, framed from the perspective of a senior application scientist to provide field-proven insights.

Part 1: Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource
IUPAC Name 2-(3-fluorophenyl)-1,3-thiazole-5-carbaldehydePubChem[2]
CAS Number 914348-84-8Freedom Chemical[3]
Molecular Formula C₁₀H₆FNOSPubChem[2][4]
Molecular Weight 207.23 g/mol PubChem[2]
Canonical SMILES C1=CC(=CC(=C1)F)C2=NC=C(S2)C=OPubChem[2][4]
Monoisotopic Mass 207.01541 DaPubChemLite[4][5]
Predicted XlogP 2.5PubChemLite[4][5]
Purity (Typical) ≥95%Freedom Chemical[3]
Appearance Solid (form may vary)N/A

Part 2: Synthesis and Mechanistic Rationale

The synthesis of substituted phenylthiazoles is a well-trodden path in organic chemistry. A robust and modern approach for preparing this compound involves a Suzuki cross-coupling reaction. This method offers high yields and excellent functional group tolerance.

Proposed Synthetic Workflow

The logical flow for the synthesis involves the palladium-catalyzed coupling of a commercially available thiazole precursor with a fluorinated boronic acid, followed by purification.

G cluster_synthesis Synthesis Workflow A Starting Material A: Ethyl 2-bromothiazole-5-carboxylate C Suzuki Cross-Coupling (Pd Catalyst, Base, Solvent) A->C B Starting Material B: 3-Fluorophenylboronic Acid B->C D Intermediate: Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate C->D Forms C-C bond E Reduction (e.g., DIBAL-H) D->E Selective reduction of ester F Final Product: This compound E->F G Purification (Column Chromatography) F->G

Caption: Proposed Suzuki coupling and reduction pathway for synthesis.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own optimization based on laboratory conditions and scale.

Step 1: Suzuki Cross-Coupling

  • Reactor Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add ethyl 2-bromothiazole-5-carboxylate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃) (2.5 eq).

  • Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to reflux (approx. 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting 2-bromothiazole is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate.

  • Expert Insight: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial for the catalytic cycle of the Suzuki reaction. The aqueous base is essential for the transmetalation step. Degassing the solvent is critical to prevent the oxidation and deactivation of the catalyst. This general strategy is effective for coupling various phenylboronic acids with thiazole halides.[6]

Step 2: Reduction to Aldehyde

  • Reactor Setup: Dissolve the crude ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate intermediate from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Diisobutylaluminium hydride (DIBAL-H) (1.1 eq, typically as a 1.0 M solution in hexanes) dropwise via a syringe, keeping the internal temperature below -70 °C.

  • Reaction Execution: Stir the mixture at -78 °C for 2-3 hours.

  • Quenching and Work-up: Quench the reaction by slowly adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir until two clear layers form. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Expert Insight: DIBAL-H is a powerful yet selective reducing agent. Performing the reduction at low temperatures (-78 °C) is critical to prevent over-reduction of the ester to the corresponding alcohol. The aldehyde is formed via a stable tetrahedral intermediate that collapses upon work-up.

Step 3: Purification

  • Methodology: Purify the crude product using silica gel column chromatography.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) is typically effective for eluting the final product.

  • Final Product: Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Part 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach ensures the material's suitability for subsequent research.

Analytical Workflow

G cluster_qc Analytical & QC Workflow A Synthesized Crude Product B LC-MS Analysis A->B Identity Check C ¹H NMR & ¹⁹F NMR Spectroscopy A->C Structural Elucidation D FT-IR Spectroscopy A->D Functional Group ID G Structure Confirmed? B->G C->G D->G E Purity Assessment (HPLC) F Qualified Material (>95% Purity) E->F G->E Yes

Caption: A standard workflow for structural and purity validation.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for structural confirmation. Expected signals include multiplets in the aromatic region (7.0-8.5 ppm), a singlet for the thiazole proton, and a characteristic downfield singlet for the aldehyde proton (CHO) around 9.8-10.2 ppm.

    • ¹⁹F NMR: A singlet or doublet is expected, confirming the presence and electronic environment of the fluorine atom.

    • ¹³C NMR: Will show characteristic peaks for the aldehyde carbonyl carbon (~185 ppm), as well as carbons of the thiazole and fluorophenyl rings.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds precisely to the molecular formula C₁₀H₆FNOS. Predicted adducts can be used for confirmation.[4][5]

Predicted AdductPredicted m/z
[M+H]⁺208.02269
[M+Na]⁺230.00463
[M-H]⁻206.00813
  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.

  • High-Performance Liquid Chromatography (HPLC): The definitive method for quantifying the purity of the final compound, which should typically be ≥95% for use in research applications.[3]

Part 4: Applications in Drug Discovery and Development

The utility of this compound stems from its identity as a "versatile small molecule scaffold."[7] It serves not as an end-product therapeutic, but as a crucial intermediate for building more complex, biologically active molecules.[8]

Logical Framework of Utility

G cluster_apps Molecular Features to Applications A Core Molecule: 2-(3-Fluorophenyl) thiazole-5-carbaldehyde B Thiazole Ring (H-bonding, π-stacking) A->B C Aldehyde Group (Reactive Handle) A->C D 3-Fluorophenyl Group (Modulates Lipophilicity, Metabolic Stability, Binding) A->D E Lead Compound Synthesis B->E C->E F PROTAC / Degrader Synthesis C->F Linker attachment D->E G Anticancer Agents E->G H Anti-inflammatory Agents E->H

Caption: How molecular features drive its use in drug discovery.

  • Scaffold for Bioactive Molecules: Thiazole derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[6][9][10] This compound is a key starting point for synthesizing libraries of novel thiazoles for screening. For example, the aldehyde can be readily converted into amides, amines (via reductive amination), or other functional groups to explore structure-activity relationships (SAR).

  • Intermediate for Targeted Therapeutics: The fluorophenylthiazole moiety is a component of molecules designed to inhibit specific biological targets, such as kinases or enzymes like CYP51.[6][11] Research into thiazole carboxamides has shown promise in developing c-Met kinase inhibitors for cancer treatment.[11]

  • Protein Degrader Building Block: The compound is explicitly categorized as a "Protein Degrader Building Block."[3] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, the aldehyde could be functionalized to attach a linker, which in turn connects to a ligand for an E3 ubiquitin ligase, creating a molecule designed to induce the degradation of a specific target protein.

Part 5: Safety, Handling, and Storage

  • Usage: This chemical is intended for professional research laboratory use only and is not for medical or consumer applications.[3]

  • Storage: Store at room temperature in a well-sealed container, protected from light and moisture.[3]

  • Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. Work should be performed in a well-ventilated fume hood.

References

The Strategic Role of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its prevalence in a multitude of pharmacologically active compounds.[1][2][3][4][5] This guide delves into the specific and strategic importance of a key derivative, 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, as a versatile scaffold and synthetic intermediate in medicinal chemistry. We will explore the intrinsic value of its structural components—the 2-phenylthiazole core, the meta-positioned fluorine atom, and the reactive 5-carbaldehyde group—and their collective contribution to the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This document will provide a comprehensive overview of its synthetic accessibility, its role in the construction of complex molecular architectures, and the biological significance of the derivatives it enables.

Introduction: The Thiazole Scaffold in Drug Discovery

The five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, is a privileged scaffold in drug design.[2][3][5] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of approved drugs, including the antiretroviral ritonavir and the anti-inflammatory meloxicam.[1][2] The 2-phenylthiazole subclass, in particular, has garnered significant attention as it offers a rigid framework that can be readily functionalized to modulate pharmacological activity.[6][7]

The subject of this guide, this compound, emerges as a particularly valuable building block for several key reasons:

  • The 2-(3-Fluorophenyl) Moiety: The introduction of a fluorine atom at the meta-position of the phenyl ring can significantly impact a molecule's physicochemical properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

  • The Thiazole Core: This heterocyclic system is not merely a linker but an active contributor to the biological profile of a molecule. It can engage in hydrogen bonding and pi-stacking interactions, and its metabolic stability is often superior to that of more labile functional groups.

  • The 5-Carbaldehyde Functionality: The aldehyde group at the 5-position is a versatile chemical handle, opening a gateway to a vast array of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents and pharmacophores.

This guide will illuminate the strategic application of this compound in the synthesis of novel, biologically active molecules.

Synthetic Strategies and the Role of the Carbaldehyde

The synthetic utility of this compound lies in the reactivity of its aldehyde group. This functionality serves as a linchpin for the construction of more complex derivatives.

Oxidation to Carboxylic Acid

A straightforward yet powerful transformation is the oxidation of the aldehyde to a carboxylic acid. This is a common strategy to enable the formation of amide bonds, which are prevalent in many biologically active molecules due to their ability to form hydrogen bonds.[1]

Experimental Protocol: Oxidation of this compound to 2-(3-Fluorophenyl)thiazole-5-carboxylic acid

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetone and water.

  • Oxidation: Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄) (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the addition of a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Work-up: Filter the mixture and wash the precipitate with acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidification and Extraction: Acidify the aqueous residue with 2 M HCl to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The resulting carboxylic acid is a key intermediate for the synthesis of a diverse library of amide derivatives, as will be discussed in the applications section.

Reductive Amination

The carbaldehyde is an excellent electrophile for reductive amination, allowing for the introduction of a wide variety of primary and secondary amines. This reaction is a cornerstone of medicinal chemistry for building carbon-nitrogen bonds.

Wittig and Horner-Wadsworth-Emmons Reactions

These olefination reactions provide a means to introduce carbon-carbon double bonds, extending the carbon skeleton and allowing for the synthesis of stilbene-like structures or other conjugated systems which can be of interest for certain biological targets.

The following diagram illustrates the pivotal role of this compound as a synthetic hub.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Intermediates/Scaffolds main This compound oxidation Oxidation (e.g., KMnO4) main->oxidation reductive_amination Reductive Amination (e.g., NaBH(OAc)3, R1R2NH) main->reductive_amination wittig Wittig/HWE Reaction (e.g., Ylide) main->wittig acid 2-(3-Fluorophenyl)thiazole-5-carboxylic Acid oxidation->acid amine Substituted Aminomethyl Thiazoles reductive_amination->amine alkene Vinyl-Substituted Thiazoles wittig->alkene

Caption: Synthetic pathways from this compound.

Applications in Medicinal Chemistry

The derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology.

Anticancer Agents: Targeting Kinases

A significant body of research has focused on 2-phenylthiazole derivatives as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

One notable example is the development of c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in the progression of numerous cancers. A study on thiazole/thiadiazole carboxamide scaffold-based derivatives identified compounds with potent c-Met inhibitory activity.[1] While this study synthesized the carboxylic acid precursor through a different route, the data underscores the potential of the 2-(3-fluorophenyl)thiazole scaffold.

Compound IDR GroupTargetIC₅₀ (nM)
51f 4-Fluorophenylc-Met29.05
51h 4-Fluorophenylc-Met35.42
Foretinib (Reference Drug)c-Met-
Table 1: In vitro inhibitory activity of representative 2-(fluorophenyl)thiazole carboxamides against c-Met kinase. Data extracted from a study on thiazole/thiadiazole carboxamide derivatives.[1]

The data in Table 1 demonstrates that fluorophenyl-substituted thiazole carboxamides can exhibit potent, nanomolar-level inhibition of c-Met kinase. The 3-fluoro substitution on the phenyl ring is anticipated to contribute favorably to the binding affinity and pharmacokinetic properties of such inhibitors.

Antifungal Drug Design

The 2-phenylthiazole scaffold has also been explored for the development of novel antifungal agents. One of the primary targets for azole antifungals is lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. A study on 2-phenylthiazole derivatives as CYP51 inhibitors demonstrated that these compounds can exhibit potent antifungal activity.[8] The introduction of a fluorine atom on the phenyl ring is a common strategy in the design of CYP51 inhibitors, as seen in approved drugs like fluconazole and voriconazole.

The following diagram illustrates the proposed mechanism of action for 2-phenylthiazole-based antifungal agents targeting CYP51.

G inhibitor 2-(3-Fluorophenyl)thiazole Derivative cyp51 Lanosterol 14α-demethylase (CYP51) inhibitor->cyp51 Inhibition ergosterol Ergosterol cyp51->ergosterol Biosynthesis lanosterol Lanosterol lanosterol->cyp51 Substrate membrane Fungal Cell Membrane Integrity ergosterol->membrane Essential Component

Caption: Proposed mechanism of action for antifungal 2-phenylthiazole derivatives.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study starting from this compound is not yet published, we can extrapolate from related series of compounds:

  • Fluorine Position: The position of the fluorine atom on the phenyl ring is critical. The meta-position, as in our title compound, can influence the molecule's conformation and electronic distribution, leading to altered binding modes compared to ortho- or para-substituted analogs.

  • Substituents at the 5-position: The nature of the group at the 5-position of the thiazole ring, derived from the carbaldehyde, is a key determinant of activity. For kinase inhibitors, amide functionalities are often crucial for establishing hydrogen bond interactions within the ATP-binding pocket. The length, branching, and electronic nature of the R-groups in the amide will significantly impact potency and selectivity.

  • The Thiazole as a Scaffold: The thiazole ring itself is not just a passive linker. Its ability to act as a hydrogen bond acceptor and its specific geometry are integral to the overall pharmacophore.

Conclusion and Future Perspectives

This compound is a high-potential building block in medicinal chemistry. Its trifecta of a fluorinated phenyl ring, a stable thiazole core, and a versatile carbaldehyde handle makes it an ideal starting point for the synthesis of libraries of novel compounds. The demonstrated success of related 2-(fluorophenyl)thiazole derivatives as potent kinase inhibitors and antifungal agents provides a strong rationale for the further exploration of this scaffold.

Future research should focus on leveraging the reactivity of the 5-carbaldehyde to generate a wide diversity of derivatives and to systematically explore the SAR of these compounds against a range of biological targets. The insights gained from such studies will undoubtedly contribute to the development of the next generation of therapeutic agents.

References

An In-depth Technical Guide on the Synthesis and Significance of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in the landscape of drug discovery and development.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a central component in a multitude of clinically significant molecules. Thiazole derivatives exhibit an extensive range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5] The incorporation of a fluorine atom onto the phenyl ring, as seen in 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, can further enhance metabolic stability, binding affinity, and bioavailability of the molecule. The carbaldehyde functional group at the 5-position serves as a versatile synthetic handle, allowing for further molecular elaboration to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

This guide provides a comprehensive technical overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data. Furthermore, we will explore the potential applications of this compound in drug discovery, grounded in the established biological activities of closely related analogs.

Strategic Synthesis of this compound

The synthesis of the target compound is strategically designed as a two-stage process. The core 2-(3-fluorophenyl)thiazole is first constructed via the well-established Hantzsch thiazole synthesis.[3][6][7] Subsequently, the carbaldehyde group is introduced at the C5 position of the thiazole ring through a Vilsmeier-Haack formylation reaction.[8][9][10] This approach ensures high yields and regioselectivity.

Diagram of the Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Preparation of Starting Materials cluster_1 Core Scaffold Synthesis (Hantzsch) cluster_2 Formylation (Vilsmeier-Haack) 3_Fluorobenzaldehyde 3_Fluorobenzaldehyde 3_Fluorobenzamide 3_Fluorobenzamide 3_Fluorobenzaldehyde->3_Fluorobenzamide 1. NH2OH·HCl, HCOOH 2. H2SO4 3_Fluorobenzothioamide 3-Fluorobenzothioamide (II) 3_Fluorobenzamide->3_Fluorobenzothioamide Lawesson's Reagent 2_3F_Thiazole_Acetal 2-(3-Fluorophenyl)thiazole -5-diethyl acetal (IV) 3_Fluorobenzothioamide->2_3F_Thiazole_Acetal Reaction with (III) Ethanol, Reflux 3_Fluorobenzothioamide->2_3F_Thiazole_Acetal Bromoacetaldehyde_diethyl_acetal Bromoacetaldehyde diethyl acetal (III) Bromoacetaldehyde_diethyl_acetal->2_3F_Thiazole_Acetal 2_3F_Thiazole 2-(3-Fluorophenyl)thiazole (V) 2_3F_Thiazole_Acetal->2_3F_Thiazole Acid Hydrolysis Target_Compound 2-(3-Fluorophenyl)thiazole -5-carbaldehyde (I) 2_3F_Thiazole->Target_Compound POCl3, DMF 2_3F_Thiazole->Target_Compound

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of Precursors

Preparation of 3-Fluorobenzothioamide (II)

The synthesis of the requisite thioamide starting material is achieved from the corresponding amide, 3-fluorobenzamide. The thionation is efficiently carried out using Lawesson's reagent, a well-established and mild method for converting carbonyls to thiocarbonyls.[4][11][12]

Experimental Protocol:

  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-fluorobenzamide (13.9 g, 100 mmol) and Lawesson's reagent (22.2 g, 55 mmol).

  • Solvent Addition: Add dry toluene (150 mL) to the flask.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. Filter the crude product and wash with cold toluene.

  • Purification: Recrystallize the crude solid from ethanol to afford pure 3-fluorobenzothioamide as a pale yellow solid.

Part 2: Hantzsch Thiazole Synthesis of the Core Scaffold

The Hantzsch synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide to form a thiazole ring.[3][6][7][13] In this protocol, we utilize bromoacetaldehyde diethyl acetal as a protected form of the α-halocarbonyl to react with 3-fluorobenzothioamide.

Experimental Protocol:

  • Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 3-fluorobenzothioamide (II) (15.5 g, 100 mmol) and bromoacetaldehyde diethyl acetal (III) (19.7 g, 100 mmol) in absolute ethanol (150 mL).

  • Reaction: Heat the mixture at reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL). This neutralizes the HBr formed during the reaction and precipitates the product.

  • Isolation: Stir the mixture for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with cold water and air dry. This yields the acetal-protected intermediate.

  • Hydrolysis: Suspend the crude intermediate in a mixture of ethanol (100 mL) and 2M hydrochloric acid (50 mL). Heat the mixture at 50-60°C for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Purification: Cool the solution and neutralize with a saturated aqueous solution of sodium bicarbonate. The product, 2-(3-fluorophenyl)thiazole (V), will precipitate. Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Diagram of the Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Thioamide 3-Fluorobenzothioamide S atom attacks α-carbon Intermediate1 S-Alkylated Intermediate Intramolecular cyclization Thioamide:f1->Intermediate1:f0 SN2 Attack Haloketone Bromoacetaldehyde diethyl acetal Br is leaving group Haloketone:f1->Intermediate1:f0 CyclicIntermediate Thiazoline Intermediate Dehydration Intermediate1:f1->CyclicIntermediate:f0 N attacks carbonyl Thiazole 2-(3-Fluorophenyl)thiazole Aromatic Product CyclicIntermediate:f1->Thiazole:f0 - H2O

Caption: Mechanism of the Hantzsch thiazole synthesis.

Part 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10][14][15] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophile then attacks the electron-rich C5 position of the thiazole ring.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (30 mL) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (10.7 g, 70 mmol) dropwise, keeping the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-(3-fluorophenyl)thiazole (V) (10.8 g, 60 mmol) in DMF (20 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (200 g). Then, add a 5M aqueous solution of sodium hydroxide to neutralize the mixture to pH 7-8, which hydrolyzes the iminium salt intermediate to the aldehyde.

  • Isolation and Purification: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with water. Recrystallize the solid from ethanol to yield pure this compound (I).

Characterization and Data

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Property Value
Molecular Formula C₁₀H₆FNOS
Molecular Weight 207.23 g/mol
Appearance Pale yellow solid
Expected ¹H NMR (CDCl₃, δ ppm) ~9.9 (s, 1H, -CHO), ~8.4 (s, 1H, thiazole-H4), ~7.2-7.8 (m, 4H, Ar-H)
Expected ¹³C NMR (CDCl₃, δ ppm) ~182 (-CHO), ~160-165 (thiazole C2, C-F), ~150 (thiazole C4), ~145 (thiazole C5), ~110-135 (Ar-C)
IR (KBr, cm⁻¹) ~1680-1700 (C=O stretch of aldehyde), ~3100 (C-H aromatic)
Mass Spec (ESI-MS) m/z 208.02 [M+H]⁺

Note: The NMR chemical shifts are predicted based on analogous structures and may vary slightly in the actual spectrum.[16][17][18]

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological activities of related compounds.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-arylthiazole derivatives.[5][19][20][21][22] The fluorine substitution can enhance the lipophilicity and cell permeability of the compounds, potentially leading to improved efficacy. The carbaldehyde group can be derivatized to form Schiff bases, hydrazones, or other functionalities that have been shown to exhibit significant cytotoxic effects against various cancer cell lines.[19] These derivatives may act through various mechanisms, including the inhibition of kinases or the induction of apoptosis.

Antimicrobial and Antifungal Activity

Thiazole-containing compounds are known for their broad-spectrum antimicrobial and antifungal activities.[23][24][25][26][27] The 2-arylthiazole motif is present in several antifungal agents.[19][28] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound could be synthesized and screened for their efficacy against bacterial and fungal strains, potentially leading to the discovery of new lead compounds.

Potential Drug Development Pathway

Drug_Development Start 2-(3-Fluorophenyl)thiazole -5-carbaldehyde (I) Library Derivative Library Synthesis (e.g., Schiff bases, hydrazones) Start->Library Derivatization Screening High-Throughput Screening (Anticancer, Antimicrobial Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A potential pathway for drug discovery starting from the title compound.

Conclusion

This technical guide has outlined a logical and robust synthetic route for the preparation of this compound, a molecule of significant interest in medicinal chemistry. By leveraging the classical Hantzsch thiazole synthesis and Vilsmeier-Haack formylation, this versatile building block can be accessed in high purity and yield. The established and diverse biological activities of the fluorinated 2-arylthiazole scaffold underscore the potential of this compound and its future derivatives as candidates for the development of new anticancer and antimicrobial therapies. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals in their pursuit of novel therapeutic agents.

References

An In-depth Technical Guide to 2-(3-Fluorophenyl)thiazole-5-carbaldehyde Derivatives and Analogs: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Thiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions make it a privileged scaffold in drug design. When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiazole moiety offers a versatile platform for therapeutic intervention, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4][5]

The strategic incorporation of a fluorine atom, particularly on the phenyl ring, can significantly enhance a molecule's pharmacological profile.[6] The introduction of a fluorine atom at the 3-position of the phenyl ring, as in the 2-(3-fluorophenyl)thiazole core, is a nuanced design choice. This modification can improve metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the overall physicochemical properties of the compound, such as lipophilicity and pKa.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of 2-(3-fluorophenyl)thiazole-5-carbaldehyde and its derivatives. The aldehyde functional group at the 5-position serves as a versatile chemical handle, enabling the synthesis of a diverse library of analogs through reactions such as Schiff base formation, Wittig reactions, and reductive amination. This guide is intended for researchers and professionals in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound derivatives can be logically approached in a two-stage process: first, the construction of the core 2-(3-fluorophenyl)thiazole ring system, followed by the introduction of the carbaldehyde group at the 5-position.

Synthesis of the 2-(3-Fluorophenyl)thiazole Core: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic and reliable method first described in 1887, remains a primary route for constructing the thiazole ring.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide.[9] For the synthesis of our core scaffold, the key starting materials are 3-fluorobenzothioamide and a suitable α-haloketone.

Rationale for Method Selection: The Hantzsch synthesis is chosen for its robustness, high yields, and the ready availability of starting materials. It is a convergent synthesis, allowing for the rapid assembly of the thiazole core.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 3-Fluorobenzothioamide Reaction Hantzsch Thiazole Synthesis Reactant1->Reaction Nucleophilic attack Reactant2 α-Haloketone (e.g., 2-bromo-1,3-dichloroacetone) Reactant2->Reaction Electrophile Product 2-(3-Fluorophenyl)thiazole Core Reaction->Product Cyclization & Dehydration

Caption: General workflow for the Hantzsch synthesis of the 2-(3-fluorophenyl)thiazole core.

Detailed Experimental Protocol: Synthesis of 2-(3-Fluorophenyl)thiazole

  • Preparation of 3-Fluorobenzothioamide:

    • To a solution of 3-fluorobenzonitrile (1.0 eq) in pyridine, add triethylamine (1.5 eq).

    • Bubble hydrogen sulfide gas through the solution at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 3-fluorobenzothioamide.

  • Hantzsch Condensation:

    • In a round-bottom flask, dissolve 3-fluorobenzothioamide (1.0 eq) and 1,3-dichloroacetone (1.0 eq) in ethanol.

    • Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

    • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 4-chloro-2-(3-fluorophenyl)thiazole.

Introduction of the Carbaldehyde Group: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Rationale for Method Selection: The Vilsmeier-Haack reaction is highly effective for the formylation of thiazoles, which are sufficiently electron-rich to undergo this electrophilic substitution. The reaction conditions are generally mild, and the reagent is readily prepared.[13]

Vilsmeier_Haack cluster_reagents Reagent Formation cluster_reaction Formylation POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) POCl3->Vilsmeier_Reagent DMF DMF DMF->Vilsmeier_Reagent Thiazole_Core 2-(3-Fluorophenyl)thiazole Iminium_Intermediate Iminium Salt Intermediate Thiazole_Core->Iminium_Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Intermediate->Hydrolysis Final_Product 2-(3-Fluorophenyl)thiazole -5-carbaldehyde Hydrolysis->Final_Product

Caption: Vilsmeier-Haack formylation of the 2-(3-fluorophenyl)thiazole core.

Detailed Experimental Protocol: Synthesis of this compound

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3.0 eq) and cool to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the 2-(3-fluorophenyl)thiazole core (1.0 eq) in anhydrous 1,2-dichloroethane.

    • Add the solution of the thiazole to the freshly prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Caution: This is an exothermic process.

    • Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Synthesis of Analogs from the 5-Carbaldehyde

The aldehyde functionality is a gateway to a vast chemical space. For instance, condensation with various hydrazines or thiosemicarbazides can yield hydrazone or thiosemicarbazone derivatives, which have shown significant biological activities in related systems.[14][15]

Part 2: Structural Characterization and Validation

The unambiguous characterization of the synthesized compounds is paramount for ensuring scientific integrity. A combination of spectroscopic techniques is employed for this purpose.

TechniqueExpected Observations for this compoundRationale
¹H NMR - Singlet for the aldehyde proton (~9.8-10.0 ppm).- Singlet for the thiazole C4-H (~8.0-8.5 ppm).- Multiplets in the aromatic region for the 3-fluorophenyl group (~7.2-7.8 ppm).Provides information on the proton environment, confirming the presence of the aldehyde and the substitution pattern of the aromatic rings.
¹³C NMR - Signal for the aldehyde carbonyl carbon (~185-195 ppm).- Signals for the thiazole ring carbons (C2, C4, C5).- Signals for the 3-fluorophenyl carbons, showing C-F coupling.Confirms the carbon skeleton of the molecule. The characteristic chemical shift of the aldehyde carbon is a key diagnostic peak.
¹⁹F NMR - A single resonance for the fluorine atom on the phenyl ring.Directly confirms the presence and chemical environment of the fluorine atom.
IR Spectroscopy - Strong C=O stretching vibration for the aldehyde (~1680-1700 cm⁻¹).- C-H stretching for the aldehyde (~2720 and 2820 cm⁻¹).- C=N and C=C stretching vibrations for the thiazole and phenyl rings.Provides information on the functional groups present in the molecule.
Mass Spectrometry - A molecular ion peak corresponding to the calculated molecular weight of the compound.Confirms the molecular weight and provides information on the fragmentation pattern, further validating the structure.

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific instrumentation used. The characterization data for related fluorinated thiazole derivatives can be found in the literature, providing a reference for expected spectral features.[9][14]

Part 3: Biological Evaluation and Potential Applications

While specific biological data for this compound is not extensively reported, the known activities of closely related analogs provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Thiazole derivatives are well-documented as potent anticancer agents.[4][16][17] They can induce apoptosis and cell cycle arrest in various cancer cell lines.

Proposed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a standard colorimetric method for assessing cell viability.[18]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Antifungal Activity

2-Phenylthiazole derivatives have shown promise as antifungal agents, often by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[3][19]

Antifungal_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol_Pathway Ergosterol Biosynthesis CYP51->Ergosterol_Pathway Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol_Pathway->Fungal_Membrane Thiazole_Derivative 2-(3-Fluorophenyl)thiazole Derivative Thiazole_Derivative->CYP51 Inhibition

Caption: Proposed mechanism of antifungal action via inhibition of CYP51.

Proposed Experimental Protocol: Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method according to CLSI guidelines.

  • Preparation of Inoculum: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Enzyme Inhibition

The 2-(3-fluorophenyl)thiazole scaffold has been explored as an inhibitor for various enzymes, including p38α kinase, which is involved in inflammatory processes.[1] Derivatives of thiazole-5-carbaldehyde have also been investigated as inhibitors of α-amylase, an enzyme relevant to diabetes management.[5][20]

Structure-Activity Relationship (SAR) Insights:

  • Fluorine Position: The placement of the fluorine atom on the phenyl ring is critical. A 3-fluoro substitution can alter the electronic distribution and conformation of the molecule, potentially leading to enhanced binding with the target protein.

  • Derivatization of the Aldehyde: Converting the 5-carbaldehyde to various Schiff bases, hydrazones, or other derivatives allows for the exploration of different pockets within a target's active site. The nature of the substituent introduced will influence potency and selectivity. For example, in related hydrazinylthiazole series, substitutions on the arylidene ring significantly impacted α-amylase inhibitory activity.[14]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through well-established and robust chemical reactions, and the aldehyde functionality provides a versatile handle for creating diverse chemical libraries. The insights from related fluorinated thiazole analogs strongly suggest potential for significant biological activity, particularly in the areas of oncology, mycology, and inflammatory diseases.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of derivatives to establish clear structure-activity relationships. This will involve the derivatization of the 5-carbaldehyde and potentially further substitution on the thiazole ring. In silico methods, such as molecular docking, can be employed to guide the design of new analogs and to understand their binding modes with specific biological targets.[21] The combination of rational design, efficient synthesis, and thorough biological testing will be key to unlocking the full therapeutic potential of this valuable chemical scaffold.

References

The Thiazole-5-carbaldehyde Core: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Heterocyclic Aldehyde

In the vast and ever-expanding universe of chemical scaffolds leveraged for drug discovery, certain core structures emerge as privileged motifs. These are not merely inert frameworks but active participants in molecular recognition, bestowing upon their derivatives the precise physicochemical properties and three-dimensional orientations required for potent and selective biological activity. The thiazole-5-carbaldehyde core, a seemingly simple five-membered heterocycle bearing a reactive aldehyde functionality, is a paramount example of such a scaffold. Its inherent electronic properties, synthetic versatility, and proven track record in a multitude of therapeutic areas have solidified its importance in the modern medicinal chemist's toolbox. This guide aims to provide a comprehensive technical overview of the thiazole-5-carbaldehyde core, from its fundamental chemical principles to its strategic application in the design of next-generation therapeutics.

The Thiazole-5-carbaldehyde Moiety: A Synthesis-Forward Design Element

The utility of any chemical scaffold in drug discovery is intrinsically linked to its accessibility and the ease with which it can be diversified. The thiazole-5-carbaldehyde core excels in this regard, with a variety of synthetic routes available for its construction and subsequent functionalization.

Constructing the Core: A Comparative Overview of Synthetic Strategies

The choice of synthetic route to the thiazole-5-carbaldehyde core is often dictated by the desired substitution pattern and the scale of the synthesis. While classical methods like the Hantzsch thiazole synthesis remain relevant, contemporary methodologies offer improved efficiency and functional group tolerance.[1][2]

A notable modern approach involves the Dess-Martin periodinane (DMP) reagent-mediated cascade annulation of tertiary enaminones with potassium thiocyanate.[3] This method is particularly elegant as the DMP plays a dual role, first mediating a free radical thiocyanation and then inducing the selective formation of the thiazole-5-carbaldehyde by masking the in-situ generated formyl group.[3]

Table 1: Comparison of Selected Synthetic Routes to Thiazole-5-carbaldehydes

Synthetic MethodStarting MaterialsKey ReagentsAdvantagesDisadvantagesReference(s)
Hantzsch Thiazole Synthesisα-Haloketones, ThioamidesBaseWell-established, versatileHarsh conditions, limited functional group tolerance[1][2]
DMP-Mediated Cascade AnnulationTertiary enaminones, Potassium thiocyanateDess-Martin PeriodinaneMild conditions, high selectivityUse of hypervalent iodine reagent[3]
Modified Gewald ReactionNitriles, 1,4-Dithiane-2,5-diolBaseAccess to 2-substituted thiazolesSubstrate-dependent outcome[4]
Experimental Protocol: DMP-Mediated Synthesis of Thiazole-5-carbaldehydes

The following protocol is a representative example of a modern approach to the synthesis of the thiazole-5-carbaldehyde core, adapted from the literature.[3]

Step 1: Reaction Setup

  • To a solution of the tertiary enaminone (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (10 mL) is added potassium thiocyanate (KSCN) (1.5 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

Step 2: Addition of DMP

  • Dess-Martin Periodinane (DMP) (1.2 mmol) is added portion-wise to the reaction mixture over 5 minutes.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 1-3 hours).

Step 3: Work-up and Purification

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃).

  • Causality: The sodium thiosulfate quenches any remaining DMP, and the sodium bicarbonate neutralizes any acidic byproducts.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired thiazole-5-carbaldehyde.

DMP_Synthesis Enaminone Tertiary Enaminone Intermediate Thiocyanated Intermediate Enaminone->Intermediate + KSCN, DMP KSCN KSCN DMP Dess-Martin Periodinane Product Thiazole-5-carbaldehyde Intermediate->Product Cascade Annulation

Caption: DMP-mediated synthesis of thiazole-5-carbaldehyde.

The Chemical Versatility of the Aldehyde: A Gateway to Diverse Functionalities

The true power of the thiazole-5-carbaldehyde core lies in the reactivity of its aldehyde group, which serves as a versatile handle for a wide array of chemical transformations. This allows for the facile introduction of diverse pharmacophoric elements and the optimization of structure-activity relationships (SAR).[5]

Key Functionalization Reactions

The aldehyde moiety readily participates in a variety of classical and modern organic reactions, including:

  • Reductive Amination: Formation of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for introducing diverse side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Formation of alkenes, providing a means to extend the carbon skeleton and introduce conformational constraints.

  • Condensation Reactions: Formation of imines, hydrazones, and other C=N containing moieties. Thiazolylhydrazones, for instance, have shown promise as anticholinesterase agents for Alzheimer's disease.[6]

  • Oxidation and Reduction: Conversion to the corresponding carboxylic acid or alcohol, respectively, offering additional points for diversification. Thiazole-5-carboxylic acid derivatives are also explored as bioactive compounds.[7]

Functionalization Core Thiazole-5-carbaldehyde Amine Amine Derivative Core->Amine Reductive Amination Alkene Alkene Derivative Core->Alkene Wittig/HWE Reaction Hydrazone Hydrazone Derivative Core->Hydrazone Condensation CarboxylicAcid Carboxylic Acid Derivative Core->CarboxylicAcid Oxidation Alcohol Alcohol Derivative Core->Alcohol Reduction

Caption: Key functionalization reactions of the thiazole-5-carbaldehyde core.

The Thiazole-5-carbaldehyde Core in Medicinal Chemistry: A Privileged Scaffold

The thiazole ring is a bioisostere of several other five- and six-membered aromatic rings and is found in numerous FDA-approved drugs.[4][8] The thiazole-5-carbaldehyde core, as a key intermediate, has been instrumental in the development of a wide range of therapeutic agents, particularly in oncology.

A Central Role in Kinase Inhibition

Protein kinases are a major class of drug targets, and the thiazole scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[9][10] The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors and donors, respectively, facilitating crucial interactions within the ATP-binding pocket of kinases.[10]

Derivatives of thiazole-5-carboxamide have been identified as potent inhibitors of several kinases, including Akt and c-Met.[11][12] The strategic functionalization of the carbaldehyde precursor allows for the exploration of different regions of the kinase active site, leading to the optimization of potency and selectivity.

Table 2: Thiazole-5-carboxamide Derivatives as Kinase Inhibitors

Kinase TargetDerivative TypeReported IC₅₀ ValuesKey Structural FeaturesReference(s)
Akt1, Akt32-Substituted thiazole-5-carboxamides24-25 nMPhenylpropan-2-yl)amido side chain[12]
c-MetThiazole/thiadiazole carboxamides41.53 nM6,7-dimethoxyquinoline core[11]
p56(Lck)2-(Aminoheteroaryl)-thiazole-5-carboxamidesPotent in vitro and in vivo efficacySubstituted aminoheteroaryl at C2[1]
Mechanism of Action: A Glimpse into the Binding Pocket

Molecular docking and X-ray crystallography studies have provided valuable insights into the binding modes of thiazole-based inhibitors.[13][14] For instance, in the case of human dihydroorotate dehydrogenase (HsDHODH), a target for autoimmune diseases, thiazole derivatives have been shown to bind at the ubiquinone binding tunnel.[13] The thiazole core often orients itself to form key hydrogen bonds with backbone residues of the target protein, while the substituents introduced via the carbaldehyde functionality explore hydrophobic pockets and form additional interactions, thereby enhancing binding affinity and selectivity.

Kinase_Inhibition Thiazole Thiazole Derivative Kinase Kinase Active Site Thiazole->Kinase Binds to ATP Pocket Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Inhibits ATP ATP ATP->Kinase Cell_Signaling Downstream Signaling Phosphorylation->Cell_Signaling Blocks Biological_Effect Biological Effect (e.g., Apoptosis) Cell_Signaling->Biological_Effect Leads to

Caption: General mechanism of action for thiazole-based kinase inhibitors.

Beyond the Clinic: Applications in Agrochemicals and Materials Science

The utility of the thiazole-5-carbaldehyde core extends beyond pharmaceuticals. In the agrochemical industry, its derivatives are employed as effective fungicides and herbicides.[15][16] The thiazole moiety is known to inhibit specific enzymes in plant pathogens, contributing to crop protection.[7] Furthermore, in materials science, the chromophoric properties of thiazole derivatives make them suitable for the production of dyes and pigments, and they are also explored in the development of specialty polymers and coatings.[17]

Conclusion and Future Perspectives

The thiazole-5-carbaldehyde core represents a quintessential example of a privileged scaffold in modern chemical science. Its synthetic tractability, coupled with the versatile reactivity of the aldehyde functional group, provides an unparalleled platform for the generation of diverse and complex molecular architectures. Its proven success in medicinal chemistry, particularly in the development of kinase inhibitors, underscores its significance in the ongoing quest for novel therapeutics. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the thiazole-5-carbaldehyde core is poised to remain a central and indispensable tool for researchers and drug development professionals for years to come.

References

A Technical Guide to the Preliminary Biological Screening of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3] The specific compound, 2-(3-Fluorophenyl)thiazole-5-carbaldehyde (CAS: 914348-84-8), combines this active heterocycle with a fluorinated phenyl group—a substitution known to often enhance metabolic stability and binding affinity—and a reactive carbaldehyde moiety, which serves as a versatile anchor for further chemical modification.[4][5][6] This guide presents a scientifically-grounded, efficient workflow for the preliminary in vitro biological evaluation of this compound. We eschew a rigid, one-size-fits-all template in favor of a logical, evidence-based screening cascade that prioritizes the most probable activities based on the structural alerts within the molecule. The primary focus is on establishing foundational anticancer and antimicrobial profiles through robust, reproducible, and well-controlled assays. The methodologies, data interpretation frameworks, and decision-making logic detailed herein are designed to provide researchers with a self-validating system for generating reliable preliminary data, thereby enabling informed decisions on the future trajectory of this promising chemical entity.

Compound Profile & Strategic Rationale

Before initiating any biological evaluation, a thorough understanding of the test article is paramount. The structural features of this compound provide the logical basis for our screening strategy.

PropertyValueSource(s)
Chemical Name This compound[5]
CAS Number 914348-84-8[5][6]
Molecular Formula C₁₀H₆FNOS[5][7]
Molecular Weight 207.22 g/mol [5][7]
Structure

The decision to prioritize anticancer and antimicrobial screening is based on extensive literature precedent for the 2-phenylthiazole scaffold.[4][8][9] This core is present in numerous molecules demonstrating potent cytotoxicity against diverse cancer cell lines and significant activity against pathogenic bacteria and fungi.[1][10][11] The following workflow provides a high-level overview of the proposed screening cascade.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Secondary Assays & Future Work Compound Test Compound This compound Anticancer Primary Anticancer Screen (MTT Assay) Compound->Anticancer Broad-spectrum cancer cell panel Antimicrobial Primary Antimicrobial Screen (MIC Determination) Compound->Antimicrobial Gram+/Gram-/Fungal panel Data_AC Analyze Cytotoxicity Data (Calculate IC50 & Selectivity) Anticancer->Data_AC Data_AM Analyze MIC Data (Identify Potency) Antimicrobial->Data_AM Hit_AC Anticancer Hit Data_AC->Hit_AC Potent & Selective? Hit_AM Antimicrobial Hit Data_AM->Hit_AM Low MIC? Apoptosis Mechanism of Action (e.g., Apoptosis Assay) Hit_AC->Apoptosis Derivatization Lead Optimization (Chemical Modification) Hit_AC->Derivatization Hit_AM->Derivatization

Caption: High-level workflow for the preliminary biological screening cascade.

Part I: Anticancer Activity Screening

Expertise & Rationale: The 'Why' Behind the Design

The 2-phenylthiazole scaffold is a cornerstone in the design of cytotoxic agents.[4][10] Studies have repeatedly shown that derivatives of this class exhibit potent activity against a multitude of cancer types, including breast, colon, and lung cancer.[4][12] The inclusion of a 3-fluoro substituent has been specifically noted to confer good cytotoxic activity.[4] Therefore, a primary screen for anticancer potential is the most logical starting point.

Our experimental design is built on the principle of gaining maximum information with efficient use of resources. We propose a small, diverse panel of cell lines to probe for broad-spectrum activity and initial signs of selectivity:

  • MCF-7: An estrogen-receptor-positive human breast adenocarcinoma cell line, representing hormone-dependent cancers.[13][14]

  • A549: A human lung carcinoma cell line, representing a common and aggressive form of cancer.[12][15]

  • HepG2: A human liver carcinoma cell line, useful for assessing activity and potential hepatotoxicity.[14]

  • NIH/3T3: A non-cancerous mouse fibroblast cell line, which serves as a crucial control to determine the compound's general cytotoxicity and calculate a selectivity index (SI).[15] A high SI indicates cancer-specific toxicity, a hallmark of a promising drug candidate.

The MTT assay is selected as the primary readout. This is a robust, colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[16] Its reliability, high-throughput nature, and cost-effectiveness make it the gold standard for preliminary cytotoxicity screening.[17][18]

Trustworthiness: A Self-Validating Protocol

This protocol is designed to be self-validating through the stringent use of controls. Every plate must include negative, vehicle, and positive controls to ensure the integrity of the results.

Detailed Protocol: MTT Cytotoxicity Assay

A. Materials:

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Cell Lines: MCF-7, A549, HepG2, NIH/3T3.

  • Media: Appropriate complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Formazan Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Positive Control: Doxorubicin (10 mM stock in DMSO).

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, microplate reader (570 nm), humidified CO₂ incubator (37°C, 5% CO₂).

B. Step-by-Step Workflow:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Perform a cell count and dilute to a final concentration of 5x10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Doxorubicin in complete medium. A typical final concentration range would be 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Crucial Controls: Include wells for:

      • Untreated Control: Cells in medium only (100% viability).

      • Vehicle Control: Cells in medium containing the highest concentration of DMSO used for the test compound (typically ≤0.5%).

      • Positive Control: Cells treated with serial dilutions of Doxorubicin.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[16]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the formazan solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Authoritative Grounding: Data Interpretation

The raw absorbance data is processed to determine the compound's potency, quantified as the half-maximal inhibitory concentration (IC₅₀).[17]

A. Calculation: The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100 Where Abs_Control is the absorbance of the untreated or vehicle control wells.

B. IC₅₀ Determination: Plot the % Viability against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value. This is the concentration of the compound that reduces cell viability by 50%.[17]

C. Data Presentation: Summarize the results in a clear, tabular format.

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)¹
MCF-7Experimental ValueExperimental ValueCalculated Value
A549Experimental ValueExperimental ValueCalculated Value
HepG2Experimental ValueExperimental ValueCalculated Value
NIH/3T3Experimental ValueExperimental ValueN/A
¹ SI = IC₅₀ in NIH/3T3 / IC₅₀ in cancer cell line

D. Hit Progression Logic: A compound is considered a "hit" worthy of further investigation if it meets predefined criteria, typically involving both potency and selectivity.

G Start IC50 Data from MTT Assay Check_Potency Is IC50 < 10 µM in any cancer cell line? Start->Check_Potency Check_Selectivity Is Selectivity Index (SI) > 10? Check_Potency->Check_Selectivity Yes Discard Discard or Re-screen (Low Potency) Check_Potency->Discard No Hit Promising Hit (Proceed to Secondary Assays) Check_Selectivity->Hit Yes Low_Priority Low Priority Candidate (Consider for Derivatization) Check_Selectivity->Low_Priority No (Potent but Non-selective)

Caption: Decision-making flowchart for anticancer hit progression.

Part II: Antimicrobial Activity Screening

Expertise & Rationale: The 'Why' Behind the Design

The thiazole nucleus is a key component in several approved antifungal drugs and numerous experimental antibacterial agents.[1][19] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a versatile pharmacophore for inhibiting microbial enzymes.[9] Therefore, parallel screening for antimicrobial activity is a high-value endeavor.

Our proposed panel includes representative pathogens to cover a broad spectrum:

  • Staphylococcus aureus : A common Gram-positive bacterium responsible for a range of infections.[8]

  • Escherichia coli : A standard model for Gram-negative bacteria.[8]

  • Candida albicans : A prevalent opportunistic fungal pathogen.[1]

For a quantitative preliminary screen, the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is superior to qualitative methods like disk diffusion. The MIC provides a precise concentration value that is more informative for structure-activity relationship (SAR) studies and direct comparison with standard drugs.

Trustworthiness: A Self-Validating Protocol

This protocol ensures reliability through the inclusion of sterility, viability, and reference compound controls.

Detailed Protocol: Broth Microdilution for MIC Determination

A. Materials:

  • Test Compound: 10 mM stock in DMSO.

  • Microbial Strains: S. aureus (e.g., ATCC 29213), E. coli (e.g., ATCC 25922), C. albicans (e.g., ATCC 90028).

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi.

  • Positive Controls: Ciprofloxacin for bacteria, Fluconazole for fungi.

  • Equipment: Sterile 96-well U-bottom plates, multichannel pipette, spectrophotometer/plate reader (600 nm), incubator.

B. Step-by-Step Workflow:

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 1 x 10³ CFU/mL for fungi.

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the test compound stock (appropriately diluted from the 10 mM stock to achieve the highest desired screening concentration, e.g., 256 µg/mL) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This leaves columns 11 and 12 for controls.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (columns 1-11). The final volume in each well will be 200 µL, which halves the compound concentration.

  • Crucial Controls (Column 11 & 12):

    • Growth Control (Column 11): 100 µL broth + 100 µL inoculum (no compound).

    • Sterility Control (Column 12): 200 µL broth only (no inoculum).

    • A separate plate or rows should be set up for the positive control antibiotics (Ciprofloxacin/Fluconazole) following the same dilution scheme.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by measuring the optical density (OD) at 600 nm.

Authoritative Grounding: Data Interpretation

The MIC value is the primary endpoint and the key metric for antimicrobial potency.

A. Data Presentation: Results should be presented clearly in a table.

Microbial StrainTypeCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureusGram-positiveExperimental ValueExperimental ValueN/A
E. coliGram-negativeExperimental ValueExperimental ValueN/A
C. albicansFungusExperimental ValueN/AExperimental Value

B. Interpretation:

  • Potent Activity: MIC ≤ 16 µg/mL

  • Moderate Activity: 16 < MIC ≤ 64 µg/mL

  • Weak/No Activity: MIC > 64 µg/mL

A compound showing potent or moderate activity against any of the tested strains would be considered a "hit" for that specific pathogen type.

Conclusion and Future Directions

This guide outlines a robust, rationale-driven approach for the initial biological characterization of this compound. By focusing on its most probable areas of activity—anticancer and antimicrobial—this workflow maximizes the potential for discovering meaningful biological effects.

A promising anticancer hit (e.g., IC₅₀ < 10 µM with an SI > 10) should be advanced to secondary assays to elucidate its mechanism of action.[20] An Annexin V/Propidium Iodide assay, for example, can determine if the compound induces apoptosis, a preferred mechanism for cancer therapeutics.[17]

An antimicrobial hit (e.g., MIC ≤ 16 µg/mL) warrants further investigation against a broader panel of pathogens, including drug-resistant strains, and determination of the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Finally, the reactive aldehyde group of the parent compound is a prime handle for synthetic modification.[8][21] Should the initial screening yield promising but suboptimal results, a focused medicinal chemistry campaign to synthesize derivatives (e.g., Schiff bases, amides, or alcohols) could be initiated to improve potency and selectivity, guided by the foundational data generated through this screening cascade.

References

Methodological & Application

Application Note: A Validated Two-Step Protocol for the Synthesis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis leverages the classic Hantzsch thiazole formation followed by a regioselective Vilsmeier-Haack formylation. This guide is designed to be self-validating, offering detailed procedural steps, mechanistic insights, and characterization guidelines to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

Thiazole derivatives are a cornerstone of modern pharmacology, present in a wide array of clinically approved drugs, including antibiotics and anticancer agents.[1][2] The specific scaffold, this compound, serves as a crucial intermediate for creating more complex molecules, where the fluorophenyl group can enhance metabolic stability and binding affinity, and the aldehyde function provides a reactive handle for diverse chemical transformations.[3]

This protocol outlines a reliable synthetic route starting from readily available precursors. The initial step involves the construction of the 2-(3-Fluorophenyl)thiazole core via the Hantzsch thiazole synthesis, a robust condensation reaction between a thioamide and an α-halocarbonyl compound.[4][5] The subsequent step introduces the C5-aldehyde functionality through the Vilsmeier-Haack reaction, an effective method for formylating electron-rich heterocyclic systems.[6][7] Each step has been detailed with expert rationale to guide the researcher through the synthesis and purification process.

Overall Reaction Scheme

Figure 1: Two-step synthesis of this compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation reagents1 3-Fluorobenzothioamide + 2-Bromo-1,1-diethoxyethane reaction1 Reaction in Ethanol Reflux, 4-6 h reagents1->reaction1 1. Mix & Heat workup1 Aqueous Work-up & Extraction reaction1->workup1 2. Cool & Quench purify1 Column Chromatography workup1->purify1 3. Isolate Crude product1 2-(3-Fluorophenyl)thiazole purify1->product1 4. Purify vilsmeier_reagent Vilsmeier Reagent (POCl₃ + DMF) 0°C to rt product1->vilsmeier_reagent 1. Prepare Reagent reaction2 Reaction at 80-90°C 4-5 h vilsmeier_reagent->reaction2 2. Add Thiazole hydrolysis Hydrolysis (aq. NaOAc) & Extraction reaction2->hydrolysis 3. Quench & Hydrolyze purify2 Recrystallization/ Column Chromatography hydrolysis->purify2 4. Isolate Crude final_product This compound purify2->final_product 5. Purify

Caption: Synthetic workflow for the target compound.

Part 1: Synthesis of 2-(3-Fluorophenyl)thiazole

This stage employs the Hantzsch thiazole synthesis, a cornerstone reaction for forming the thiazole heterocycle.[8] The reaction proceeds via an initial S-alkylation of the thioamide by the α-halo acetal, followed by cyclization and dehydration to form the aromatic ring.[9] 2-Bromo-1,1-diethoxyethane serves as a stable and easy-to-handle synthetic equivalent of the volatile 2-bromoacetaldehyde.

Materials & Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
3-Fluorobenzothioamide155.1910.01.55 g1.0
2-Bromo-1,1-diethoxyethane197.0711.01.50 mL1.1
Ethanol (Absolute)--40 mL-
Saturated Sodium Bicarbonate (aq)--50 mL-
Ethyl Acetate--100 mL-
Anhydrous Sodium Sulfate----
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorobenzothioamide (1.55 g, 10.0 mmol).

  • Reagent Addition: Add absolute ethanol (40 mL) to the flask and stir until the thioamide is fully dissolved. To this solution, add 2-bromo-1,1-diethoxyethane (1.50 mL, 11.0 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 95:5) to afford 2-(3-fluorophenyl)thiazole as a pale yellow solid.

Part 2: Vilsmeier-Haack Formylation of 2-(3-Fluorophenyl)thiazole

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings.[7] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6] Electrophilic substitution occurs preferentially at the C5 position of the thiazole ring, which is activated by the sulfur atom.[10]

Materials & Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-(3-Fluorophenyl)thiazole195.225.00.98 g1.0
N,N-Dimethylformamide (DMF), Anhydrous73.0915.01.1 mL3.0
Phosphorus Oxychloride (POCl₃)153.336.00.56 mL1.2
Sodium Acetate (Anhydrous)82.03---
Dichloromethane (DCM), Anhydrous--20 mL-
Ice-water bath----
Step-by-Step Protocol
  • Vilsmeier Reagent Preparation: In a 50 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (1.1 mL, 15.0 mmol). Cool the flask to 0°C using an ice-water bath. Add phosphorus oxychloride (0.56 mL, 6.0 mmol) dropwise with vigorous stirring over 15 minutes. Ensure the temperature does not rise above 10°C. After the addition, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-(3-fluorophenyl)thiazole (0.98 g, 5.0 mmol) in anhydrous DCM (10 mL) and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction Execution: Heat the reaction mixture to 80-90°C and stir for 4-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0°C in an ice bath. Carefully and slowly pour the mixture onto 50 g of crushed ice. Stir vigorously for 30 minutes.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate until the pH reaches 6-7. A precipitate should form.

  • Isolation: Filter the solid precipitate and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield this compound as a crystalline solid.

Characterization of Final Product

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the fluorophenyl ring and the thiazole ring. A key signal will be a singlet for the aldehyde proton (-CHO) typically found downfield (δ 9.8-10.1 ppm). The proton at the C4 position of the thiazole ring will appear as a singlet around δ 8.0-8.5 ppm.[11][12]

  • ¹³C NMR: The spectrum will show a signal for the aldehyde carbonyl carbon around 180-190 ppm.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₀H₆FNOS (223.01 g/mol ).

  • Melting Point: A sharp melting point range indicates high purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • 2-Bromo-1,1-diethoxyethane is a lachrymator. Avoid inhalation and skin contact.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis for 2-Arylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis in Modern Drug Discovery

The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in FDA-approved drugs highlights its significance in addressing a wide array of therapeutic areas, including cancer, infectious diseases, and inflammatory conditions.[3][4][5] Among the various synthetic strategies to access this valuable heterocycle, the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most robust and widely utilized methods.[3][6]

This application note provides a comprehensive guide to the Hantzsch synthesis for preparing 2-arylthiazoles, a class of compounds with significant pharmacological interest. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The content is designed for researchers and drug development professionals seeking to leverage this classic reaction in their synthetic endeavors.

Mechanistic Insights: The Chemical Rationale of the Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction that typically involves the cyclization of an α-haloketone with a thioamide.[6][7][8] The reaction proceeds through a well-established multi-step mechanism, the understanding of which is crucial for troubleshooting and optimization.

The overall transformation can be summarized as the reaction between an α-haloketone and a thioamide (or a related sulfur-containing nucleophile like thiourea) to yield the corresponding thiazole.[6][9]

The key mechanistic steps are:

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone. This step follows an SN2 pathway, displacing the halide ion and forming an isothioamide intermediate.[9][10]

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone. This intramolecular condensation step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.[9]

  • Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[10]

Mechanistic Diagram

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thioamide Intermediate1 Isothioamide Intermediate (S-Alkylation) Reactants->Intermediate1 1. Nucleophilic Attack (SN2) Intermediate2 Hydroxythiazoline (Cyclization) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 2-Arylthiazole Intermediate2->Product 3. Dehydration (-H2O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-arylthiazoles via the Hantzsch reaction. These protocols are designed to be self-validating, incorporating in-process controls and characterization steps.

General Experimental Workflow

A typical workflow for the Hantzsch synthesis is outlined below. This process ensures a systematic approach from reaction setup to product validation.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (α-Aryl-α-haloketone, Thioamide/Thiourea) B 2. Reaction Setup (Solvent, Stirring, Temperature Control) A->B C 3. Reaction Monitoring (Thin Layer Chromatography - TLC) B->C D 4. Work-up & Isolation (Neutralization, Filtration) C->D Upon Completion E 5. Purification (Recrystallization) D->E F 6. Product Characterization (Melting Point, NMR, MS) E->F

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Classic Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a foundational example of the Hantzsch synthesis.[9]

Materials & Equipment:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • 20 mL scintillation vial or round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Buchner funnel and side-arm flask for filtration

  • Standard laboratory glassware

  • TLC plates (silica gel), developing chamber, and UV lamp

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g). The use of a slight excess of thiourea is common to ensure complete consumption of the limiting reagent.[10]

  • Solvation: Add methanol (5 mL) to the vial, followed by a magnetic stir bar. Methanol is a common solvent for this reaction as it readily dissolves the reactants.

  • Heating and Reaction: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 80-100°C).[9] Allow the reaction to proceed for 30-60 minutes. The reaction is typically rapid at elevated temperatures.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).[9] The disappearance of the 2-bromoacetophenone spot indicates the reaction is nearing completion.

  • Isolation: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution.[9] This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[10]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any remaining salts and impurities.[9]

  • Drying and Characterization: Allow the collected solid to air dry on a watch glass. Once dry, determine the mass and calculate the percent yield. Characterize the product by determining its melting point and acquiring NMR spectra.[9] The crude product is often of sufficient purity for many applications.[9]

Protocol 2: One-Pot, Multi-Component Synthesis of Substituted 2-Arylthiazoles

This protocol describes a more advanced, environmentally benign method for synthesizing more complex thiazole derivatives using ultrasonic irradiation, which can accelerate the reaction and improve yields.[11][12]

Materials & Equipment:

  • α-Bromoacetyl derivative (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica-supported tungstosilicic acid (catalyst)

  • Ethanol/Water (1:1 v/v)

  • Ultrasonic bath

  • Standard laboratory glassware for filtration and work-up

Procedure:

  • Reaction Mixture Preparation: In a suitable flask, combine the α-bromoacetyl derivative (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilicic acid in 5 mL of an ethanol/water (1:1) solvent system.[11][12]

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath at room temperature. Irradiate the mixture for 1.5 to 2 hours.[11] Ultrasonication provides the energy for the reaction to proceed efficiently without the need for high temperatures.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Catalyst Recovery and Product Isolation: Upon completion, filter the reaction mixture to recover the solid catalyst, which can be washed and reused.[11]

  • Purification: The filtrate, containing the product, is then concentrated under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Data Presentation: Optimizing Reaction Conditions

The choice of solvent and temperature can significantly impact the yield of the Hantzsch synthesis. The following table summarizes the effect of different conditions on a model reaction.

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux3.5~70
2EthanolReflux3.0~75
3MethanolReflux3.0~72
41-ButanolReflux2.5~80
5Ethanol/Water (1:1)652.0~85
6Ethanol/Water (1:1)RT (Ultrasonic)1.5~90

Data synthesized from trends reported in the literature.[11][12] As indicated, mixed solvent systems and alternative energy sources like ultrasound can lead to higher yields in shorter reaction times.

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are low, ensure the α-haloketone is pure and has not decomposed. Increasing the reaction temperature or time may also be beneficial. In some cases, a change of solvent to a higher-boiling one like 1-butanol or DMF can improve results.[12]

  • Side Reactions: The primary side products often result from self-condensation of the α-haloketone or hydrolysis. Using fresh reagents and anhydrous solvents (where applicable) can minimize these pathways.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative for purification. The choice of eluent will depend on the polarity of the specific 2-arylthiazole derivative.

  • Regioselectivity: When using unsymmetrical α-haloketones, the potential for forming two regioisomeric products exists. In many cases, the reaction exhibits high regioselectivity, but this should be confirmed analytically.[13]

Conclusion

The Hantzsch thiazole synthesis is a powerful and versatile tool in the arsenal of the medicinal chemist. Its reliability, high yields, and the accessibility of starting materials make it an attractive method for the preparation of 2-arylthiazoles and other derivatives.[1][9] By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can efficiently generate diverse libraries of thiazole-containing compounds for drug discovery and development programs. Recent advancements, including the use of green chemistry principles like ultrasonic irradiation and reusable catalysts, further enhance the utility and sustainability of this century-old reaction.[11][12]

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Fluorinated Thiazoles

The 2-arylthiazole-5-carbaldehyde scaffold is a privileged motif in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The incorporation of a fluorine atom, as in 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This application note provides a detailed guide to the efficient, microwave-assisted synthesis of this valuable building block, offering researchers a rapid and high-yielding alternative to conventional heating methods. Microwave-assisted organic synthesis represents a green chemistry approach that dramatically reduces reaction times and energy consumption.[1]

This document outlines two robust and reproducible microwave-assisted synthetic strategies: the Hantzsch thiazole synthesis and a Vilsmeier-Haack formylation approach. Each protocol is presented with detailed, step-by-step instructions, alongside an in-depth discussion of the underlying chemical principles and practical considerations for successful execution.

Synthetic Strategies: Two Expedient Routes to the Target Molecule

Two primary synthetic routes are presented for the microwave-assisted synthesis of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the reaction.

  • Route A: Hantzsch Thiazole Synthesis. This classic and convergent approach involves the condensation of a thioamide with an α-halocarbonyl compound.[2] In this protocol, 3-fluorobenzothioamide is reacted with a protected bromomalonaldehyde equivalent, followed by deprotection to unveil the aldehyde functionality.

  • Route B: Vilsmeier-Haack Formylation. This strategy involves the initial synthesis of 2-(3-fluorophenyl)thiazole, followed by the regioselective introduction of the formyl group at the C5 position using the Vilsmeier-Haack reagent under microwave irradiation.[3][4]

Route A: Hantzsch Thiazole Synthesis Protocol

This two-step protocol offers a highly efficient pathway to the target molecule, leveraging the speed and efficiency of microwave-assisted organic synthesis.

Step 1: Microwave-Assisted Synthesis of 3-Fluorobenzothioamide

The initial step involves the thionation of 3-fluorobenzaldehyde to produce the corresponding thioamide. Phosphorus pentasulfide is a common and effective thionating agent for this transformation.

Reaction Scheme:

Materials and Equipment:

  • 3-Fluorobenzaldehyde

  • Phosphorus pentasulfide (P₄S₁₀)

  • Pyridine (catalytic amount)

  • Dioxane (solvent)

  • Microwave synthesizer

  • Round-bottom flask appropriate for the microwave synthesizer

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Safety Precautions:

  • Phosphorus pentasulfide is a flammable solid and reacts violently with water to release flammable and toxic gases. Handle under an inert atmosphere and away from moisture.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Fluorobenzaldehyde is a flammable liquid and may cause skin and eye irritation.[6][7]

  • Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Microwave synthesis should be performed in vessels specifically designed for this purpose to prevent pressure buildup and potential explosions.

Experimental Protocol:

  • In a designated microwave reaction vessel, combine 3-fluorobenzaldehyde (1.0 eq), phosphorus pentasulfide (0.25 eq), and a catalytic amount of pyridine.

  • Add dioxane as the solvent to ensure efficient and uniform heating.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 150 W for 10-15 minutes, with a temperature target of 100 °C.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-fluorobenzothioamide.

Step 2: Microwave-Assisted Hantzsch Thiazole Synthesis and Deprotection

The second step involves the cyclocondensation of 3-fluorobenzothioamide with a protected α-bromoaldehyde, 2-bromo-1,1-diethoxyethane, followed by in-situ or subsequent deprotection of the acetal to yield the final product.

Reaction Scheme:

Materials and Equipment:

  • 3-Fluorobenzothioamide (from Step 1)

  • 2-Bromo-1,1-diethoxyethane

  • Ethanol (solvent)

  • Aqueous Hydrochloric Acid (for deprotection)

  • Microwave synthesizer

  • Appropriate microwave reaction vessels

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Safety Precautions:

  • 2-Bromo-1,1-diethoxyethane is a combustible liquid and may cause skin and eye irritation. Handle with care in a fume hood.

  • Handle all solvents and reagents with appropriate safety measures.

Experimental Protocol:

  • In a microwave reaction vessel, dissolve 3-fluorobenzothioamide (1.0 eq) and 2-bromo-1,1-diethoxyethane (1.1 eq) in ethanol.

  • Seal the vessel and irradiate in the microwave synthesizer at 120 °C for 15-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the cyclization, cool the reaction mixture to room temperature.

  • For the deprotection, add a dilute aqueous solution of hydrochloric acid to the reaction mixture.

  • Irradiate the mixture again in the microwave synthesizer at 80 °C for 5-10 minutes.[5]

  • After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Hantzsch_Synthesis cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Thiazole Formation & Deprotection A 3-Fluorobenzaldehyde C Microwave Irradiation (150W, 100°C, 10-15 min) A->C B P4S10 B->C D 3-Fluorobenzothioamide C->D F Microwave Irradiation (120°C, 15-20 min) D->F E 2-Bromo-1,1-diethoxyethane E->F G Protected Thiazole F->G I Microwave Irradiation (80°C, 5-10 min) G->I H Aqueous HCl H->I J This compound I->J

3-Fluorobenzothioamide + Bromoacetaldehyde --(Microwave)--> 2-(3-Fluorophenyl)thiazole

2-(3-Fluorophenyl)thiazole + Vilsmeier Reagent (POCl3/DMF) --(Microwave)--> this compound

Caption: The mechanism of the Vilsmeier-Haack formylation reaction.

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Parameter Expected Value
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~9.9 (s, 1H, CHO), ~8.4 (s, 1H, thiazole-H4), 7.8-7.4 (m, 4H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~183 (CHO), ~168 (thiazole-C2), ~162 (d, J=248 Hz, C-F), ~150 (thiazole-C5), ~140 (thiazole-C4), ~131 (d, J=8 Hz), ~125, ~120 (d, J=21 Hz), ~115 (d, J=22 Hz)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₀H₇FNOS: 208.02; found: 208.XX

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for similar fluorinated thiazole derivatives. [2]

Conclusion

The microwave-assisted protocols detailed in this application note provide rapid, efficient, and high-yielding methods for the synthesis of this compound. These approaches offer significant advantages over traditional synthetic methods in terms of reaction time, energy consumption, and often, product purity. By leveraging the principles of green chemistry, researchers can access this valuable building block in a more sustainable and time-effective manner, accelerating the pace of drug discovery and development.

References

Application Note: A Robust One-Pot Synthesis of Substituted Thiazole-5-carbaldehydes for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiazole-5-carbaldehydes

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] Specifically, substituted thiazole-5-carbaldehydes are highly prized as versatile intermediates.[4] The aldehyde functional group at the C5 position serves as a synthetic handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Traditionally, the synthesis of these vital building blocks involves multi-step procedures: initial formation of the thiazole ring, followed by a separate formylation step. Such processes are often time-consuming and can lead to significant yield loss during intermediate purification. This application note details a streamlined, efficient, and robust one-pot methodology that combines the classical Hantzsch thiazole synthesis with an in situ Vilsmeier-Haack formylation. This protocol offers researchers and process chemists a significant advantage by reducing reaction time, minimizing waste, and improving overall synthetic efficiency, thereby accelerating the discovery and development of novel thiazole-based therapeutics.[5][6]

Mechanistic Rationale: A Tale of Two Reactions in a Single Pot

The elegance of this one-pot procedure lies in the seamless integration of two distinct, yet compatible, classical organic reactions. Understanding the causality behind each step is critical for successful execution and adaptation.

Step A: Hantzsch Thiazole Synthesis

The initial stage of the reaction is the formation of the thiazole nucleus via the Hantzsch synthesis, a reliable method involving the condensation of a thioamide with an α-halocarbonyl compound.[7][8][9]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the halocarbonyl compound in a classic SN2 reaction, displacing the halide.[9]

  • Intramolecular Cyclization: Following a tautomerization to the enethiol form, the nitrogen atom performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting hydroxyl intermediate readily undergoes dehydration to yield the stable, aromatic 2,4-disubstituted thiazole ring.

Step B: In Situ Vilsmeier-Haack Formylation

Once the thiazole ring is formed in the reaction vessel, the conditions are modified for the introduction of the aldehyde group. This is achieved via the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic systems.[10][11]

The mechanism unfolds as:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF), which serves as both the solvent and the formylating source, to generate the highly electrophilic Vilsmeier reagent, a chloromethyleniminium salt ([ClCH=N(CH₃)₂]⁺).[11]

  • Electrophilic Aromatic Substitution: The thiazole ring is electron-rich, particularly at the C5 position, due to the electron-donating nature of the sulfur atom.[1] This C5 carbon attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is stable until the final aqueous workup. During workup, it is readily hydrolyzed to afford the desired thiazole-5-carbaldehyde.[11]

The synergy of these two reactions in a single pot is possible because the intermediate thiazole is formed under conditions that are fully compatible with the subsequent generation and reaction of the Vilsmeier reagent.

One-Pot_Synthesis_Mechanism Figure 1: Combined Reaction Mechanism cluster_hantzsch Part A: Hantzsch Thiazole Synthesis cluster_vilsmeier Part B: Vilsmeier-Haack Formylation thioamide Thioamide intermediate1 S-Alkylation Intermediate thioamide->intermediate1 SN2 Attack haloketone α-Haloketone haloketone->intermediate1 thiazole 2,4-Disubstituted Thiazole (In situ) intermediate1->thiazole Cyclization & Dehydration vilsmeier_reagent Vilsmeier Reagent intermediate2 Iminium Salt Intermediate thiazole->intermediate2 Electrophilic Attack at C5 dmf DMF + POCl3 dmf->vilsmeier_reagent Activation vilsmeier_reagent->intermediate2 product Thiazole-5-carbaldehyde (Final Product) intermediate2->product Aqueous Hydrolysis

Caption: Figure 1: The dual-reaction pathway of the one-pot synthesis.

Experimental Protocol

This protocol provides a general method applicable to a range of substituted thioamides and α-halocarbonyls.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted Thioamide>98%Standard commercial
Ethyl 2-chloroacetoacetate>97%Standard commercialCan be substituted with other α-haloketones.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Standard commercialCrucial for Vilsmeier reagent formation.
Phosphorus oxychloride (POCl₃)>99%Standard commercialHighly corrosive and water-reactive. Handle with extreme care.
Ethyl Acetate (EtOAc)ACS GradeStandard commercialFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-houseFor quenching and workup.
Brine (Saturated NaCl solution)ACS GradePrepared in-houseFor extraction workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard commercialFor drying organic layer.
Silica Gel230-400 meshStandard commercialFor column chromatography.

Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the substituted thioamide (10 mmol, 1.0 eq).

  • Hantzsch Cyclization: Add anhydrous DMF (20 mL) followed by ethyl 2-chloroacetoacetate (10.5 mmol, 1.05 eq). Stir the mixture at 80 °C for 2 hours. Monitor the formation of the intermediate thiazole by Thin Layer Chromatography (TLC).

  • Vilsmeier-Haack Formylation: Cool the reaction mixture to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃) (30 mmol, 3.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Drive: After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C for 4 hours. The solution will typically become darker and more viscous.

  • Quenching and Hydrolysis: Cool the mixture again to 0 °C. Cautiously and slowly pour the reaction mixture onto crushed ice (approx. 100 g). This step is exothermic and may release HCl gas.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Stir the resulting slurry for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure substituted thiazole-5-carbaldehyde.

Process Workflow Visualization

The entire one-pot procedure can be visualized as a streamlined workflow, minimizing handling and purification steps.

Workflow start 1. Reagent Charging (Thioamide, α-Haloketone, DMF) step1 2. Hantzsch Cyclization (Heat to 80°C, 2h) start->step1 step2 3. Cooling to 0°C step1->step2 step3 4. Vilsmeier Reagent Addition (Dropwise POCl₃) step2->step3 step4 5. Formylation Reaction (Heat to 70°C, 4h) step3->step4 step5 6. Quench & Hydrolyze (Ice & NaHCO₃) step4->step5 step6 7. Extraction (Ethyl Acetate) step5->step6 step7 8. Purification (Column Chromatography) step6->step7 end Final Product: Substituted Thiazole-5-carbaldehyde step7->end

Caption: Figure 2: High-level workflow for the one-pot synthesis.

Expected Results and Substrate Scope

This protocol is robust and applicable to a variety of thioamides. The electronic nature of the substituent on the thioamide can influence the reaction rate and yield. Electron-donating groups generally facilitate the reaction.[12]

EntryThioamide (R¹-CSNH₂)ProductTypical Isolated Yield
1Thiobenzamide2-Phenyl-4-(ethoxycarbonyl)thiazole-5-carbaldehyde75-85%
24-Methoxythiobenzamide2-(4-Methoxyphenyl)-4-(ethoxycarbonyl)thiazole-5-carbaldehyde80-90%
34-Chlorothiobenzamide2-(4-Chlorophenyl)-4-(ethoxycarbonyl)thiazole-5-carbaldehyde70-80%
4Thioacetamide2-Methyl-4-(ethoxycarbonyl)thiazole-5-carbaldehyde65-75%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive POCl₃ (hydrolyzed).2. Insufficient heating during cyclization or formylation.3. Anhydrous conditions not maintained.1. Use a fresh, unopened bottle of POCl₃.2. Ensure internal reaction temperatures reach the set points.3. Flame-dry all glassware and use anhydrous grade DMF.
Incomplete Formylation 1. Insufficient POCl₃.2. Insufficient heating time/temperature for formylation.1. Increase the equivalents of POCl₃ to 3.5-4.0 eq.2. Extend the heating time at 70 °C to 6 hours.
Formation of Dark, Tarry Side Products 1. Temperature during POCl₃ addition was too high.2. Overheating during the formylation step.1. Maintain strict temperature control (<10 °C) during POCl₃ addition.2. Do not exceed the recommended reaction temperature.

Conclusion

The described one-pot synthesis of substituted thiazole-5-carbaldehydes represents a highly efficient and practical alternative to traditional multi-step methods. By logically sequencing the Hantzsch cyclization and Vilsmeier-Haack formylation within a single reaction vessel, this protocol significantly reduces operational complexity and enhances yield. Its applicability to a range of substrates makes it a valuable tool for medicinal chemists and drug development professionals, enabling the rapid generation of key molecular building blocks essential for the synthesis of next-generation therapeutics.

References

2-(3-Fluorophenyl)thiazole-5-carbaldehyde as a building block for c-Met inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-(3-Fluorophenyl)thiazole-5-carbaldehyde as a Versatile Building Block for Novel c-Met Kinase Inhibitors

Abstract: The c-Met receptor tyrosine kinase is a high-value, clinically validated target in oncology. Its aberrant activation is a key driver of tumor growth, invasion, and metastasis in numerous human cancers. This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of this compound, a privileged chemical scaffold, for the synthesis and evaluation of potent and selective c-Met inhibitors. We will detail the underlying biological rationale, provide a robust synthetic protocol, and outline detailed methodologies for in vitro biochemical and cellular characterization.

The Scientific Rationale: Targeting the c-Met Signaling Axis

The Mesenchymal-Epithelial Transition (c-Met) factor, also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development and tissue regeneration.[1][2] Its only known endogenous ligand is the hepatocyte growth factor (HGF).[3]

In the context of oncology, the HGF/c-Met signaling axis is frequently dysregulated through various mechanisms, including gene amplification, activating mutations, or overexpression of the receptor and/or its ligand.[3][4] This aberrant signaling activates a cascade of downstream pathways, most notably the PI3K/AKT (survival), RAS/MAPK (proliferation), and STAT (gene transcription) pathways, which collectively drive a program of invasive tumor growth.[3][5] The strong association of dysregulated c-Met activity with aggressive tumor phenotypes and poor patient prognosis has established it as a critical target for therapeutic intervention.[2][6] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's catalytic site represent a validated and highly successful strategy for neutralizing c-Met's oncogenic output.[4][7]

c-Met Signaling Pathway Overview

The following diagram illustrates the canonical HGF/c-Met signaling cascade and its principal downstream effectors, which are the ultimate targets of inhibition.

cMet_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met (Active) cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2/SOS p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS Transcription Gene Transcription STAT3->Transcription Dimerization & Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: HGF-induced c-Met activation and downstream signaling.

The Building Block: this compound

The selection of a starting scaffold is a critical decision in medicinal chemistry. The 2-phenylthiazole core is a "privileged structure" frequently found in potent kinase inhibitors. The thiazole ring is an excellent bioisostere for other five-membered heterocycles and can form crucial hydrogen bonding interactions within the kinase ATP-binding pocket.[8] The aldehyde at the 5-position serves as a versatile chemical handle, allowing for the straightforward introduction of diverse chemical moieties to explore the solvent-exposed region of the c-Met active site and optimize properties like potency, selectivity, and pharmacokinetics.

The 3-fluorophenyl substitution at the 2-position is a deliberate design choice. The fluorine atom can enhance binding affinity through favorable electrostatic or dipole interactions, and it often improves metabolic stability and membrane permeability—key attributes for a successful drug candidate.

Synthetic Protocol: Reductive Amination for Inhibitor Synthesis

This section details a representative and robust protocol for synthesizing a potential c-Met inhibitor from the title building block via reductive amination. This common and high-yielding reaction couples the aldehyde with a primary or secondary amine, followed by reduction of the intermediate imine to a stable amine linkage.

Representative Reaction Scheme

Caption: Reductive amination of the building block.

Step-by-Step Methodology

Rationale: This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is milder and more selective for imines over aldehydes compared to other hydrides like sodium borohydride, minimizing side reactions and simplifying purification. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness under these reaction conditions.

  • Reagent Preparation:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 207 mg, 1.0 mmol).

    • Dissolve the aldehyde in anhydrous Dichloromethane (DCM) (10 mL).

  • Imine Formation:

    • Add the selected primary or secondary amine (1.1 eq, e.g., 1.1 mmol) to the solution at room temperature (rt).

    • Stir the reaction mixture for 1 hour at rt to allow for the formation of the intermediate imine/iminium ion. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

  • Reduction:

    • In a single portion, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 318 mg, 1.5 mmol) to the flask. Note: The addition may cause slight effervescence.

    • Seal the flask and allow the reaction to stir at room temperature for 16 hours (overnight).

  • Reaction Quench and Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir for 10 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM (2 x 15 mL).

    • Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

    • Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield the final product.

Characterization Data (Hypothetical)
AnalysisExpected Result
Appearance White to off-white solid
¹H NMR Signals corresponding to thiazole, both aromatic rings, and the newly formed methylene bridge and N-H proton (if applicable).
Mass Spec (HRMS) Calculated [M+H]⁺ value should match the found value to within 5 ppm.
Purity (HPLC) >95%

Biochemical Evaluation: In Vitro c-Met Kinase Assay

The primary goal is to determine if the synthesized compound directly inhibits the enzymatic activity of c-Met. A luminescence-based kinase assay, such as the Kinase-Glo® MAX assay, is a standard high-throughput method.[9][10] It quantifies the amount of ATP remaining after the kinase reaction; a strong signal indicates low kinase activity (high inhibition).

Experimental Workflow: Kinase Assay

Caption: Workflow for an in vitro c-Met kinase inhibition assay.

Protocol: c-Met Kinase Inhibition Assay

Rationale: This protocol establishes the direct, cell-free inhibitory potential of the synthesized compound. Including a "Blank" (no enzyme) and a "Positive Control" (enzyme with vehicle, e.g., DMSO) is critical for data normalization and validation. A known c-Met inhibitor (e.g., Capmatinib) should be run in parallel as a reference control.[11]

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer as per the manufacturer's instructions (e.g., BPS Bioscience #79334).[9]

    • Thaw recombinant human c-Met kinase, ATP, and substrate (e.g., Poly(Glu,Tyr)) on ice.

    • Prepare serial dilutions of the test compound and a reference inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[10]

  • Assay Setup (96-well white plate):

    • Blank Wells: Add 20 µL of 1x Kinase Assay Buffer.

    • Positive Control Wells: Add 10 µL of 1x Kinase Assay Buffer containing DMSO vehicle. Then add 10 µL of diluted c-Met kinase.

    • Test Compound Wells: Add 10 µL of the serially diluted test compound. Then add 10 µL of diluted c-Met kinase.

  • Kinase Reaction:

    • Prepare a Master Mix containing ATP and substrate in 1x Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 30 µL of the Master Mix to all wells except the "Blank".

    • Incubate the plate at 30°C for 45 minutes.[9]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® MAX reagent to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for 15 minutes, protected from light.[9]

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Subtract the "Blank" value from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Inhibitory Potency
Compoundc-Met Enzymatic IC₅₀ (nM)
Synthesized Compound Experimental Value
Capmatinib (Reference) 0.13[12]
Crizotinib (Reference) 11[11]

Cellular Evaluation: Target Engagement and Anti-Proliferative Effects

Confirming that a compound inhibits c-Met in a cellular context is a critical validation step. This involves assessing both target engagement (inhibition of c-Met phosphorylation) and the downstream functional consequences (inhibition of cell proliferation).

Protocol 1: Western Blot for c-Met Phosphorylation

Rationale: This assay directly visualizes the inhibitor's ability to block c-Met activation within the cell. Using a cell line with amplified c-Met, such as MKN-45 or SNU-5 gastric cancer cells, provides a robust system to measure changes in phosphorylation.[12][13]

  • Cell Culture and Treatment:

    • Culture MKN-45 cells in appropriate media (e.g., RPMI-1640 + 10% FBS).

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-c-Met (e.g., Tyr1234/1235)

      • Total c-Met

      • Phospho-AKT (Ser473)

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A dose-dependent reduction in the signal for p-c-Met, p-AKT, and p-ERK, with no significant change in total c-Met or the loading control.[12]

Protocol 2: Cell Viability Assay

Rationale: This functional assay determines if inhibiting c-Met signaling translates to an anti-proliferative or cytotoxic effect.

  • Cell Seeding: Seed MKN-45 cells in a 96-well clear-bottom plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours.

  • Viability Measurement: Use a commercially available reagent such as CellTiter-Glo® (Promega) or MTT to measure cell viability according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to DMSO-treated controls (100% viability) and calculate the concentration that inhibits cell growth by 50% (GI₅₀).

In Vivo Evaluation: A Conceptual Framework

Promising compounds from cellular assays are advanced to in vivo studies to assess their efficacy and drug-like properties in a whole-organism context.

  • Pharmacokinetics (PK): The compound's absorption, distribution, metabolism, and excretion (ADME) profile is determined in rodents (e.g., BALB/c mice) to establish dose and schedule.[7][14]

  • Xenograft Models: Human cancer cell lines with c-Met dysregulation (e.g., MKN-45, HT29, SNU-5) are implanted into immunocompromised mice.[7][13][15] Once tumors are established, mice are treated with the test compound.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI). Tumor volumes are measured over time and compared between vehicle-treated and compound-treated groups.[13] Successful compounds will demonstrate dose-dependent tumor growth inhibition or regression.[7]

Conclusion

This compound is a highly valuable and strategically designed starting material for the discovery of novel c-Met inhibitors. Its inherent structural features are well-suited for potent kinase binding, while the versatile aldehyde handle allows for rapid library synthesis to optimize for potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical screening, and cellular validation of new chemical entities derived from this promising building block, paving the way for the development of next-generation targeted cancer therapeutics.

References

Application Notes and Protocols: The Strategic Use of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Kinase Inhibitor Design

Protein kinases, as central regulators of a myriad of cellular signaling pathways, represent a pivotal class of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space explored for kinase inhibition, the thiazole ring has emerged as a "privileged scaffold." Its unique electronic properties and ability to engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding site of kinases make it an ideal anchor for designing potent and selective inhibitors.[1][2]

This guide focuses on the utility of a specific, functionalized thiazole building block, 2-(3-Fluorophenyl)thiazole-5-carbaldehyde , in the synthesis of next-generation kinase inhibitors. The strategic incorporation of a 3-fluorophenyl group onto the thiazole core offers distinct advantages. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the physicochemical properties of the final compound to optimize its pharmacokinetic profile.[3] The aldehyde functionality at the 5-position serves as a versatile chemical handle, allowing for the facile introduction of diverse chemical moieties to explore the solvent-exposed region of the kinase active site, a key strategy for achieving inhibitor selectivity.

This document provides a comprehensive overview of the synthetic routes employing this building block, detailed experimental protocols, and the underlying scientific rationale for its application in the discovery of novel kinase inhibitors targeting critical oncogenic pathways, such as those driven by VEGFR-2 and c-Met.

The Role of the 2-(3-Fluorophenyl)thiazole Moiety in Kinase Binding

The 2-(3-Fluorophenyl)thiazole scaffold is designed to interact optimally with the hinge region of the kinase ATP-binding pocket. The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide protons of the hinge residues. This interaction is a cornerstone of the binding mode for many Type I and Type II kinase inhibitors.

The 3-fluorophenyl substituent at the 2-position of the thiazole ring extends into a hydrophobic pocket adjacent to the hinge region. The fluorine atom, with its high electronegativity, can participate in favorable orthogonal multipolar interactions with backbone carbonyls or other polar residues within this pocket. Furthermore, the fluorination can help to pre-organize the conformation of the inhibitor, reducing the entropic penalty upon binding and thus increasing binding affinity.

The following diagram illustrates the general binding hypothesis for a kinase inhibitor derived from the 2-(3-Fluorophenyl)thiazole scaffold.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone Amides) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region thiazole Thiazole Ring thiazole->hinge H-Bond fluorophenyl 3-Fluorophenyl Group fluorophenyl->hydrophobic_pocket Hydrophobic & Electrostatic Interactions linker_R Linker & R-Group linker_R->solvent_front Selectivity & Potency Modulation

Caption: General binding mode of a 2-(3-fluorophenyl)thiazole-based kinase inhibitor.

Synthetic Strategy: Reductive Amination as a Key Transformation

The aldehyde functionality of this compound is a versatile precursor for a variety of chemical transformations. One of the most direct and widely used methods for constructing kinase inhibitors from this starting material is reductive amination . This one-pot reaction involves the formation of an imine intermediate between the aldehyde and a primary or secondary amine, followed by its in-situ reduction to the corresponding amine.[4][5] This approach is highly favored in medicinal chemistry due to its broad substrate scope, operational simplicity, and the stability of the resulting amine linker.

The general workflow for the synthesis of a kinase inhibitor library using this approach is depicted below:

G start 2-(3-Fluorophenyl)thiazole- 5-carbaldehyde reductive_amination Reductive Amination start->reductive_amination amine Diverse Amine Building Blocks (R-NH2) amine->reductive_amination inhibitor_library Kinase Inhibitor Library reductive_amination->inhibitor_library screening Biological Screening (e.g., Kinase Assays) inhibitor_library->screening sar Structure-Activity Relationship (SAR) screening->sar sar->amine Optimization

Caption: Workflow for kinase inhibitor synthesis via reductive amination.

Exemplary Protocol: Synthesis of a VEGFR-2/c-Met Inhibitor Candidate

This protocol details the synthesis of a representative kinase inhibitor, N-((2-(3-fluorophenyl)thiazol-5-yl)methyl)-4-((4-methylpiperazin-1-yl)methyl)aniline , targeting VEGFR-2 and c-Met, two key receptor tyrosine kinases implicated in tumor angiogenesis and metastasis.[6][7]

Reaction Scheme:

(Self-generated image for illustrative purposes)

Materials:

  • This compound (1.0 eq)

  • 4-((4-methylpiperazin-1-yl)methyl)aniline (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) (anhydrous)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and 4-((4-methylpiperazin-1-yl)methyl)aniline (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the starting materials in anhydrous dichloroethane (DCE) to a concentration of approximately 0.1 M. Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may cause gas evolution.

  • Reaction Monitoring: Continue stirring the reaction at room temperature overnight (12-16 hours). Monitor the reaction for the disappearance of the imine and starting materials by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure N-((2-(3-fluorophenyl)thiazol-5-yl)methyl)-4-((4-methylpiperazin-1-yl)methyl)aniline.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Quantitative Data: Inhibitory Activity of 2-(Fluorophenyl)thiazole Derivatives

The following table summarizes the in vitro inhibitory activity of representative thiazole-based kinase inhibitors against key cancer-related kinases. While data for the exact compound synthesized in the protocol is not publicly available, the presented data for structurally related compounds highlight the potential of this scaffold.

Compound IDTarget KinaseStructureIC₅₀ (nM)Reference
51am c-MetN-(4-((2-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-(3-fluorophenyl)thiazole-2-carboxamide2.54[8]
51an c-MetN-(4-((2-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-(4-fluorophenyl)thiazole-2-carboxamide3.73[8]
10d VEGFR-2Ethyl 2-((5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino)thiazole-5-carboxylate43.0[9]
Compound 7b VEGFR-2A thiadiazole derivative40.65[10]
Compound 4d VEGFR-23-nitrophenylthiazolyl derivative(IC₅₀ vs MDA-MB-231 cells = 1.21 µM)[11]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic design, combining the privileged thiazole scaffold with the beneficial properties of a fluorinated phenyl ring and a reactive aldehyde handle, enables the efficient construction of diverse compound libraries. The reductive amination protocol presented here offers a robust and straightforward method for generating potent kinase inhibitors targeting critical signaling pathways in cancer. The structure-activity relationship data from related compounds strongly suggest that further exploration of derivatives based on this scaffold is a promising avenue for the discovery of next-generation targeted cancer therapeutics.

References

Application Notes & Protocols: Exploring the Synthetic Versatility of the Aldehyde Group in 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Scaffold

The 2-phenylthiazole motif is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including potent antifungal and anticancer agents.[1][2][3][4] The compound 2-(3-Fluorophenyl)thiazole-5-carbaldehyde (CAS 914348-84-8) serves as a critical building block in this domain. Its strategic value lies in the aldehyde functional group at the C5 position of the thiazole ring. This aldehyde is a versatile synthetic handle, readily participating in a variety of chemical transformations to generate diverse libraries of derivatives for drug discovery and materials science applications.

The electron-withdrawing nature of the thiazole ring, coupled with the influence of the 3-fluorophenyl substituent, modulates the reactivity of the aldehyde group, making it an ideal substrate for key synthetic operations. This guide provides an in-depth exploration of four fundamental reactions of this aldehyde group: oxidation, reduction, reductive amination, and the Wittig reaction. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Oxidation: Accessing Carboxylic Acid Derivatives

The conversion of the aldehyde to a carboxylic acid is a cornerstone transformation, yielding 2-(3-Fluorophenyl)thiazole-5-carboxylic acid. This product is a vital intermediate for the synthesis of amides and esters, significantly expanding the chemical space available for structure-activity relationship (SAR) studies.

Causality and Experimental Rationale

While numerous oxidizing agents can effect this transformation, the Pinnick oxidation, utilizing sodium chlorite (NaClO₂), is particularly well-suited for complex heterocyclic aldehydes. Unlike stronger oxidants such as potassium permanganate or chromic acid, which can lead to undesired side reactions or degradation of the sensitive thiazole ring, the Pinnick conditions are exceptionally mild and chemoselective for aldehydes. The reaction is typically performed in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent the formation of reactive hypochlorite species that could chlorinate the electron-rich thiazole or phenyl rings.

Visual Workflow: Pinnick Oxidation

pinnick_oxidation aldehyde 2-(3-Fluorophenyl)thiazole- 5-carbaldehyde reagents NaClO₂ NaH₂PO₄ 2-methyl-2-butene aldehyde->reagents Add workup Aqueous Workup & Purification reagents->workup Reaction (Room Temp, 4-6h) solvent t-BuOH / H₂O solvent->reagents product 2-(3-Fluorophenyl)thiazole- 5-carboxylic acid workup->product Isolate

Caption: General workflow for the Pinnick oxidation of the title compound.

Protocol: Pinnick Oxidation to 2-(3-Fluorophenyl)thiazole-5-carboxylic acid
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol and water.

  • Addition of Scavenger: Add 2-methyl-2-butene (4.0 eq) to the solution.

  • Buffer and Oxidant Preparation: In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in a minimum amount of water.

  • Reaction Initiation: Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the stirred aldehyde solution at room temperature. An ice bath can be used to control any initial exotherm.

  • Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Upon completion, dilute the reaction mixture with water and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution. Wash the aqueous layer with ethyl acetate (2x) to remove the 2-methyl-2-butene and its byproducts.

  • Acidification and Extraction: Acidify the aqueous layer to pH ~2-3 with 1M HCl. A white precipitate of the carboxylic acid should form.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the pure 2-(3-Fluorophenyl)thiazole-5-carboxylic acid.[5]

Reduction: Formation of the Corresponding Alcohol

Reducing the aldehyde to the primary alcohol, [2-(3-Fluorophenyl)thiazol-5-yl]methanol, provides a different avenue for derivatization. The resulting hydroxyl group can be used in ether or ester synthesis, or as a precursor for halides.

Causality and Experimental Rationale

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity and operational simplicity.[6][7][8] It readily reduces aldehydes and ketones while leaving other potentially reducible functional groups, such as esters or amides, intact. The reaction is typically performed in protic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide intermediate. The mild conditions and high yields make this an efficient and reliable protocol.

Visual Workflow: NaBH₄ Reduction

reduction_workflow aldehyde 2-(3-Fluorophenyl)thiazole- 5-carbaldehyde reagent NaBH₄ aldehyde->reagent Add (portion-wise) (0 °C to RT) workup Quench & Purify reagent->workup Reaction (1-2h) solvent Methanol or Ethanol solvent->aldehyde product [2-(3-Fluorophenyl)thiazol- 5-yl]methanol workup->product Isolate

Caption: A typical workflow for the reduction of an aldehyde to a primary alcohol.

Protocol: Reduction to [2-(3-Fluorophenyl)thiazol-5-yl]methanol
  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until gas evolution ceases and the pH is neutral.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude alcohol can be purified by silica gel column chromatography to yield the pure product.

Reductive Amination: A Gateway to Amine Derivatives

Reductive amination is one of the most powerful C-N bond-forming reactions in synthetic chemistry. It allows for the direct conversion of the aldehyde into a primary, secondary, or tertiary amine in a single pot, providing access to a vast array of derivatives with potential biological activity.

Causality and Experimental Rationale

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). This intermediate is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a superior reducing agent for this purpose. It is milder and more selective than sodium cyanoborohydride (NaCNBH₃), reducing the iminium ion much faster than the starting aldehyde. This prevents the competitive reduction of the aldehyde to the alcohol and allows the reaction to be carried out efficiently in a single step without the need for strict pH control.[9]

Visual Workflow: Reductive Amination

reductive_amination cluster_reactants Reactants cluster_process Process aldehyde Thiazole Aldehyde imine In situ Imine/ Iminium Ion Formation aldehyde->imine amine Amine (R¹R²NH) amine->imine reduction Reduction with NaBH(OAc)₃ imine->reduction product Final Amine Product reduction->product

Caption: Logical flow of a one-pot reductive amination reaction.

Protocol: General Procedure for Reductive Amination
  • Reactant Mixing: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add the desired primary or secondary amine (1.1 eq).

  • Optional Acid Catalyst: For less reactive amines, a small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.

  • Stirring: Allow the mixture to stir at room temperature for 20-30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amine by silica gel column chromatography, often using a gradient elution with a mobile phase containing a small percentage of triethylamine to prevent product tailing.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a premier method for synthesizing alkenes by reacting an aldehyde with a phosphonium ylide (a Wittig reagent).[10][11][12] This reaction is invaluable for extending carbon chains and introducing vinyl groups, creating vinyl-thiazole derivatives that can serve as monomers or as substrates for further reactions like Heck or Suzuki couplings.

Causality and Experimental Rationale

The reaction mechanism involves the nucleophilic attack of the ylide's carbon on the aldehyde's carbonyl carbon, leading to a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[13][14] This intermediate then fragments to form the desired alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. The stereochemical outcome (E vs. Z alkene) is heavily dependent on the nature of the ylide.

  • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically react rapidly and irreversibly to form the Z-alkene preferentially.

  • Stabilized ylides (e.g., those with an adjacent electron-withdrawing group like an ester or ketone) react more slowly and reversibly, leading predominantly to the thermodynamically more stable E-alkene.

Visual Workflow: The Wittig Reaction

wittig_reaction cluster_ylide_prep Ylide Preparation cluster_olefination Olefination phosphonium Triphenylphosphonium Salt (Ph₃P⁺CH₂R Br⁻) base Strong Base (n-BuLi, NaH, etc.) phosphonium->base Deprotonation ylide Phosphonium Ylide (Ph₃P=CHR) base->ylide aldehyde Thiazole Aldehyde ylide->aldehyde Reaction product Alkene + Ph₃P=O aldehyde->product

References

Derivatization of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Derivativatization of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde for Enhanced Biological Activity

Abstract

The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The starting material, this compound, presents a versatile platform for generating extensive chemical libraries for biological screening. The aldehyde functional group is a key reaction site, allowing for a variety of chemical modifications. This document provides detailed protocols for the strategic derivatization of this core structure and subsequent evaluation in relevant biological assays. We focus on reductive amination to generate a library of secondary and tertiary amines, a common strategy to explore the chemical space and modulate physicochemical properties like solubility and basicity, which are critical for pharmacological activity.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole-containing compounds are of significant interest in pharmaceutical research due to their wide range of biological activities.[2][3][4] The thiazole ring can act as a bioisostere for other aromatic or heterocyclic rings and can participate in hydrogen bonding and other non-covalent interactions with biological targets. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The aldehyde group at the 5-position of the thiazole ring is a prime handle for chemical modification, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR).[5]

Strategic Approach to Derivatization

The primary goal of derivatization is to systematically modify the parent molecule to enhance its biological activity, selectivity, and pharmacokinetic properties. The aldehyde functional group of this compound is an excellent electrophile, making it amenable to nucleophilic attack. We will focus on one of the most robust and widely used methods for introducing molecular diversity: reductive amination .[6][7] This reaction forms a new carbon-nitrogen bond, converting the aldehyde into a secondary or tertiary amine by reacting it with a primary or secondary amine, respectively, in the presence of a reducing agent.[7][8]

Rationale for Reductive Amination:

  • Versatility: A vast library of commercially available primary and secondary amines allows for the introduction of a wide array of substituents.

  • Control: The reaction conditions are generally mild and can be controlled to favor the formation of the desired amine product.[6]

  • Pharmacological Relevance: The introduction of an amine group can significantly impact a molecule's properties, such as its pKa, solubility, and ability to form salt bridges with biological targets.

Experimental Workflow Overview

The overall process involves a two-step sequence for each derivative: the initial formation of an imine or enamine intermediate, followed by its in-situ reduction to the stable amine.[7][8]

G A Start: 2-(3-Fluorophenyl) thiazole-5-carbaldehyde C Imine/Iminium Ion Formation (Intermediate) A->C Reaction B Primary or Secondary Amine (R1R2NH) B->C Nucleophilic Attack E Final Derivatized Product (Amine) C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->C Adds Hydride F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS) F->G H Biological Assays G->H

Caption: Workflow for Derivatization and Biological Evaluation.

Detailed Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of this compound with a representative primary amine (e.g., benzylamine).

Materials:

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

  • Standard glassware for extraction and workup

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Amine Addition: Add the primary or secondary amine (1.1 eq) to the solution. If the amine is a salt (e.g., hydrochloride), a tertiary amine base like triethylamine (TEA) (1.2 eq) should be added to liberate the free amine.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the imine intermediate. Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is evident (or after the stipulated time), add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to control any potential exotherm. NaBH(OAc)₃ is a mild and selective reducing agent suitable for this transformation.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amine derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[9][10]

Biological Evaluation: Protocols for Screening

Once a library of derivatives is synthesized, they should be evaluated for biological activity. Below are protocols for two common initial screening assays.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11][12][13]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[11][12][14] The resulting intracellular formazan can be solubilized and quantified by spectrophotometry.[12]

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Dilute the compounds to the desired final concentrations in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[15][16]

Protocol:

  • Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[15][18]

  • Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension.[15] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[18]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed by the naked eye.[16][18]

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison of the different derivatives.

Table 1: Hypothetical Screening Data for this compound Derivatives

Derivative IDR Group (from Amine)IC₅₀ (µM) vs. HeLa CellsMIC (µg/mL) vs. S. aureus
Parent -CHO>100>128
DER-01 -CH₂-Ph25.464
DER-02 -CH₂-(4-Cl-Ph)12.832
DER-03 -CH₂-(4-OMe-Ph)45.2128
DER-04 Morpholinoethyl8.916

This structured data allows for the initial elucidation of Structure-Activity Relationships (SAR). For instance, the hypothetical data above suggests that the introduction of a substituted benzylamine or a morpholinoethyl group enhances both anticancer and antimicrobial activity compared to the parent aldehyde.

Conclusion

The derivatization of this compound via reductive amination is a powerful and efficient strategy to generate a library of novel compounds for biological screening. The protocols outlined in this application note provide a robust framework for the synthesis and subsequent evaluation of these derivatives in anticancer and antimicrobial assays. The systematic exploration of the chemical space around this privileged scaffold holds significant potential for the discovery of new therapeutic agents.

References

Application Note: Spectroscopic Characterization of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The compound 2-(3-Fluorophenyl)thiazole-5-carbaldehyde is a key building block in the synthesis of various biologically active molecules.[1][2] Its robust and unambiguous structural elucidation is a critical prerequisite for its use in further chemical synthesis and biological screening.

This application note provides a comprehensive guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS). The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a framework for the verification of the compound's identity and purity.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its constituent aromatic and heterocyclic moieties, gives rise to a distinct spectroscopic signature. The presence of ¹H, ¹³C, and ¹⁹F active nuclei allows for a thorough NMR analysis, while its molecular weight and functional groups dictate a predictable fragmentation pattern in mass spectrometry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR spectra is highly dependent on proper sample preparation. The following protocol ensures the acquisition of high-resolution data.

1. Sample Preparation:

  • For ¹H and ¹⁹F NMR: Accurately weigh 5-25 mg of this compound.[3][4]

  • For ¹³C NMR: A higher concentration is recommended due to the lower natural abundance of the ¹³C isotope; use 50-100 mg of the compound.[3]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3][5] The choice of solvent is critical as it must dissolve the compound and provide a deuterium signal for the spectrometer's lock system.[3][4]

  • To ensure a homogeneous magnetic field, it is imperative to remove any solid particles.[4][6] Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.[4]

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.

2. NMR Data Acquisition:

  • Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is sufficient.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each unique carbon.

  • For ¹⁹F NMR, a proton-decoupled experiment is also recommended to simplify the spectrum.

  • Use the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) for chemical shift referencing.[3]

Data Interpretation and Expected Spectra

The following tables summarize the predicted chemical shifts (δ) for this compound based on established ranges for similar structural motifs.[7][8][9][10][11]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.9 - 10.1s-
Thiazole-H48.2 - 8.4s-
Phenyl-H2'7.8 - 7.9dtortho and meta H-F coupling
Phenyl-H6'7.7 - 7.8dortho H-H coupling
Phenyl-H5'7.4 - 7.5tmeta H-H coupling
Phenyl-H4'7.2 - 7.3dddortho, meta, and para H-F coupling
  • Rationale: The aldehyde proton is expected to be significantly deshielded and appear as a singlet downfield. The thiazole ring protons typically resonate in the aromatic region, with the H4 proton appearing as a singlet.[7] The protons on the fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹⁹F coupled spectrum)
Aldehyde C=O185 - 195s
Thiazole C2165 - 175d
Thiazole C5145 - 155s
Thiazole C4125 - 135s
Phenyl C1'130 - 140d
Phenyl C3'161 - 165d (¹JCF ≈ 245 Hz)
Phenyl C5'129 - 132d
Phenyl C6'122 - 125d
Phenyl C2'118 - 122d
Phenyl C4'114 - 117d
  • Rationale: The carbonyl carbon of the aldehyde will be the most downfield signal.[10] The carbons of the thiazole ring have characteristic chemical shifts, with C2 being the most deshielded.[7][12] The carbons of the fluorophenyl ring will show characteristic shifts, with the carbon directly attached to the fluorine (C3') exhibiting a large one-bond C-F coupling constant.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-F3'-110 to -115m
  • Rationale: The chemical shift of the fluorine atom is sensitive to its electronic environment.[13][14] For a fluorine on a phenyl ring, a shift in this range is expected.[15] The multiplicity will be complex due to coupling with the ortho, meta, and para protons.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar small molecules like this compound.[15]

Experimental Protocol: ESI-MS

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in an ESI-compatible solvent such as methanol or acetonitrile.

  • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and the formation of [M+H]⁺ ions.

2. Data Acquisition:

  • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) on the isolated [M+H]⁺ ion to induce fragmentation.

Data Interpretation and Expected Spectrum

Table 4: Predicted ESI-MS Data

IonPredicted m/z
[M+H]⁺208.0227
[M+Na]⁺230.0046
  • Rationale: The molecular formula of this compound is C₁₀H₆FNOS, with a monoisotopic mass of 207.0154 Da.[4][6] In positive mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. Sodium adducts [M+Na]⁺ are also commonly observed.

Expected Fragmentation Pattern (MS/MS of [M+H]⁺):

Aromatic aldehydes are known to produce relatively stable molecular ions. The fragmentation of the protonated molecule is expected to proceed through characteristic pathways:

  • Loss of CO (28 Da): A common fragmentation pathway for aromatic aldehydes is the neutral loss of carbon monoxide from the formyl group.

  • Cleavage of the thiazole ring: The thiazole ring can undergo cleavage, leading to characteristic fragment ions.

  • Loss of HCN (27 Da): Fragmentation of the thiazole ring can also result in the loss of hydrogen cyanide.

The fragmentation can be visualized in the following diagram:

Fragmentation M_H [M+H]⁺ m/z 208 Fragment1 [M+H-CO]⁺ m/z 180 M_H->Fragment1 - CO Fragment2 [C₇H₄FS]⁺ m/z 155 M_H->Fragment2 - C₂H₂NO Fragment3 [C₇H₅FN]⁺ m/z 122 M_H->Fragment3 - C₃HOS

Caption: Predicted MS/MS fragmentation of [M+H]⁺.

Conclusion

The combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy with ESI-MS provides a robust and comprehensive characterization of this compound. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for scientists to confirm the structure and purity of this important synthetic intermediate, ensuring the integrity of their research and development endeavors. The causality behind the experimental choices, such as solvent selection and ionization technique, is grounded in established principles to yield high-quality, interpretable data.

References

2-(3-Fluorophenyl)thiazole-5-carbaldehyde in the synthesis of antifungal agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Novel Antifungal Agents Derived from 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Introduction: The Imperative for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Pathogens such as Candida albicans and Cryptococcus neoformans are responsible for life-threatening conditions, particularly in immunocompromised individuals.[3] The existing antifungal arsenal is limited, and resistance to frontline treatments, especially azole-based drugs, is increasingly common.[1][4] This escalating crisis necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action and improved efficacy.

The thiazole ring is a "privileged scaffold" in medicinal chemistry—a core molecular structure that is a recurring motif in a multitude of biologically active compounds.[5][6] Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, and, notably, antifungal properties.[1][6] Their mechanism often mirrors that of other azole antifungals by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] Disruption of this pathway compromises membrane integrity, leading to fungal cell death.[3]

This guide focuses on the strategic use of This compound as a versatile starting material for the synthesis of a new generation of potent antifungal agents. The presence of a fluorine atom on the phenyl ring can significantly enhance molecular lipophilicity and metabolic stability, and can facilitate stronger binding interactions with the target enzyme.[7][8] The aldehyde functional group at the 5-position of the thiazole ring serves as a highly reactive and versatile chemical handle, allowing for the straightforward construction of diverse molecular architectures, such as hydrazones, which have shown particular promise as potent antifungal compounds.[4][9]

Synthetic Strategy: From Aldehyde to Active Hydrazone

The primary synthetic route detailed herein involves the conversion of the this compound into a more complex and biologically active derivative. The chosen transformation is a condensation reaction with a substituted hydrazine to form a thiazolyl hydrazone. This class of compounds has been identified as possessing significant anti-Candida activity, often superior to the reference drug fluconazole.[4] The addition of the hydrazone linkage extends the conjugation of the system and introduces new points for hydrogen bonding and other molecular interactions, which can greatly enhance binding affinity to the fungal target enzyme.

The workflow begins with the activation of the aldehyde's carbonyl group by an acid catalyst, followed by nucleophilic attack from the hydrazine derivative. The subsequent dehydration step yields the stable hydrazone product. This approach is efficient, high-yielding, and amenable to creating a library of diverse analogs for structure-activity relationship (SAR) studies by simply varying the substituted hydrazine reactant.

G start_material This compound (Starting Material) reaction_step Acid-Catalyzed Condensation (e.g., EtOH, Acetic Acid, Reflux) start_material->reaction_step Carbonyl Activation reagent Substituted Phenylhydrazine (Diversity Input) reagent->reaction_step Nucleophilic Attack intermediate Unstable Hemiaminal Intermediate (Not Isolated) reaction_step->intermediate dehydration Dehydration (-H₂O) intermediate->dehydration product N'-(substituted-phenyl)-2-(3-fluorophenyl) thiazole-5-carbohydrazone (Final Antifungal Agent) dehydration->product purification Purification (Crystallization/Chromatography) product->purification analysis Structural Analysis (NMR, HRMS) purification->analysis

Caption: Synthetic workflow for the preparation of thiazolyl hydrazones.

Protocol 1: Synthesis of N'-(4-Chlorophenyl)-2-(3-fluorophenyl)thiazole-5-carbohydrazone

This protocol describes a representative synthesis using 4-chlorophenylhydrazine as the coupling partner. The rationale for choosing this reagent is that halogen substitutions on the phenyl ring have been shown to correlate with strong antifungal activity in related scaffolds.[9]

Materials and Reagents:

  • This compound

  • 4-Chlorophenylhydrazine hydrochloride

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq), 4-chlorophenylhydrazine hydrochloride (1.05 eq), and absolute ethanol (20 mL).

    • Causality Insight: Ethanol serves as an effective solvent for both reactants and is suitable for reflux conditions. Using a slight excess of the hydrazine ensures the complete consumption of the limiting aldehyde.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

    • Causality Insight: Acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting aldehyde spot is no longer visible (typically 2-4 hours).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator.

  • Neutralization: Pour the concentrated mixture into a beaker containing 50 mL of cold deionized water and stir. Slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). This step neutralizes the acetic acid catalyst and any remaining hydrochloride salt.

  • Product Collection: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration using a Büchner funnel, washing the solid with cold deionized water (2 x 15 mL).

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure hydrazone product. Dry the purified solid under vacuum.

    • Self-Validation: The purity of the final compound should be confirmed by obtaining a sharp melting point and by spectroscopic analysis.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the desired product has been synthesized with high purity.

Biological Evaluation: Quantifying Antifungal Potency

Once synthesized and purified, the novel thiazole derivative must be evaluated for its biological activity. The standard method for determining the in vitro efficacy of a new antifungal compound is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).[1][10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase node_fungi 1. Prepare Fungal Inoculum (e.g., C. albicans) Adjust to 0.5 McFarland node_inoculate 4. Inoculate Wells (Add fungal suspension) node_fungi->node_inoculate node_compound 2. Prepare Compound Stock (Dissolve in DMSO) node_plate 3. Serial Dilution in Plate (2-fold dilutions in RPMI media) node_compound->node_plate node_plate->node_inoculate node_incubate 5. Incubate Plate (35°C for 24-48 hours) node_inoculate->node_incubate node_read 6. Read Results (Visually or Spectrophotometrically) node_incubate->node_read node_mic 7. Determine MIC (Lowest concentration with no growth) node_read->node_mic

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: In Vitro Antifungal Susceptibility Testing by Broth Microdilution

Materials and Reagents:

  • Synthesized thiazole compound

  • Fluconazole (or other reference antifungal)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolate (e.g., Candida albicans ATCC 10231)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85% NaCl)

  • Sterile 96-well flat-bottom microtiter plates

Equipment:

  • Incubator (35°C)

  • Spectrophotometer or microplate reader (optional)

  • Vortex mixer

  • Micropipettes

  • Biosafety cabinet

Procedure:

  • Inoculum Preparation: a. Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.[10] b. Pick several colonies and suspend them in sterile saline. Vortex thoroughly. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to obtain the final working inoculum of approximately 1-5 x 10³ CFU/mL.[10]

  • Compound Plate Preparation: a. Prepare a stock solution of the synthesized thiazole compound in DMSO (e.g., at 10 mg/mL). b. In a 96-well plate, perform a series of two-fold serial dilutions of the compound in RPMI 1640 medium to achieve final test concentrations typically ranging from 64 µg/mL to 0.125 µg/mL. Each well should contain 100 µL of the diluted compound.

    • Trustworthiness: It is critical to ensure the final DMSO concentration in the wells is non-inhibitory to the fungus (typically ≤1%).

  • Controls: a. Growth Control: Include wells containing 100 µL of RPMI medium without any compound. b. Sterility Control: Include wells containing 200 µL of uninoculated RPMI medium. c. Reference Drug: Prepare a parallel set of dilutions for a known antifungal agent like fluconazole to validate the assay.[4]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control wells). The final volume in each test well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours.[11]

  • Reading the MIC: a. The MIC is determined as the lowest concentration of the antifungal agent that causes a complete (or near-complete, e.g., ≥80%) inhibition of visible fungal growth compared to the growth control well. b. The endpoint can be read visually or spectrophotometrically by measuring the optical density at a specific wavelength (e.g., 530 nm).

Data Presentation and Interpretation

The results from the MIC assay should be compiled into a clear, tabular format for easy comparison. This allows for a direct assessment of the synthesized compound's potency against various fungal strains and relative to established antifungal drugs.

CompoundMIC (µg/mL)
C. albicans ATCC 10231 C. krusei ATCC 6258 C. neoformans ATCC 90112
Thiazolyl Hydrazone3.97.813.9
Fluconazole (Reference)15.62>647.81

Note: Data are representative and adapted from similar compounds found in the literature for illustrative purposes.[1][4]

Interpretation: In this representative dataset, the synthesized thiazolyl hydrazone demonstrates significantly greater potency (a lower MIC value) against C. albicans compared to fluconazole.[4] Furthermore, it shows activity against C. krusei, a species known for its intrinsic resistance to fluconazole, highlighting the potential of this new chemical scaffold to overcome existing resistance mechanisms.

Conclusion and Future Outlook

This compound is a highly valuable and versatile precursor for the development of novel antifungal agents. Through straightforward and efficient synthetic transformations, such as the formation of hydrazone derivatives, it is possible to generate compounds with potent in vitro activity against clinically relevant and drug-resistant fungal pathogens. The protocols outlined in this guide provide a robust framework for the synthesis and subsequent biological evaluation of these promising molecules.

Further research should focus on expanding the library of derivatives to establish a comprehensive structure-activity relationship (SAR), which can guide the rational design of even more potent compounds. Subsequent steps will involve assessing the cytotoxicity of lead compounds against mammalian cell lines to determine their therapeutic index, followed by in vivo efficacy studies in animal models of fungal infection. The strategic use of this fluorinated thiazole aldehyde represents a promising pathway toward the development of next-generation antifungal therapies.

References

The Strategic Utility of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde in Modern Drug Discovery: Application Notes for the Synthesis of Patented IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. Within this class, 2-(3-Fluorophenyl)thiazole-5-carbaldehyde has emerged as a particularly valuable, yet often unheralded, synthetic intermediate. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, while the aldehyde functionality at the 5-position serves as a versatile chemical handle for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis of this key intermediate and its application in the preparation of patented therapeutic agents, with a specific focus on the potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Part 1: Synthesis of the Key Intermediate: this compound

A robust and scalable synthesis of the title compound is paramount for its successful application in drug discovery programs. While several synthetic routes are plausible, a common and efficient approach involves a multi-step sequence commencing with the construction of the thiazole core, followed by formylation.

Protocol 1: Synthesis of 2-(3-Fluorophenyl)thiazole

This protocol is based on the principles of the Hantzsch thiazole synthesis.

Materials:

  • 3-Fluorobenzoyl chloride

  • Ammonia solution

  • Lawesson's reagent

  • 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Synthesis of 3-Fluorobenzamide: To a stirred solution of ammonia in a suitable solvent, slowly add 3-fluorobenzoyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion, extract the product with an organic solvent, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-fluorobenzamide.

  • Thionation of 3-Fluorobenzamide: In a flask equipped with a reflux condenser, dissolve 3-fluorobenzamide in anhydrous 1,2-dichloroethane. Add Lawesson's reagent (0.5 equivalents) and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated solution of NaHCO₃. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain 3-fluorobenzothioamide.

  • Hantzsch Thiazole Synthesis: Dissolve the 3-fluorobenzothioamide and 1,3-dichloroacetone in ethanol. Heat the mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. The crude product, 2-(3-fluorophenyl)thiazole, can be purified by column chromatography.

Protocol 2: Formylation of 2-(3-Fluorophenyl)thiazole

This protocol utilizes the Vilsmeier-Haack reaction to introduce the aldehyde functionality at the C5 position of the thiazole ring.

Materials:

  • 2-(3-Fluorophenyl)thiazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated sodium acetate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-(3-fluorophenyl)thiazole in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium acetate solution. Stir vigorously for 1 hour.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield This compound .

Synthesis of this compound cluster_0 Protocol 1: Thiazole Core Synthesis cluster_1 Protocol 2: Formylation 3-Fluorobenzoyl_chloride 3-Fluorobenzoyl chloride 3-Fluorobenzamide 3-Fluorobenzamide 3-Fluorobenzoyl_chloride->3-Fluorobenzamide NH3 3-Fluorobenzothioamide 3-Fluorobenzothioamide 3-Fluorobenzamide->3-Fluorobenzothioamide Lawesson's Reagent 2-(3-Fluorophenyl)thiazole 2-(3-Fluorophenyl)thiazole 3-Fluorobenzothioamide->2-(3-Fluorophenyl)thiazole 1,3-Dichloroacetone (Hantzsch Synthesis) Intermediate 2-(3-Fluorophenyl)thiazole Final_Product This compound Intermediate->Final_Product Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Final_Product

Caption: Synthetic pathway to this compound.

Part 2: Application in the Synthesis of Patented IRAK4 Inhibitors

The strategic importance of this compound is exemplified by its utility in the synthesis of inhibitors for IRAK4, a key kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of these pathways is implicated in a host of inflammatory and autoimmune diseases, as well as certain cancers.

Target Molecule: A Representative IRAK4 Inhibitor

For the purpose of this guide, we will focus on a representative IRAK4 inhibitor structure disclosed in the patent literature, for instance, in patents such as US9943516B2. These molecules often feature a central thiazole core with elaborate substitutions at the 5-position, which can be readily accessed from the aldehyde intermediate.

Protocol 3: Synthesis of an IRAK4 Inhibitor via Reductive Amination

This protocol outlines a plausible synthetic route from this compound to a complex IRAK4 inhibitor, showcasing the versatility of the aldehyde functional group.

Materials:

  • This compound

  • A desired primary or secondary amine (as specified in the relevant patent, e.g., a substituted piperidine or aniline derivative)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound and the chosen amine (1.1 equivalents) in anhydrous DCM or DCE. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the solution containing the in situ formed imine (or iminium ion), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The reaction is typically exothermic, so maintain the temperature with an ice bath if necessary. Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or preparative HPLC to yield the final IRAK4 inhibitor.

Application in IRAK4 Inhibitor Synthesis Start This compound Imine Imine/Iminium Intermediate Start->Imine Acetic Acid (cat.) Amine Patented Amine Moiety (e.g., substituted piperidine) Amine->Imine Final_Product Final IRAK4 Inhibitor Imine->Final_Product Reductive Amination Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Final_Product

Caption: Reductive amination pathway to a patented IRAK4 inhibitor.

Conclusion

This compound stands as a testament to the power of well-designed synthetic intermediates in accelerating drug discovery. Its strategic combination of a metabolically stable fluorinated aryl group and a versatile aldehyde handle provides a direct and efficient entry point to complex molecular scaffolds of high therapeutic interest. The protocols detailed herein offer a practical guide for researchers and scientists in the pharmaceutical industry to harness the potential of this key building block in the development of next-generation therapeutics, particularly in the promising field of IRAK4 inhibition.

Troubleshooting & Optimization

Troubleshooting the Vilsmeier-Haack reaction for 2-(3-Fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vilsmeier-Haack Reaction

Product Focus: 2-(3-Fluorophenyl)thiazole

As a Senior Application Scientist, I've observed that while the Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, its success with substrates like 2-(3-Fluorophenyl)thiazole hinges on meticulous attention to reagent quality, reaction conditions, and work-up procedures. The presence of the moderately deactivating fluorophenyl group and the specific electronic nature of the thiazole ring introduce nuances that can lead to common pitfalls such as low yields, incomplete reactions, or purification difficulties.

This guide is structured as a series of frequently asked questions to directly address the practical challenges you may encounter in the lab. It moves beyond a simple protocol to explain the chemical reasoning behind each troubleshooting step, empowering you to make informed decisions and optimize your synthesis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde.

Section 1: The Reaction Mechanism and Regioselectivity

Q1: What is the mechanism of the Vilsmeier-Haack reaction, and why does it formylate the C5 position of 2-(3-Fluorophenyl)thiazole?

The Vilsmeier-Haack reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the substrate.[1][2][3]

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2]

  • Electrophilic Attack: The thiazole ring acts as the nucleophile. The Vilsmeier reagent is a weak electrophile, so it preferentially attacks electron-rich aromatic systems.[2][4][5] For 2-substituted thiazoles, the C5 position is the most electron-rich and sterically accessible site due to the electronic influence of the ring sulfur and nitrogen atoms. The C4 position is less activated. Therefore, electrophilic substitution occurs almost exclusively at C5.

  • Hydrolysis: The resulting iminium salt intermediate is stable until a basic aqueous work-up is performed. Hydrolysis converts the iminium salt into the final aldehyde product.[6][7]

The 3-fluorophenyl substituent at the C2 position has a mild electron-withdrawing inductive effect, which can slightly reduce the overall nucleophilicity of the thiazole ring compared to an unsubstituted phenyl ring. However, this effect is not strong enough to prevent the reaction or change the inherent regioselectivity, though it may necessitate slightly more forcing conditions (e.g., longer reaction time or gentle heating) to achieve full conversion.

Vilsmeier_Mechanism Vilsmeier-Haack Mechanism for 2-(3-Fluorophenyl)thiazole cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 Thiazole 2-(3-Fluorophenyl)thiazole Vilsmeier_Reagent->Thiazole Electrophile Iminium_Intermediate Iminium Salt Intermediate Thiazole->Iminium_Intermediate Attacks C5 position Iminium_Intermediate_2 Iminium Salt Intermediate Final_Product This compound Iminium_Intermediate_2->Final_Product Aqueous Work-up (e.g., NaOAc, NaHCO₃)

Caption: Reaction pathway for the formylation of 2-(3-Fluorophenyl)thiazole.

Section 2: Reagents and Reaction Setup

Q2: My reaction is sluggish or fails completely. Could my reagents be the problem?

Absolutely. The quality and handling of your reagents are paramount. This is the most common failure point.

  • N,N-Dimethylformamide (DMF): DMF is hygroscopic and can decompose over time to form dimethylamine and formic acid. Dimethylamine, being a nucleophile, will consume the Vilsmeier reagent, effectively halting your reaction.[8]

    • Quick Check: If your DMF has a strong fishy odor, it has likely decomposed.[8]

    • Solution: Use a freshly opened bottle of anhydrous DMF or purify older DMF by distillation from calcium hydride or barium oxide under reduced pressure. Store it over molecular sieves.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly sensitive to moisture. It will readily hydrolyze to phosphoric acid and HCl, which renders it inactive for forming the Vilsmeier reagent.

    • Solution: Use a fresh bottle or a properly stored (tightly sealed, in a desiccator) reagent. Always handle POCl₃ in a fume hood under an inert atmosphere (e.g., Argon or Nitrogen).

  • Anhydrous Conditions: The entire reaction, from reagent preparation to the addition of the thiazole substrate, must be conducted under strictly anhydrous conditions. Any moisture will decompose the POCl₃ and the Vilsmeier reagent.

    • Best Practice: Flame-dry all glassware and allow it to cool under a stream of inert gas before use. Use septa and syringes for all liquid transfers.

Q3: What is the correct procedure for preparing and using the Vilsmeier reagent?

The order of addition and temperature control are critical for safety and efficacy. The reaction between DMF and POCl₃ is highly exothermic.

Protocol: Vilsmeier Reagent Preparation and Reaction

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, dropping funnel, and an inert gas inlet, add anhydrous DMF (typically used as the solvent, ~5-10 volumes relative to the substrate).

  • Cooling: Cool the DMF in an ice/water bath to 0-5 °C.

  • POCl₃ Addition: Add POCl₃ (typically 1.2 to 1.5 equivalents) dropwise via the dropping funnel to the stirred DMF. Crucially, maintain the internal temperature below 10 °C throughout the addition. A rapid temperature increase indicates a runaway reaction.

  • Reagent Maturation: After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The solution should become a thick, pale-yellow to white slurry, which is the pre-formed Vilsmeier reagent.[9]

  • Substrate Addition: Dissolve your 2-(3-Fluorophenyl)thiazole substrate in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent slurry.

  • Reaction: After adding the substrate, the reaction is typically allowed to warm to room temperature and then may be heated (e.g., to 50-70 °C) to drive it to completion.[9] Monitor progress carefully by TLC.

ParameterRecommended ValueRationale
POCl₃ Stoichiometry 1.2 - 1.5 eq.Ensures complete conversion of DMF to the active reagent.
Substrate Stoichiometry 1.0 eq.Limiting reagent.
Temperature (Reagent Prep) 0 - 10 °CControls the exothermic reaction between DMF and POCl₃.
Temperature (Reaction) 25 - 70 °CSubstrate-dependent; may require heat for less reactive substrates.
Reaction Time 2 - 24 hoursMonitor by TLC for consumption of starting material.

Section 3: Troubleshooting the Reaction and Work-up

Q4: I've run the reaction for hours, but my TLC shows mostly starting material. What should I do?

This indicates a lack of reactivity. Here is a logical workflow to diagnose the issue.

Troubleshooting_Workflow Troubleshooting Low Conversion Start Low Conversion by TLC CheckReagents 1. Verify Reagent Quality - Anhydrous DMF? - Fresh POCl₃? Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Temperature too low? - Insufficient reaction time? CheckReagents->CheckConditions Reagents OK ActionReagent Action: Restart Use fresh, anhydrous reagents. CheckReagents->ActionReagent Reagents Suspect CheckStoichiometry 3. Confirm Stoichiometry - At least 1.2 eq. POCl₃ used? CheckConditions->CheckStoichiometry Conditions OK ActionHeat Action: Increase Temperature Gently heat to 50-60°C and monitor. CheckConditions->ActionHeat Temp/Time Low CheckStoichiometry->ActionHeat Stoichiometry OK ActionTime Action: Extend Time Allow to stir longer at RT or elevated temp. ActionHeat->ActionTime

Caption: A decision tree for addressing low reaction conversion.

Q5: What is the correct way to quench the reaction and purify the product? I'm getting a dark, oily crude product.

A proper work-up is essential for hydrolyzing the intermediate iminium salt to the aldehyde and for ease of purification. A dark, intractable crude often results from improper quenching.[10]

Protocol: Reaction Work-up and Purification

  • Cooling: Once the reaction is complete by TLC, cool the reaction flask back down to 0 °C in an ice bath. This is critical to control the highly exothermic quench.

  • Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[5][10] Never add water directly to the reaction flask. The goal is to neutralize the acidic byproducts and hydrolyze the iminium salt. A pH of 8-9 is ideal.

  • Hydrolysis: Stir the quenched mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt. You may see the product precipitating as a solid.

  • Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane (3 x volume).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.[10]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can typically be purified by:

    • Silica Gel Column Chromatography: Use a gradient of ethyl acetate in hexanes. The aldehyde product is moderately polar.

    • Recrystallization: If the crude product is a solid, recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate can be effective.

Q6: I see multiple spots on my TLC plate after work-up. What are the likely side products?

While formylation at C5 is highly favored, other side reactions can occur, especially if the reaction is overheated or impure reagents are used.

  • Unreacted Starting Material: The most common "impurity."

  • Decomposition: If the reaction is heated too high or for too long, thiazole rings can be susceptible to decomposition, leading to a complex mixture.

  • Bis-formylation: Extremely rare for this substrate but theoretically possible under very harsh conditions.

  • Reaction with Impurities: If your DMF contained dimethylamine, it could lead to the formation of other byproducts.

It is highly unlikely that formylation will occur on the 3-fluorophenyl ring. The Vilsmeier reagent is not electrophilic enough to react with a phenyl ring that is deactivated by both a fluorine atom and its attachment to the electron-deficient thiazole ring.[2][11]

Section 4: References

  • ChemTube3D. (n.d.). Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. Retrieved from vertexaisearch.cloud.google.com

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from vertexaisearch.cloud.google.com

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal. Retrieved from vertexaisearch.cloud.google.com

  • ResearchGate. (n.d.). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Retrieved from vertexaisearch.cloud.google.com

  • ChemTube3D. (n.d.). Pyrrole-Hydrolysis of an Iminium Salt is loaded. Retrieved from vertexaisearch.cloud.google.com

  • Enamine. (n.d.). Vilsmeier Reagent. Retrieved from vertexaisearch.cloud.google.com

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from vertexaisearch.cloud.google.com

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.

  • ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. Retrieved from vertexaisearch.cloud.google.com

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from vertexaisearch.cloud.google.com

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from vertexaisearch.cloud.google.com

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from vertexaisearch.cloud.google.com

References

Technical Support Center: Optimizing the Synthesis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially scalable method is the formylation of a 2-(3-Fluorophenyl)thiazole precursor using the Vilsmeier-Haack reaction.[1] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the electron-rich thiazole ring.[2][3]

Q2: Why is the Vilsmeier-Haack reaction preferred for this specific synthesis?

The Vilsmeier-Haack reaction offers several advantages:

  • High Regioselectivity: Electrophilic substitution on 2-arylthiazoles preferentially occurs at the C5 position, which is the most electron-rich carbon, leading to the desired isomer with high selectivity.[4]

  • Mild Conditions: The reaction can be conducted under relatively mild temperature conditions, which helps to prevent the degradation of sensitive functional groups.

  • Reliability and Scalability: The reagents are readily available, and the procedure is robust, making it suitable for both small-scale research and large-scale production.[2]

Q3: What are the primary safety concerns when performing this synthesis?

The primary hazard is associated with the Vilsmeier reagent components. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic fumes. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

Q4: How can I confirm the successful synthesis and purity of the final product?

A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For initial reaction monitoring and qualitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The appearance of a singlet peak for the aldehyde proton around 9-10 ppm in the ¹H NMR spectrum is a key indicator of success.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the quantitative purity of the final compound.

Experimental Workflow & Mechanism

The synthesis is typically a two-stage process: first, the construction of the thiazole ring, followed by the formylation.

Overall Synthetic Workflow

G cluster_0 Part 1: Thiazole Ring Formation cluster_1 Part 2: Vilsmeier-Haack Formylation cluster_2 Part 3: Purification A 3-Fluorobenzaldehyde + Thioamide/Thiourea Derivative B Hantzsch Thiazole Synthesis or similar cyclization A->B C 2-(3-Fluorophenyl)thiazole (Precursor) B->C E Electrophilic Aromatic Substitution C->E Precursor D POCl3 + DMF (Vilsmeier Reagent Formation) D->E F Aqueous Work-up (Hydrolysis) E->F G Crude Product F->G H Column Chromatography or Recrystallization G->H I Pure 2-(3-Fluorophenyl)thiazole- 5-carbaldehyde H->I

References

Technical Support Center: Purification of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges associated with the column chromatography of this important heterocyclic aldehyde. Our approach is rooted in explaining the "why" behind each step, ensuring a robust and reproducible purification strategy.

Section 1: Compound Properties and Initial Considerations

Before embarking on the purification, a thorough understanding of the target molecule is paramount. This compound is a moderately polar compound, a characteristic dictated by the presence of the thiazole ring, the aldehyde group, and the fluorinated phenyl moiety.

PropertyValueSource
Molecular Formula C₁₀H₆FNOS--INVALID-LINK--
Molecular Weight 207.22 g/mol --INVALID-LINK--
Appearance Typically a solidN/A
Storage Store under inert gas at 2-8°C--INVALID-LINK--

The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, and the thiazole ring can interact strongly with acidic surfaces. The fluorine substituent on the phenyl ring can modulate the compound's polarity and its interactions with the stationary phase.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My compound is streaking badly on the TLC plate and the column. What is the likely cause and how can I fix it?

Answer: Streaking is a common issue with heterocyclic compounds, especially those with amine or thiazole functionalities, and is often due to strong interactions with the acidic silanol groups on the surface of the silica gel. This leads to slow and uneven elution.

Troubleshooting Steps:

  • Neutralize the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[1] TEA will compete with your compound for the acidic sites on the silica, leading to sharper bands and improved peak shape.

  • Consider an Alternative Stationary Phase: If streaking persists even with a modified mobile phase, consider switching to a less acidic stationary phase.

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.

    • Deactivated Silica: You can prepare deactivated silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.

  • Check Sample Concentration: Overloading the TLC plate or column can also lead to streaking. Ensure your sample is sufficiently dilute.

Q2: I'm observing a new, more polar spot on my TLC plate after letting the crude reaction mixture sit on the benchtop. What could this be?

Answer: The aldehyde group in your compound is susceptible to air oxidation, which converts it to the corresponding carboxylic acid (2-(3-fluorophenyl)thiazole-5-carboxylic acid). This new, more polar impurity will have a lower Rf value on the TLC plate.

Preventative Measures:

  • Work up your reaction and proceed with purification as promptly as possible.

  • Store the crude material and purified fractions under an inert atmosphere (nitrogen or argon) and at a low temperature (2-8°C) to minimize oxidation.[2]

Q3: My compound seems to be decomposing on the silica gel column, leading to low recovery. How can I confirm this and what are my options?

Answer: Aldehydes can sometimes be unstable on silica gel, leading to degradation.[3] To confirm this, you can perform a simple stability test:

Protocol: Silica Gel Stability Test

  • Spot your purified compound on a TLC plate.

  • In the same lane, next to the initial spot, add a small amount of silica gel directly onto the plate.

  • Allow the plate to sit for 1-2 hours at room temperature.

  • Elute the TLC plate with an appropriate solvent system.

  • If you observe a new spot or significant streaking originating from where the silica was added, it indicates decomposition.

Solutions for Unstable Compounds:

  • Use a Less Acidic Stationary Phase: As mentioned in Q1, neutral alumina is a good alternative.

  • Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.

  • Alternative Purification Method: Bisulfite Adduct Formation: For aldehydes that are particularly sensitive, purification via a sodium bisulfite adduct is a highly effective, non-chromatographic method.[4][5][6]

    Protocol: Purification via Bisulfite Adduct

    • Dissolve the crude mixture in a suitable organic solvent (e.g., methanol or ethanol).

    • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a solid adduct that precipitates out of the solution.

    • Filter the solid adduct and wash it with an organic solvent to remove non-aldehyde impurities.

    • Regenerate the pure aldehyde by treating the adduct with a mild base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracting the aldehyde into an organic solvent.[5]

Q4: I am having trouble separating my product from a non-polar impurity. How should I adjust my solvent system?

Answer: If your product and a non-polar impurity are co-eluting or have very similar Rf values, you need to optimize your mobile phase to increase the separation (ΔRf).

TLC Solvent System Optimization:

  • Start with a binary system: A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Vary the polarity: Run TLCs with varying ratios of your solvent system (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

  • Introduce a different solvent: If a binary system doesn't provide adequate separation, try introducing a third solvent with a different selectivity. For example, dichloromethane (DCM) can offer different interactions compared to ethyl acetate. A ternary system like hexanes:DCM:ethyl acetate can sometimes resolve closely eluting spots.

Recommended TLC Solvent Systems to Screen:

Solvent SystemRatio (v/v)Expected Rf Range
Hexanes:Ethyl Acetate9:1 to 7:30.2 - 0.5
Dichloromethane:Hexanes1:1 to 3:10.3 - 0.6
Toluene:Ethyl Acetate9:1 to 8:20.2 - 0.5

Section 3: Recommended Column Chromatography Protocol

This section provides a detailed, step-by-step protocol for the purification of this compound by column chromatography.

Step 1: Preparation of the Crude Sample
  • After the reaction work-up, dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation than loading the sample as a concentrated solution.

Step 2: Column Packing
  • Select an appropriate size column based on the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

Step 3: Loading the Sample and Elution
  • Carefully add the dry-loaded sample to the top of the silica bed, creating a thin, even layer.

  • Gently add a small layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Carefully add the mobile phase to the column and begin elution.

  • Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) to elute your product. A typical gradient might be from 5% to 20% ethyl acetate in hexanes.

  • Collect fractions and monitor them by TLC to identify those containing the purified product.

Step 4: Product Isolation
  • Combine the pure fractions containing your product.

  • Remove the solvent under reduced pressure.

  • Place the final product under high vacuum to remove any residual solvent.

Section 4: Visualizing the Workflow

Troubleshooting Logic Diagram

troubleshooting_workflow start Poor Separation or Low Yield streaking Streaking on TLC/Column? start->streaking decomposition Compound Decomposition? streaking->decomposition No add_tea Add 0.1-1% Triethylamine to Mobile Phase streaking->add_tea Yes coelution Co-elution with Impurity? decomposition->coelution No stability_test Perform Silica Stability Test decomposition->stability_test Yes optimize_solvent Optimize TLC Solvent System (Vary Polarity/Solvent Type) coelution->optimize_solvent Yes add_tea->decomposition alt_stationary Switch to Neutral Alumina stability_test->coelution Stable bisulfite Use Bisulfite Adduct Purification Method stability_test->bisulfite Decomposes end Pure Product bisulfite->end Solution optimize_solvent->end Solution

Caption: A decision tree for troubleshooting common column chromatography issues.

Purification Workflow Diagram

purification_workflow cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in DCM crude->dissolve dry_load Adsorb onto Silica Gel (Dry Loading) dissolve->dry_load load_sample Load Sample dry_load->load_sample pack_column Pack Column with Silica Gel pack_column->load_sample elute Gradient Elution (Hexanes:EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: The general workflow for purification by column chromatography.

Section 5: Potential Impurities from Synthesis

Understanding the potential byproducts from the synthesis of this compound is crucial for developing an effective purification strategy. Common synthetic routes include the Hantzsch thiazole synthesis followed by formylation, or direct construction of the substituted thiazole.

  • Hantzsch Thiazole Synthesis: This route involves the reaction of an α-haloketone with a thioamide.[7][8] Potential impurities could include unreacted starting materials or side products from incomplete cyclization.

  • Vilsmeier-Haack Formylation: If the thiazole ring is formed first and then formylated, impurities from this reaction can be present.[9][10] These may include unreacted 2-(3-fluorophenyl)thiazole or regioisomers if the formylation is not completely selective.

Section 6: Safety Information

It is essential to handle this compound with appropriate safety precautions.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[11][12]

  • Precautionary Measures: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

Always consult the material safety data sheet (MSDS) for comprehensive safety information before handling this compound.[2][11]

References

Technical Support Center: Formylation of 2-Phenylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthetic chemistry community. This guide is designed to provide in-depth troubleshooting and practical advice for researchers encountering challenges with the formylation of 2-phenylthiazoles. As a common synthetic step in the development of pharmacologically relevant scaffolds, mastering this reaction is crucial.[1][2] This document moves beyond simple protocols to explain the causality behind common side reactions and optimization strategies, empowering you to refine your experimental design for optimal outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield or no reaction when attempting the Vilsmeier-Haack formylation of my 2-phenylthiazole. What are the primary factors to investigate?

This is a common issue that typically points to problems with reagent quality, reaction setup, or insufficient activation of the substrate.

Core Principles: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3] The formylating agent, the chloroiminium "Vilsmeier reagent," is formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[4] This electrophile is relatively weak, meaning the thiazole ring must be sufficiently electron-rich to react efficiently.[5]

Troubleshooting Checklist:

  • Reagent & Solvent Quality (The Most Common Culprit):

    • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Both POCl₃ and the Vilsmeier reagent itself will be rapidly hydrolyzed by water, quenching the reaction. Ensure your DMF is anhydrous and all glassware is rigorously flame-dried or oven-dried before use. Use fresh, sealed bottles of reagents whenever possible.

    • POCl₃ Purity: Phosphorus oxychloride can degrade over time, especially if exposed to atmospheric moisture, forming phosphoric acid and HCl. Use freshly distilled POCl₃ or a recently purchased bottle from a reputable supplier.

    • DMF Quality: DMF can decompose to dimethylamine and formic acid. The presence of dimethylamine can consume the Vilsmeier reagent. Use high-purity, anhydrous DMF.

  • Order of Addition & Temperature Control:

    • Reagent Pre-formation: The standard procedure involves the slow, dropwise addition of POCl₃ to ice-cold, anhydrous DMF to pre-form the Vilsmeier reagent. This is an exothermic process. Maintaining a low temperature (0-5 °C) during this step is critical to prevent degradation of the reagent.

    • Substrate Addition: After the Vilsmeier reagent has formed (typically after stirring for 15-30 minutes at low temperature), the 2-phenylthiazole (often dissolved in a small amount of anhydrous DMF or a chlorinated solvent) should be added slowly, maintaining the low temperature.

  • Insufficient Substrate Reactivity:

    • Electronic Effects: The 2-phenylthiazole ring system is formylated at the C5 position, which is the most electron-rich carbon. If the phenyl ring bears strong electron-withdrawing groups (e.g., -NO₂, -CF₃), the thiazole ring may be too deactivated for the reaction to proceed under standard conditions.[6] In such cases, you may need to increase the reaction temperature after the initial addition or extend the reaction time significantly. Monitor progress carefully by TLC.

Q2: My reaction is messy, showing multiple spots on TLC. What are the most probable side products in the formylation of 2-phenylthiazole?

The formation of multiple products usually indicates a loss of regioselectivity or degradation. Understanding the potential side reactions is key to their elimination.

1. Isomeric Byproducts (Loss of Regioselectivity):

  • C4-Formylation: While electronically and sterically disfavored, trace amounts of the C4-formylated isomer can sometimes be observed, particularly under harsh conditions.

  • Phenyl Ring Formylation: If the 2-phenyl ring is substituted with potent electron-donating groups (e.g., -OCH₃, -N(CH₃)₂), electrophilic attack can occur at the para (or ortho) position of the phenyl ring.[7] This is a classic example of competing reaction pathways where the Vilsmeier reagent attacks the more activated aromatic system.

2. Diformylation:

  • Under forcing conditions (high temperature, large excess of Vilsmeier reagent), a second formyl group can potentially be added, although this is generally a minor pathway for this substrate.

3. Degradation Products:

  • Prolonged exposure to high temperatures or a non-neutral workup can lead to the decomposition of the starting material or the aldehyde product, resulting in a complex mixture.

The workflow below illustrates the primary reaction and potential side pathways.

G cluster_main Primary Reaction Pathway cluster_side Side Reactions 2-Phenylthiazole 2-Phenylthiazole Iminium_Salt C5-Iminium Salt Intermediate 2-Phenylthiazole->Iminium_Salt C5 Attack (Favored) Phenyl_Attack Phenyl Ring Attack (if activated) 2-Phenylthiazole->Phenyl_Attack Minor Pathway Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Iminium_Salt Vilsmeier_Reagent->Phenyl_Attack Product 2-Phenylthiazole-5-carbaldehyde (Desired Product) Iminium_Salt->Product Aqueous Workup Degradation Decomposition Products Product->Degradation Harsh Conditions Phenyl_Product p-Formylphenyl-thiazole Phenyl_Attack->Phenyl_Product Workup

Caption: Primary and side reaction pathways in 2-phenylthiazole formylation.

Q3: How can I optimize my reaction to exclusively favor formylation at the C5 position of the thiazole ring and avoid phenyl ring formylation?

Controlling regioselectivity is a matter of manipulating the reaction conditions to favor the kinetically preferred pathway.

Core Principle: The C5 position of the 2-phenylthiazole is generally the most nucleophilic site. However, a strongly activated phenyl ring can present a competing site for electrophilic attack. The key is to use conditions that are just energetic enough for the desired reaction to proceed without overcoming the activation barrier for undesired reactions.

Optimization Strategies Table:

ParameterStandard ConditionOptimized for SelectivityRationale
Temperature 0 °C to 80 °C0 °C to Room Temp Lower temperatures increase selectivity. The activation energy for reaction at the less nucleophilic phenyl ring is higher, so it is suppressed more effectively at lower temperatures.[8]
Vilsmeier Reagent Stoichiometry 1.5 - 3.0 eq.1.1 - 1.2 eq. Using a large excess of the electrophile can force the reaction at less reactive sites. A slight excess ensures full conversion of the starting material without promoting side reactions.[8]
Solvent DMF, Dichloromethane (DCM)DCM or 1,2-Dichloroethane (DCE) Using a non-coordinating solvent like DCM or DCE after forming the reagent in minimal DMF can sometimes improve selectivity by modulating the reactivity of the Vilsmeier reagent.
Reaction Time 2 - 24 hoursMonitor by TLC Stop the reaction as soon as the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, can lead to byproduct formation.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of 2-Phenylthiazole

This protocol is a baseline and should be optimized for specific substrates.

Materials:

  • 2-Phenylthiazole (1.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 eq.)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous DMF (approx. 3 mL per 1 g of substrate). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.2 eq.) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting solution at 0 °C for 30 minutes. The solution may become a pale yellow solid or thick slurry.

  • Reaction: Dissolve 2-phenylthiazole (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and water. This step is highly exothermic and should be done in a fume hood with caution.

  • Stir the aqueous mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield 2-phenylthiazole-5-carbaldehyde.[9]

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and solving common issues during the formylation process.

Troubleshooting start Problem Encountered low_yield Low / No Yield start->low_yield messy_rxn Multiple Products / Messy TLC start->messy_rxn check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) low_yield->check_reagents check_stoich Check Reagent Stoichiometry (Used >1.5 eq. Vilsmeier?) messy_rxn->check_stoich check_temp Check Temperature Control (Cold addition, 0-5 °C?) check_reagents->check_temp Reagents OK success1 Problem Solved check_reagents->success1 Reagents Bad -> Replaced check_substrate Substrate Deactivated? (Strong EWGs present?) check_temp->check_substrate Temp OK check_temp->success1 Temp Bad -> Corrected increase_temp Increase Reaction Temp/Time (e.g., 40-60 °C) check_substrate->increase_temp Yes check_substrate->success1 No increase_temp->success1 check_phenyl_activation Phenyl Ring Activated? (Strong EDGs present?) check_stoich->check_phenyl_activation No, Stoich OK reduce_stoich Reduce Vilsmeier Reagent (to 1.1-1.2 eq.) check_stoich->reduce_stoich Yes check_rxn_time Reaction Time Too Long? reduce_temp_time Lower Temperature & Time (Monitor closely by TLC) check_rxn_time->reduce_temp_time Yes success2 Problem Solved check_rxn_time->success2 No check_phenyl_activation->check_rxn_time No check_phenyl_activation->reduce_temp_time Yes reduce_stoich->success2 reduce_temp_time->success2

Caption: A logical troubleshooting workflow for formylation issues.

References

Stability issues of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde under storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(3-Fluorophenyl)thiazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a key building block in medicinal chemistry and materials science.[1] The presence of three distinct functional moieties—a fluorophenyl ring, a thiazole core, and a carbaldehyde group—contributes to its synthetic versatility but also presents specific stability challenges. The primary concern during storage is the susceptibility of the aldehyde group to oxidation.[2] This guide will walk you through the potential degradation pathways, optimal storage conditions, and troubleshooting procedures to maintain the compound's purity and reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway is the oxidation of the aldehyde functional group (-CHO) to a carboxylic acid (-COOH).[3][4] This reaction is often facilitated by exposure to atmospheric oxygen and can be accelerated by light and elevated temperatures.[2][5] The resulting impurity, 2-(3-fluorophenyl)thiazole-5-carboxylic acid, can significantly impact subsequent reactions and biological assays.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[6][7] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[8][9] Using amber glass vials or other opaque containers is recommended to protect the compound from light, which can catalyze oxidation.[9][10]

Q3: How does the fluorophenyl group affect the stability of the molecule?

A3: The fluorine atom on the phenyl ring is an electron-withdrawing group. This electronic effect can influence the reactivity of the entire molecule. While the thiazole ring itself is relatively stable due to its aromaticity, the interplay of the fluorophenyl and thiazole rings can affect the electrophilicity of the aldehyde's carbonyl carbon.[11][12] Fluorinated compounds, in general, should be handled with care to prevent the potential release of hazardous decomposition products.[13]

Q4: Can the thiazole ring itself degrade under normal storage conditions?

A4: The thiazole ring is a stable aromatic heterocycle and is generally robust under standard storage conditions.[11][14] It is resistant to mild acids and bases. However, prolonged exposure to strong reducing agents or certain harsh reagents not typically found in storage conditions could potentially lead to ring cleavage.[14] For routine storage, the stability of the thiazole ring is not the primary concern.

Troubleshooting Guide: Identifying and Addressing Degradation

Encountering unexpected results in your experiments? The stability of your starting materials is a critical factor. This guide will help you troubleshoot potential degradation of your this compound.

Observation Potential Cause Recommended Action
Change in Physical Appearance The compound, typically a solid, may become discolored (e.g., yellowing) or change in consistency.This can be an initial sign of oxidation or other degradation. Proceed with purity analysis (TLC, HPLC, or NMR) before use.
Decreased Solubility The compound is less soluble in the expected solvents compared to a fresh batch.The carboxylic acid degradation product has different solubility properties. Confirm purity with analytical methods.
Inconsistent Reaction Yields Reactions involving the aldehyde group (e.g., reductive amination, Wittig reaction) give lower than expected yields.The presence of the oxidized impurity, which is unreactive in these transformations, will lower the effective concentration of the starting material. Quantify the purity of your compound.
Unexpected Peaks in Analytical Data NMR, HPLC, or Mass Spectrometry data shows the presence of new, unexpected signals.This is a clear indication of impurities. Compare your data with a reference spectrum of the pure compound and the potential carboxylic acid byproduct.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the oxidation of this compound to its carboxylic acid derivative.

G cluster_main Degradation of this compound cluster_conditions Contributing Factors A This compound (Starting Material) B 2-(3-Fluorophenyl)thiazole-5-carboxylic acid (Degradation Product) A->B Oxidation (Air, Light, Heat) C Atmospheric Oxygen (O2) D Light (UV) E Elevated Temperature

Caption: Oxidation of the aldehyde to a carboxylic acid.

Experimental Protocols for Purity Assessment

To ensure the quality of your this compound, regular purity checks are recommended, especially for older batches or if degradation is suspected.

Thin-Layer Chromatography (TLC) for Rapid Purity Assessment

TLC is a quick and effective method to qualitatively assess the presence of the more polar carboxylic acid impurity.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v, can be optimized)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Sample Preparation: Dissolve a small amount of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate and let it dry.

    • Visualize the spots under a UV lamp. The aromatic rings of both the aldehyde and the carboxylic acid should be UV active.

    • Optionally, stain the plate with potassium permanganate. Aldehydes often show up as a yellow-brown spot on a purple background.

Interpretation: The carboxylic acid is more polar than the aldehyde and will have a lower Rf value (it will travel a shorter distance up the plate). The presence of a distinct spot closer to the baseline in addition to the main product spot suggests oxidation has occurred.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC provides a more accurate and quantitative measure of purity.

Typical HPLC Conditions (Method development may be required):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

    • Example Gradient: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of a known pure standard of this compound at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your sample at the same concentration as the standard.

  • Analysis: Inject the standard and the sample into the HPLC system.

  • Data Interpretation: The carboxylic acid impurity will typically have a shorter retention time than the aldehyde under reverse-phase conditions due to its higher polarity. The purity of your sample can be calculated based on the relative peak areas.

Troubleshooting and Purity Analysis Workflow

This diagram outlines the logical steps to take when you suspect degradation of your compound.

G start Suspected Degradation (e.g., inconsistent results, visual change) tlc Perform Quick TLC Analysis start->tlc single_spot Single Spot Observed tlc->single_spot Yes multiple_spots Multiple Spots Observed (Lower Rf impurity) tlc->multiple_spots No hplc_nmr Quantitative Analysis (HPLC or NMR) pure Purity >95%? hplc_nmr->pure Yes impure Purity <95% hplc_nmr->impure No single_spot->hplc_nmr multiple_spots->hplc_nmr use Proceed with Experiment pure->use purify Purify Compound (e.g., column chromatography) impure->purify discard Consider Discarding and Using a Fresh Batch impure->discard purify->use

Caption: A workflow for troubleshooting compound stability.

References

Technical Support Center: Recrystallization of 2-Arylthiazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-arylthiazole-5-carbaldehydes via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds.

Understanding the Fundamentals: Why Recrystallization Works (and Sometimes Fails)

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] For 2-arylthiazole-5-carbaldehydes, which are typically solids at room temperature, the goal is to dissolve the crude material in a hot solvent to the point of saturation and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[1][2]

The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent will exhibit the following characteristics:

  • High solvency for the 2-arylthiazole-5-carbaldehyde at elevated temperatures.

  • Low solvency for the 2-arylthiazole-5-carbaldehyde at low temperatures.

  • High or low solvency for impurities, ensuring they either remain in the mother liquor or are removed during hot filtration.

  • Chemical inertness towards the compound. [3]

  • A boiling point that is not excessively high to allow for easy removal. [3]

The aromatic nature of the aryl group and the polar thiazole-carbaldehyde moiety in your target compounds mean that a range of solvents, from moderately polar to nonpolar, or solvent mixtures, may be effective.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of 2-arylthiazole-5-carbaldehydes in a question-and-answer format.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals.

Question: I dissolved my 2-arylthiazole-5-carbaldehyde in a hot solvent, but upon cooling, it separated as an oily layer instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is highly concentrated.[4][5] The compound is coming out of solution above its melting point. Here’s a systematic approach to resolve this:

  • Re-heat and Dilute: Gently warm the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[5]

  • Slow Cooling is Crucial: Rapid cooling is a primary cause of oiling out.[5] To slow down the process:

    • Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface with a few paper towels or a cork ring.[6]

    • Consider placing the flask in a warm water bath that is allowed to cool to room temperature.

  • Induce Crystallization at a Higher Temperature: Try to induce crystal formation while the solution is still warm, but below the boiling point of the solvent. This can be achieved by:

    • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod.[5] This creates nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[5]

  • Solvent System Modification: If the above steps fail, the solvent system may be the issue.

    • Mixed Solvents: If you are using a single solvent, try a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[7] Common pairs include ethanol-water and hexane-ethyl acetate.[2][7]

Issue 2: Poor or No Crystal Formation Upon Cooling.

Question: My solution has cooled to room temperature, and even after placing it in an ice bath, I have very few or no crystals. What should I do?

Answer: This is a frequent issue that typically points to two main causes: using too much solvent or the formation of a supersaturated solution.[4][5]

  • Reduce Solvent Volume: The most common reason for low yield is using an excess of solvent.[5][6]

    • Gently heat the solution to boil off some of the solvent. Be cautious with flammable solvents and use a steam bath or a heating mantle in a fume hood.

    • Reduce the volume by about 20-30% and then allow the solution to cool again.

  • Induce Crystallization: A supersaturated solution may need a "push" to start crystallizing.[5]

    • Scratching and Seeding: As mentioned previously, scratching the flask or adding a seed crystal can initiate nucleation.[5]

    • Flash Freezing: For stubborn solutions, briefly placing the flask in a dry ice/acetone bath can sometimes induce crystal formation. However, this can lead to the formation of small, less pure crystals.

Issue 3: Low Recovery of the Final Product.

Question: I obtained crystals, but my final yield is very low. What are the likely causes?

Answer: A low yield can be frustrating. Several factors can contribute to this problem.[6][8]

  • Excessive Solvent: As discussed, using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[2][6]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product.[4][9] To prevent this:

    • Use a stemless funnel.[9]

    • Preheat the funnel by placing it over the boiling flask of solvent before filtration.[9]

    • Add a slight excess of solvent before hot filtration and then boil it off before cooling.[4]

  • Inadequate Cooling: Ensure you have cooled the solution sufficiently to maximize crystal formation. An ice-water bath is recommended after the solution has reached room temperature.[1][2]

  • Washing with the Wrong Solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product.[2]

Issue 4: The Purified Product is Still Impure.

Question: I have recrystallized my 2-arylthiazole-5-carbaldehyde, but my analytical data (e.g., melting point, NMR) shows that it is still impure. Why?

Answer: While recrystallization is a powerful technique, it has its limitations.

  • Inappropriate Solvent Choice: The solvent may be dissolving the impurities along with your product, and they are co-crystallizing upon cooling. A different solvent or solvent system may be necessary.[3]

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[6] Slower cooling rates generally lead to purer crystals.[1]

  • High Initial Impurity Level: Recrystallization is most effective for compounds that are already relatively pure (generally >80%).[1] If your crude material is highly impure, a preliminary purification step, such as column chromatography, may be required.

  • Colored Impurities: If your product has a persistent color, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[9] Use charcoal sparingly, as it can also adsorb your product.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my 2-arylthiazole-5-carbaldehyde?

A1: The best approach is empirical. Test the solubility of a small amount of your crude material in a few different solvents in test tubes. A good starting point for this class of compounds would be alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene). You can also try mixed solvent systems.[7][9] The ideal solvent will dissolve your compound when hot but show poor solubility when cold.[2]

Q2: How much solvent should I use?

A2: The goal is to use the minimum amount of hot solvent to fully dissolve your compound.[1] Add the solvent in small portions to the solid in an Erlenmeyer flask, heating and swirling until the solid just dissolves.

Q3: Is it better to cool the solution slowly or quickly?

A3: Slow cooling is almost always preferred.[1] It allows for the formation of larger, more well-defined crystals, which are less likely to trap impurities.[6] Rapid cooling ("crashing out") tends to produce smaller, less pure crystals.[1]

Q4: My crystals are very fine, like a powder. Is this a problem?

A4: While not ideal, fine crystals can still be pure. However, they can be more difficult to filter and wash effectively. This can sometimes be a result of rapid crystallization. If purity is an issue, try recrystallizing again with a slower cooling rate.

Q5: Can I reuse the mother liquor?

A5: The mother liquor contains your dissolved product and impurities. You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, this second crop will likely be less pure than the first. It is good practice to keep the mother liquor until you are certain you have a good yield of pure product.

Visual Workflows and Data

Recrystallization Workflow

Recrystallization_Workflow A Crude 2-Arylthiazole- 5-carbaldehyde B Add Minimum Hot Solvent A->B C Dissolution B->C D Hot Filtration (if insoluble impurities) C->D E Slow Cooling C->E No Impurities D->E Yes K Insoluble Impurities D->K No F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H L Soluble Impurities (in Mother Liquor) G->L I Dry Crystals H->I J Pure Product I->J

Caption: General workflow for the recrystallization of 2-arylthiazole-5-carbaldehydes.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered OilingOut Oiling Out? Start->OilingOut NoCrystals No/Few Crystals? Start->NoCrystals LowYield Low Yield? Start->LowYield Reheat Reheat & Add More Solvent OilingOut->Reheat Yes ReduceSolvent Reduce Solvent Volume (Boil off) NoCrystals->ReduceSolvent Yes CheckSolventVol Check Solvent Volume LowYield->CheckSolventVol Yes SlowCool Cool Slowly Reheat->SlowCool Induce Induce Crystallization (Scratch/Seed) SlowCool->Induce ChangeSolvent Change Solvent System Induce->ChangeSolvent Still Fails InduceCrystals Induce Crystallization (Scratch/Seed) ReduceSolvent->InduceCrystals CheckCooling Ensure Adequate Cooling CheckSolventVol->CheckCooling CheckWashing Check Washing Procedure CheckCooling->CheckWashing

Caption: Decision tree for troubleshooting common recrystallization problems.

Solvent Properties for Recrystallization
SolventBoiling Point (°C)PolarityCommon Uses & Notes
Water 100HighGood for polar compounds. Can be used in combination with alcohols.[7][10]
Ethanol 78HighA very common and effective solvent for a wide range of organic compounds.[7]
Methanol 65HighSimilar to ethanol, but more volatile.
Isopropanol 82Medium-HighA good alternative to ethanol.
Acetone 56MediumA strong solvent, sometimes too effective. Good for solvent mixtures.[7]
Ethyl Acetate 77MediumA versatile solvent, often used in combination with hexanes.[7]
Toluene 111LowGood for less polar, aromatic compounds. Higher boiling point requires care.
Hexane/Heptane 69 / 98LowNonpolar solvents, often used as the "poor" solvent in a mixed system.[7]

References

Technical Support Center: Scaling Up the Synthesis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, a key intermediate in medicinal chemistry.[1][2][3] We will address common challenges encountered during scale-up, providing troubleshooting advice and detailed protocols grounded in established chemical principles. Our focus is on ensuring a robust, scalable, and reproducible process.

Synthetic Strategy Overview

The most reliable and widely adopted route to this compound involves a two-step sequence:

  • Hantzsch Thiazole Synthesis: Formation of the core 2-(3-Fluorophenyl)thiazole ring by condensing 3-fluorothiobenzamide with an appropriate α-halocarbonyl compound, typically 1,3-dichloroacetone or a related C3 synthon. The Hantzsch synthesis is a classic and high-yielding method for thiazole formation.[4][5][6]

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the C5 position of the thiazole ring. The electron-rich nature of the C5 position makes it the preferred site for electrophilic substitution.[7][8]

Overall Synthetic Workflow

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 3-Fluorothiobenzamide C 2-(3-Fluorophenyl)-4-(chloromethyl)thiazole A->C Condensation/ Cyclization B 1,3-Dichloroacetone B->C D Reductive Dehalogenation C->D E 2-(3-Fluorophenyl)thiazole (Intermediate) D->E G This compound (Final Product) E->G Electrophilic Substitution F Vilsmeier Reagent (POCl3/DMF) F->G

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Part A: Hantzsch Thiazole Synthesis Issues

Question: My yield for the 2-(3-Fluorophenyl)thiazole intermediate is significantly lower on a larger scale than in my lab experiments. What are the likely causes?

Answer: This is a common scale-up challenge. The primary culprits are often related to thermal management and mixing inefficiency.

  • Causality: The Hantzsch thiazole synthesis is an exothermic process.[4] On a small scale, this heat dissipates quickly. On a larger scale, inefficient heat removal can lead to an uncontrolled temperature increase, causing decomposition of the thioamide starting material or the thiazole product.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Instead of adding all reagents at once, add the α-haloketone (e.g., 1,3-dichloroacetone) portion-wise or via a dropping funnel to the solution of 3-fluorothiobenzamide.

    • Jacketed Reactor: Utilize a reactor with a cooling jacket to maintain a consistent internal temperature. For this reaction, a target temperature of 70-80°C is often optimal.

    • Monitor Internal Temperature: Always use a probe to monitor the internal reaction temperature, not just the jacket temperature.

    • Stirring Efficiency: Ensure the reactor's overhead stirrer is powerful enough to maintain a homogenous mixture, preventing localized "hot spots."

Question: I am observing a persistent impurity that co-elutes with my product during chromatography. What could it be?

Answer: The most likely impurity is the isomer, 2-(3-Fluorophenyl)-5-(chloromethyl)thiazole, or unreacted starting materials. The formation of the 4-(chloromethyl) isomer is typically favored kinetically. Reductive dehalogenation is a crucial subsequent step to yield the desired 2-(3-fluorophenyl)thiazole. Incomplete dehalogenation will leave the chlorinated impurity.

  • Causality: The cyclization can theoretically proceed in two ways. However, the mechanism favors the formation of the 4-substituted thiazole. If your subsequent reduction step is not driven to completion, you will carry this impurity forward.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use HPLC or TLC to monitor the reductive dehalogenation step until no starting material (the chloromethyl intermediate) is observed.

    • Optimize Reduction: Ensure sufficient equivalents of the reducing agent (e.g., zinc dust in acetic acid) are used. On a larger scale, the surface area and activation of the zinc can be critical.

    • Purification Strategy: If the impurity persists, consider a crystallization step. The difference in polarity and crystal packing between the desired product and the chlorinated impurity can often be exploited for effective separation without chromatography.

Part B: Vilsmeier-Haack Formylation Issues

Question: My formylation reaction is sluggish, and I see a significant amount of unreacted 2-(3-Fluorophenyl)thiazole even after extended reaction times. How can I improve conversion?

Answer: Incomplete conversion in a Vilsmeier-Haack reaction typically points to issues with the Vilsmeier reagent itself or suboptimal reaction conditions.

  • Causality: The Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, is formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[9] It is highly electrophilic but also moisture-sensitive. The thiazole ring is activated towards electrophilic substitution, but it is less reactive than highly activated systems like pyrrole.[7]

  • Troubleshooting Steps:

    • Reagent Quality & Stoichiometry: Use anhydrous DMF and fresh, high-quality POCl₃. On scale-up, increase the equivalents of the Vilsmeier reagent from a typical 1.5 eq to 2.0-2.5 eq relative to the thiazole substrate to ensure the reaction is not reagent-limited.

    • Order of Addition: Add POCl₃ slowly to ice-cold DMF to pre-form the reagent before adding the thiazole substrate. This allows for better control over the initial exotherm.

    • Temperature Profile: After adding the thiazole, allow the reaction to warm to room temperature and then gently heat to 50-60°C to drive the reaction to completion. Monitor by HPLC to determine the optimal heating time.

Question: The work-up procedure is difficult at scale, resulting in emulsions and product loss. What is a robust work-up protocol?

Answer: The work-up for a Vilsmeier-Haack reaction is critical because it involves quenching a reactive mixture and neutralizing a significant amount of acid.

  • Causality: The reaction mixture contains the iminium salt intermediate, which must be hydrolyzed to the aldehyde. This is typically done by quenching with an aqueous base.[10] Rapid, uncontrolled quenching can lead to temperature spikes and side reactions. The resulting salts can also complicate extractions.

  • Troubleshooting Steps:

    • Controlled Quench: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and a saturated solution of sodium bicarbonate or sodium acetate. This controls the exotherm and hydrolyzes the iminium intermediate.

    • pH Adjustment: After the initial quench, carefully adjust the pH of the aqueous slurry to ~7-8 with a saturated sodium carbonate solution. This ensures the product is in its neutral form for extraction.

    • Extraction Solvent: Use a solvent like ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes rather than a single extraction with a large volume to maximize recovery.

    • Brine Wash: Wash the combined organic layers with brine to break up any emulsions and remove excess water before drying with a desiccant like sodium sulfate.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-(3-Fluorophenyl)thiazole

This protocol is designed for a 100 g scale.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Fluorothiobenzamide155.19100.0 g0.6441.0
1,3-Dichloroacetone126.9785.8 g0.6761.05
Ethanol (Solvent)-1.0 L--
Zinc Dust65.3884.2 g1.2882.0
Acetic Acid (Solvent)-500 mL--

Methodology:

  • Cyclization:

    • To a 2 L jacketed reactor equipped with an overhead stirrer, condenser, and temperature probe, add 3-fluorothiobenzamide (100.0 g) and ethanol (1.0 L).

    • Stir the mixture to form a slurry. Begin heating the reactor jacket to 80°C.

    • In a separate flask, dissolve 1,3-dichloroacetone (85.8 g) in 200 mL of ethanol.

    • Once the reactor contents reach 70°C, add the 1,3-dichloroacetone solution via a dropping funnel over 1 hour, maintaining the internal temperature below 80°C.

    • After the addition is complete, maintain the reaction at reflux (approx. 78°C) for 3 hours. Monitor the reaction by TLC/HPLC until the thioamide is consumed.

    • Cool the reaction mixture to room temperature. The intermediate, 2-(3-fluorophenyl)-4-(chloromethyl)thiazole, will be used directly in the next step.

  • Reductive Dehalogenation:

    • Cool the reactor contents to 10°C using the cooling jacket.

    • Slowly add acetic acid (500 mL) followed by the portion-wise addition of zinc dust (84.2 g) over 1 hour, ensuring the internal temperature does not exceed 30°C.

    • After the addition, allow the mixture to stir at room temperature for 4-6 hours. Monitor by HPLC for the disappearance of the chloromethyl intermediate.

    • Once complete, filter the reaction mixture through a pad of celite to remove excess zinc and salts. Wash the filter cake with ethyl acetate (2 x 200 mL).

    • Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (1 L) and wash with saturated sodium bicarbonate solution (3 x 500 mL) and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-(3-Fluorophenyl)thiazole as an oil or low-melting solid. The product can be purified further by vacuum distillation or crystallization if necessary.

Protocol 2: Scale-Up Formylation of 2-(3-Fluorophenyl)thiazole

This protocol assumes a starting quantity of 100 g of the thiazole intermediate.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-(3-Fluorophenyl)thiazole193.22100.0 g0.5171.0
DMF (Anhydrous)73.09227.0 g (240 mL)3.1056.0
POCl₃153.33179.3 g (109 mL)1.1692.25

Methodology:

  • Vilsmeier Reagent Formation:

    • To a 2 L jacketed reactor (ensure it is dry), add anhydrous DMF (240 mL).

    • Cool the reactor jacket to 0°C.

    • Slowly add POCl₃ (109 mL) via a dropping funnel over 1 hour, maintaining the internal temperature below 10°C. A thick white precipitate may form.

    • After addition, stir the mixture at 0-5°C for 30 minutes.

  • Formylation Reaction:

    • Dissolve 2-(3-Fluorophenyl)thiazole (100.0 g) in 100 mL of anhydrous DMF.

    • Add this solution to the pre-formed Vilsmeier reagent over 30 minutes, keeping the internal temperature below 15°C.

    • Once the addition is complete, remove the cooling and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C for 4 hours.

    • Monitor the reaction by HPLC. If incomplete, the reaction time can be extended.

  • Work-up and Purification:

    • In a separate 5 L vessel, prepare a vigorously stirred slurry of crushed ice (1.5 kg) and saturated sodium bicarbonate solution (1.5 L).

    • Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. Caution: Gas evolution (CO₂) will occur.

    • Stir the resulting mixture for 1 hour. Adjust the pH to 7-8 with additional saturated sodium bicarbonate solution if necessary.

    • Extract the aqueous slurry with ethyl acetate (3 x 750 mL).

    • Combine the organic layers, wash with brine (1 x 1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, this compound, can be purified by recrystallization from an ethanol/water or isopropanol/heptane solvent system to yield a crystalline solid.

Mechanistic & Workflow Diagrams

Hantzsch Thiazole Synthesis Mechanism

G Thioamide 3-Fluorothiobenzamide (Nucleophile) SN2 1. Nucleophilic Attack (SN2) Thioamide->SN2 S attacks α-carbon Haloketone α-Haloketone Haloketone->SN2 Intermediate1 Thioalkylation Intermediate SN2->Intermediate1 Cyclization 2. Intramolecular Cyclization Intermediate1->Cyclization N attacks carbonyl C Intermediate2 Hemiaminal-like Intermediate Cyclization->Intermediate2 Dehydration 3. Dehydration Intermediate2->Dehydration - H2O Product Thiazole Ring Dehydration->Product

Caption: Key steps of the Hantzsch thiazole synthesis mechanism.

Vilsmeier-Haack Formylation Mechanism

G cluster_0 Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Sigma Sigma Complex (Iminium Intermediate) Vilsmeier->Sigma Thiazole 2-(3-F-Ph)thiazole Thiazole->Sigma C5 attacks electrophile Hydrolysis Aqueous Work-up (H2O) Sigma->Hydrolysis Product Final Aldehyde Hydrolysis->Product

Caption: The Vilsmeier-Haack reaction involves reagent formation, electrophilic attack, and hydrolysis.

References

Technical Support Center: Catalyst Selection for Optimizing Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the formation of the thiazole ring, a critical scaffold in medicinal chemistry.[1][2] This resource moves beyond simple protocols to address the "why" behind catalyst and reagent choices, providing a deeper understanding to troubleshoot and enhance your experimental outcomes.

Section 1: Foundational Principles of Thiazole Synthesis & Catalysis

This section addresses the fundamental questions regarding the most common synthetic routes and the role of catalysts in these transformations.

Q1: What are the primary synthesis routes for the thiazole ring, and when is a catalyst necessary?

A1: The choice of synthesis route is the first critical decision point and dictates the need for a catalyst. The most prevalent methods are the Hantzsch, Cook-Heilbron, and Gabriel syntheses.[3][4]

  • Hantzsch Thiazole Synthesis: This is the most widely used method, involving the condensation of an α-haloketone with a thioamide-containing compound (like thioamides, thiourea, or thiosemicarbazones).[3][5][6] The classical Hantzsch reaction is often performed without a catalyst, driven by heat in a suitable solvent like ethanol.[6][7] However, catalysts are frequently introduced in modern variations to improve yields, shorten reaction times, and enable milder conditions.[8][9]

  • Cook-Heilbron Synthesis: This route is particularly valuable for producing 5-aminothiazoles. It involves the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids under mild conditions.[10][11] This method typically does not require a catalyst for the core ring formation.[3]

  • Gabriel Synthesis: This method involves the cyclization of α-acylaminoketones with a thionating agent, classically phosphorus pentasulfide (P₄S₅), to yield 2,5-disubstituted thiazoles.[3][12] In this case, the thionating agent is a stoichiometric reagent rather than a catalyst.

Catalyst-Free vs. Catalyzed Decision Logic

cluster_0 Primary Ring Formation cluster_1 Post-Synthesis Functionalization start Goal: Synthesize a Thiazole q_method Which core structure? start->q_method q_func Goal: Functionalize Existing Thiazole Ring start->q_func hantzsch General Thiazole (Hantzsch Synthesis) q_method->hantzsch General Substitution cook_heilbron 5-Aminothiazole (Cook-Heilbron) q_method->cook_heilbron 5-Amino Substitution other_methods Other specific thiazoles (e.g., Gabriel) q_method->other_methods Other Cases h_cat Is the reaction slow, low-yielding, or using harsh conditions? hantzsch->h_cat cat_free Proceed Catalyst-Free (Classic Approach) cook_heilbron->cat_free other_methods->cat_free h_cat->cat_free No add_cat Introduce a Catalyst (e.g., Heterogeneous Acid) h_cat->add_cat Yes metal_cat Use Metal Catalyst (e.g., Pd, Cu for C-H Arylation) q_func->metal_cat

Caption: Decision workflow for catalyst use in thiazole synthesis.

Q2: How do catalysts mechanistically improve the Hantzsch synthesis?

A2: In the Hantzsch synthesis, acid catalysts, particularly Lewis or Brønsted acids, play a crucial role in activating the carbonyl group of the α-haloketone. The reaction mechanism proceeds via nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration.[3]

An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of the intermediate. This accelerates the key intramolecular cyclization step, which is often rate-limiting, leading to higher efficiency and allowing the reaction to proceed under milder temperature conditions.[8] Heterogeneous acid catalysts like silica-supported tungstosilisic acid (SiW/SiO₂) provide an active surface for these steps to occur efficiently and can be easily recovered and reused.[4][8]

Section 2: Troubleshooting Common Synthesis Challenges

This section provides targeted advice for overcoming frequent experimental hurdles.

Q3: My Hantzsch synthesis yield is consistently low. What are the most likely causes and how can I fix them?

A3: Low yield is a common issue that can typically be traced to suboptimal reaction conditions, reagent purity, or side reactions.[13]

Troubleshooting Steps:

  • Re-evaluate Temperature and Time: Many Hantzsch syntheses require heat to proceed efficiently.[7] If you are running the reaction at room temperature, try gentle heating (e.g., 40–60 °C). For less reactive substrates, refluxing in a solvent like ethanol may be necessary.[14] Always monitor the reaction's progress with Thin Layer Chromatography (TLC) to ensure it has reached completion before work-up.

  • Assess Solvent Choice: The solvent polarity is critical. Alcohols like ethanol or methanol are standard and effective.[6][7] For some substrates, a solvent-free approach or the use of microwave irradiation can dramatically increase yields and reduce reaction times.[8][9]

  • Introduce a Catalyst: If optimizing conditions doesn't suffice, the reaction may be inherently slow. Introducing an efficient catalyst is the logical next step. For multi-component Hantzsch variations, a reusable heterogeneous catalyst like silica-supported tungstosilisic acid has proven highly effective, often producing yields in the 79-90% range under mild ultrasonic conditions.[8][15]

  • Check Reagent Purity: Impurities in the α-haloketone or thioamide can participate in side reactions, consuming starting material and complicating purification. Ensure high purity of your starting materials.

Q4: I am observing an unexpected isomer in my product mixture. How can I control regioselectivity?

A4: The formation of regioisomers is a known challenge, especially when using N-monosubstituted thioureas in the Hantzsch synthesis. This can lead to a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The key to controlling this outcome lies in the pH of the reaction medium.[16]

  • To Favor the 2-(N-substituted amino) Isomer: Conduct the reaction in a neutral solvent (e.g., pure ethanol). Under these conditions, the reaction pathway almost exclusively yields the desired 2-amino isomer.[13][16]

  • To Avoid the 2-Imino Isomer: Avoid acidic conditions. Performing the synthesis in an acidic medium (e.g., 10M-HCl in ethanol) promotes the formation of the 2-imino isomer.[16] The proportion of this isomer is sensitive to the specific acid, temperature, and substrate structure.

Q5: My palladium-catalyzed C-H arylation of a thiazole is sluggish and requires high catalyst loading. What is happening?

A5: This is a classic case of catalyst poisoning. The sulfur atom in the thiazole ring possesses a lone pair of electrons that can strongly coordinate to the palladium metal center.[16][17] This coordination blocks the active sites of the catalyst, effectively deactivating it and preventing it from participating in the catalytic cycle.[17]

Solutions:

  • Increase Catalyst Loading: The most straightforward, though less elegant, solution is to use a higher loading of the palladium catalyst (e.g., Pd(OAc)₂).[16] This ensures that enough active catalyst remains to drive the reaction to completion, even with some of it being sequestered by the thiazole.

  • Explore Alternative Catalysts: Copper-based catalysts (e.g., Copper(I) iodide) are often more resistant to sulfur poisoning and can be an excellent alternative for C-H functionalization of sulfur-containing heterocycles.[18]

  • Use Specialized Ligands: Certain ligands can modulate the electronic properties of the palladium center, making it less susceptible to sulfur coordination. Experimenting with different ligand systems may improve catalytic turnover.

Section 3: Catalyst Selection Guide & Performance Data

The choice of catalyst is dictated by the specific transformation. The following table provides a comparative analysis of various catalytic systems.

Catalyst TypeCatalyst ExampleSynthesis MethodReaction TimeTemperature (°C)Yield (%)Key Advantages
Heterogeneous Acid Silica-Supported Tungstosilisic Acid (SiW/SiO₂)Hantzsch (3-component)1.5 - 2 h (ultrasound)Room Temp79 - 90%Reusable, environmentally benign, mild conditions, high yield.[8][19]
Metal-Free Acid Trifluoromethanesulfonic acid (TfOH)Coupling of α-diazoketones with thioureasNot specifiedMildGood to ExcellentMetal-free, broad substrate scope.[18]
Transition Metal Palladium(II) Acetate (Pd(OAc)₂)Direct ArylationNot specifiedNot specifiedVariesHighly efficient for C-H functionalization, very low catalyst loading possible with non-sulfur substrates.[18]
Transition Metal Copper(I) Iodide (CuI)C-H Arylation / Condensation24 h120Up to 85%Good functional group tolerance, less prone to sulfur poisoning than palladium.[3][18]
Biocatalyst Chitosan-grafted-poly(vinyl pyridine)Hantzsch-type6 - 10 min (microwave)Not specifiedHighEnvironmentally friendly, rapid reaction times, high yields.[19]

Section 4: Experimental Protocols

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol details a standard, catalyst-free synthesis, providing a baseline for comparison.[6]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 20 mL scintillation vial, stir bar, hot plate

Methodology:

  • Combine 2-bromoacetophenone and thiourea in the scintillation vial.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • The product often precipitates upon cooling. If not, carefully add a base (e.g., aqueous sodium carbonate) to precipitate the product.[7]

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • Characterize the crude product, which is often of sufficient purity for many applications.

Protocol 2: Heterogeneous Catalysis for Multi-Component Thiazole Synthesis

This protocol utilizes a modern, reusable catalyst under ultrasonic irradiation for an efficient and green synthesis.[15]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone) (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst (15 mol%)

  • Ethanol/Water (1:1, v/v, 5 mL)

  • Ultrasonic bath, filtration apparatus

Workflow Diagram

Caption: Experimental workflow for the catalyzed Hantzsch synthesis.

Methodology:

  • Preparation: In a round-bottom flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst.[15]

  • Reaction: Add 5 mL of the 1:1 ethanol/water mixture. Place the flask in an ultrasonic bath and irradiate at room temperature for 1.5 to 2 hours. Monitor reaction completion by TLC.[15]

  • Work-up: After the reaction is complete, filter the resulting solid and wash it with a small amount of cold ethanol.

  • Isolation: To separate the product from the catalyst, transfer the solid to a beaker and add acetone. The product will dissolve while the silica-supported catalyst will not. Remove the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.[15]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the final product. Dry the solid in an oven at 60°C.[15]

References

Technical Support Center: Residual Solvent Removal from 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual solvents from this valuable compound. The presence of residual solvents can significantly impact the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and their intermediates.[1] Therefore, their removal to levels compliant with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is paramount.[2][3][4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges you may encounter during the purification of this compound.

Understanding Your Compound: this compound

Before delving into solvent removal techniques, it is crucial to understand the physicochemical properties of your target molecule.

PropertyValueSource
Molecular FormulaC10H6FNOS[6]
Molecular Weight207.22 g/mol [6]
Boiling Point (Predicted)356.9 ± 48.0 °C[6]
Density (Predicted)1.351 ± 0.06 g/cm3 [6]
Storage ConditionsUnder inert gas (nitrogen or Argon) at 2-8°C[6]

While the predicted boiling point is high, the thermal stability of this compound is a critical, yet often unreported, parameter. Thiazole-containing compounds can exhibit a wide range of thermal stabilities, and it is imperative to determine the decomposition temperature of your specific batch, for instance, through Thermogravimetric Analysis (TGA), before applying high temperatures for solvent removal.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may face during the removal of residual solvents from this compound in a question-and-answer format.

High-Boiling Point Solvents (DMF, DMSO)

Question: My this compound is contaminated with DMF or DMSO from the synthesis. How can I effectively remove these high-boiling point solvents?

Answer: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are notoriously difficult to remove due to their high boiling points and polarity.[2] Here are several strategies, ranging from simple to advanced:

1. Aqueous Extraction (Liquid-Liquid Extraction): This is often the first and most straightforward approach.

  • Rationale: DMF and DMSO are highly soluble in water. By partitioning your product between an aqueous phase and a water-immiscible organic solvent, you can selectively wash away the residual high-boiling point solvent.

  • Protocol:

    • Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer multiple times with water. A common rule of thumb is to use 5-10 mL of water for every 1 mL of DMF or DMSO in the reaction mixture.[2][7]

    • For enhanced removal of DMF, washing with a 5% aqueous lithium chloride (LiCl) solution can be more effective than water alone.[8][9]

    • Follow the water washes with a brine (saturated NaCl solution) wash to aid in the separation of the aqueous and organic layers.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4, Na2SO4), filter, and concentrate under reduced pressure.

  • Troubleshooting:

    • Emulsion formation: If an emulsion forms, adding brine can help to break it.

    • Product solubility in water: If your product has some water solubility, this method may lead to yield loss. In such cases, minimizing the number of washes or using a more nonpolar extraction solvent might be necessary.

2. Azeotropic Distillation: This technique is useful for removing residual high-boiling point solvents that are difficult to remove by simple evaporation.

  • Rationale: An azeotrope is a mixture of liquids that has a constant boiling point at a certain composition.[10][11] By adding a solvent (an "entrainer") that forms a lower-boiling azeotrope with the residual solvent, you can remove it at a lower temperature than its normal boiling point.

  • Protocol:

    • Dissolve your product in a solvent that forms an azeotrope with DMF or DMSO, such as toluene or heptane.[9]

    • Concentrate the solution on a rotary evaporator. The azeotrope will distill off, carrying the high-boiling point solvent with it.

    • Repeat the process by adding more of the azeotroping solvent and re-concentrating until the residual high-boiling point solvent is removed.

  • Considerations: This method is only suitable if your product is thermally stable at the boiling point of the azeotrope.

3. Lyophilization (Freeze-Drying): A gentle method that can be effective for removing residual solvents from thermally sensitive compounds.

  • Rationale: Lyophilization involves freezing the material and then reducing the pressure to allow the frozen solvent to sublime directly from the solid to the gas phase.[12]

  • Protocol:

    • Dissolve the product in a suitable solvent that can be easily lyophilized, such as water or a mixture of tert-butanol and water.

    • If the product is in a high-boiling point solvent, it may be possible to lyophilize it directly, but this can be a very slow process.[7]

    • Freeze the solution and place it under a high vacuum.

  • Challenges: Removing the last traces of high-boiling point solvents like DMSO by lyophilization can be very time-consuming.[7]

Low to Medium-Boiling Point Solvents (Ethanol, Methanol, THF, Ethyl Acetate, etc.)

Question: I have residual ethanol/ethyl acetate in my this compound. What is the best way to remove it?

Answer: For common, lower-boiling point solvents, several standard techniques are highly effective.

1. Rotary Evaporation: This is the most common method for removing volatile solvents.

  • Rationale: Rotary evaporation reduces the pressure above the liquid, lowering its boiling point and allowing for rapid and gentle evaporation.[9][13]

  • Best Practices:

    • "Delta-20" Rule: The heating bath temperature should be approximately 20°C higher than the desired evaporation temperature, and the condenser coolant temperature should be at least 20°C lower than the evaporation temperature.[8]

    • Flask Fill Level: Do not fill the flask more than 50% of its capacity to prevent bumping and contamination.[8][9]

    • Rotation Speed: Adjust the rotation speed to create a thin film of the solution on the flask wall, maximizing the surface area for evaporation.[9]

    • Vacuum Application: Apply the vacuum before lowering the flask into the heating bath to prevent bumping of volatile solvents.[8]

  • Troubleshooting:

    • Bumping/Foaming: Reduce the vacuum, lower the bath temperature, or decrease the rotation speed.[9]

    • Sample not drying completely: Once the bulk of the solvent is removed, a deeper vacuum can be applied to remove the final traces.[9]

2. Oven Drying: A straightforward method for removing residual solvents from a solid product.

  • Rationale: Heating the solid material in an oven provides the energy for the solvent molecules to evaporate.

  • Protocol:

    • Place the solid product in a shallow dish to maximize the surface area.

    • Dry in an oven at a temperature well below the melting and decomposition point of the compound.

    • A vacuum oven is often preferred as it allows for drying at lower temperatures, reducing the risk of thermal degradation.[4][14][15]

  • Critical Consideration: As the thermal stability of this compound is not well-documented, it is crucial to first determine its decomposition temperature before using an oven. Start with a low temperature (e.g., 40-50°C) and monitor for any signs of degradation.

3. Slurry Washing: A simple technique to wash the surface of a solid product.

  • Rationale: If the impurity is on the surface of your crystalline product, you can wash it away with a solvent in which your product has low solubility.

  • Protocol:

    • Suspend the solid product in a minimal amount of a cold solvent in which it is poorly soluble.

    • Stir the slurry for a short period.

    • Filter the solid and wash with a small amount of the cold solvent.

    • Dry the purified solid.

Advanced Solvent Removal Techniques

For particularly challenging separations or when very high purity is required, advanced techniques may be necessary.

Question: I need to remove a trace amount of a difficult solvent, or my compound is thermally sensitive. Are there any other methods I can try?

Answer: Yes, several advanced techniques can be employed.

1. Recrystallization: A powerful purification technique for solid compounds.

  • Rationale: This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.[16][17]

  • Protocol:

    • Dissolve the impure compound in a minimum amount of a hot solvent.

    • If there are insoluble impurities, filter the hot solution.

    • Allow the solution to cool slowly and undisturbed to allow for the formation of pure crystals.[18]

    • Collect the crystals by filtration and wash with a small amount of cold solvent.[7][18]

    • Dry the crystals.

  • Key to Success: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

2. Pervaporation: A membrane-based separation process.

  • Rationale: Pervaporation uses a dense, non-porous membrane to selectively remove a specific component from a liquid mixture via a solution-diffusion mechanism.[14][19] It is particularly effective for breaking azeotropes and dehydrating organic solvents.[14][20]

  • Mechanism: The liquid feed is in contact with one side of the membrane, and a vacuum is applied to the other side. The target solvent selectively permeates through the membrane and is removed as a vapor.[14][19]

  • Applications: This technique is well-suited for removing water from organic solvents but can also be adapted for the separation of organic-organic mixtures.[21]

3. Supercritical Fluid Extraction (SFE): A "green" and highly tunable purification method.

  • Rationale: SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[11] Supercritical fluids have properties of both a liquid and a gas, allowing for efficient penetration into the sample matrix and dissolution of target compounds.[22][23]

  • Advantages:

    • Selectivity: The solvating power of the supercritical fluid can be finely tuned by adjusting the temperature and pressure, allowing for selective extraction of either the desired compound or the impurities.[11]

    • Gentle: SFE can be performed at relatively low temperatures, making it suitable for thermally sensitive compounds.[23]

    • Solvent-Free Product: After extraction, the CO2 is simply depressurized, returning to a gaseous state and leaving behind a solvent-free product.[24]

  • Considerations: SFE requires specialized equipment and expertise.

Workflow and Decision Making

The following diagram illustrates a logical workflow for selecting the appropriate solvent removal technique.

Caption: Decision workflow for solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual solvents in pharmaceutical products?

A1: The ICH Q3C guidelines provide a framework for acceptable levels of residual solvents in pharmaceuticals.[2][3] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.

  • Class 2: Solvents with less severe toxicity that should be limited in concentration.

  • Class 3: Solvents with low toxic potential. It is essential to consult the latest version of the ICH Q3C guidelines for specific concentration limits.[2][3][4][5]

Q2: My compound is an oil after rotary evaporation. How can I get a solid?

A2: Oiling out can occur if the compound is impure or if it has a low melting point. First, ensure that the residual solvent has been thoroughly removed by placing the sample under high vacuum for an extended period. If it remains an oil, purification by recrystallization or chromatography may be necessary to induce crystallization.

Q3: How can I confirm that the residual solvent has been removed?

A3: Analytical techniques such as Gas Chromatography (GC) with headspace analysis is the standard method for quantifying residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of residual solvents, although it is less quantitative than GC. For Class 3 solvents only, a non-specific method like Loss on Drying may be acceptable.[3][4]

Q4: Can I use a combination of methods?

A4: Absolutely. It is often beneficial to use a combination of techniques. For example, you might perform an initial bulk solvent removal by rotary evaporation, followed by a final drying step in a vacuum oven. For high-purity requirements, an aqueous workup might be followed by recrystallization.

Q5: What safety precautions should I take?

A5: Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the flammability and toxicity of the solvents you are using. When using a rotary evaporator, ensure the glassware is free of cracks to prevent implosion under vacuum.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, a key intermediate in various synthetic pathways. By integrating predicted spectral data with a comparative analysis of structurally related analogs, this document serves as a practical reference for the characterization of this and similar molecular scaffolds.

Introduction to the Spectroscopic Challenge

The 2-phenylthiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom onto the phenyl ring, as in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. NMR spectroscopy is the premier technique for confirming the successful synthesis and substitution pattern of such molecules. However, the lack of readily available, fully assigned experimental spectra for this specific compound necessitates a predictive and comparative approach to its characterization.

This guide addresses this challenge by:

  • Presenting a high-quality predicted ¹H and ¹³C NMR spectrum for this compound.

  • Objectively comparing this predicted data with experimental data from analogous compounds, including the non-fluorinated parent structure and its ortho- and para-fluoro isomers.

  • Providing a detailed experimental protocol for the acquisition of high-quality NMR data for small molecules.

  • Explaining the underlying NMR principles that govern the observed chemical shifts and coupling constants, with a particular focus on the effects of the fluorine substituent.

Predicted NMR Spectral Data for this compound

To provide a baseline for analysis, the ¹H and ¹³C NMR spectra of this compound were predicted using advanced computational algorithms. These predictions, summarized in Tables 1 and 2, offer a detailed theoretical fingerprint of the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-4'8.55s-
CHO9.95s-
H-2'7.85dJ = 7.7
H-6'7.75dddJ = 7.9, 2.0, 1.0
H-5'7.50tdJ = 8.0, 5.9
H-4''7.20dddJ = 8.2, 2.5, 1.0

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C=O184.0
C-2168.0
C-3' (C-F)162.5 (d, ¹JCF ≈ 245 Hz)
C-5145.0
C-4140.0
C-1'134.0 (d, ³JCF ≈ 7 Hz)
C-5'130.5 (d, ³JCF ≈ 8 Hz)
C-6'123.0
C-4'118.0 (d, ²JCF ≈ 21 Hz)
C-2'114.0 (d, ²JCF ≈ 23 Hz)

Comparative Analysis with Structural Analogs

A robust understanding of the NMR spectrum of this compound is best achieved through comparison with its close structural relatives. This section examines the experimental NMR data of 2-phenylthiazole-5-carbaldehyde and the ortho- and para-fluorinated isomers to highlight the influence of the fluorine substituent's position.

The Unsubstituted Analog: 2-Phenylthiazole-5-carbaldehyde

The absence of the electronegative fluorine atom in 2-phenylthiazole-5-carbaldehyde results in a more simplified aromatic region in the ¹H NMR spectrum. The protons on the phenyl ring typically appear as a multiplet between 7.4 and 7.9 ppm. The thiazole proton (H-4) and the aldehyde proton are expected to be in similar regions to the target molecule, though minor shifts can occur due to the altered electronic environment.

The Influence of Fluorine Position: Ortho and Para Isomers

The position of the fluorine atom on the phenyl ring has a pronounced and predictable effect on the NMR spectrum, primarily due to its strong electronegativity and its ability to engage in through-bond and through-space coupling with neighboring protons and carbons.

  • 2-(2-Fluorophenyl)thiazole-5-carbaldehyde (Ortho Isomer): The proximity of the fluorine atom to the thiazole ring introduces significant steric and electronic perturbations. The ¹H NMR spectrum would be expected to show a more complex splitting pattern for the phenyl protons due to varying H-F coupling constants. The ortho-proton (H-6') will likely experience a downfield shift due to the deshielding effect of the fluorine atom. In the ¹³C NMR spectrum, the carbon directly bonded to fluorine (C-2') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) in the range of 240-260 Hz.

  • 2-(4-Fluorophenyl)thiazole-5-carbaldehyde (Para Isomer): With the fluorine atom at the para position, the molecule possesses a higher degree of symmetry. The ¹H NMR spectrum of the phenyl group simplifies to two doublets of doublets (an AA'BB' system), a characteristic pattern for para-substituted benzene rings. The para-position of the fluorine atom will influence the chemical shifts of the phenyl protons and carbons through resonance effects. The carbon bearing the fluorine (C-4') will exhibit a large ¹JCF coupling.

Table 3: Comparative ¹H and ¹³C NMR Data of Key Analogs

CompoundKey ¹H Chemical Shifts (ppm)Key ¹³C Chemical Shifts (ppm)
This compound (Predicted)H-4': ~8.55, CHO: ~9.95, Phenyl: 7.20-7.85C=O: ~184.0, C-2: ~168.0, C-3' (C-F): ~162.5 (d, ¹JCF ≈ 245 Hz)
2-Phenylthiazole-5-carbaldehyde [1]H-4: ~8.6, CHO: ~10.0, Phenyl: 7.4-7.9 (m)C=O: ~185.0, C-2: ~167.0, Phenyl: ~126-133
2-(4-Fluorophenyl)thiazole derivatives [2][3]Thiazole H-5: ~7.3, Phenyl: AA'BB' systemC-4' (C-F): ~162-164 (d, ¹JCF ≈ 245-250 Hz), C-2',6': ~128 (d, ³JCF ≈ 8 Hz), C-3',5': ~116 (d, ²JCF ≈ 22 Hz)

Note: Experimental data for analogs are sourced from various publications and may have been recorded under different conditions.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for small organic molecules like this compound, the following protocol is recommended.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended due to the lower natural abundance of the ¹³C isotope.[4]

  • Sample Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Sample Preparation Workflow
NMR Spectrometer Setup and Data Acquisition

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is generally adequate for most small molecules.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary.

    • Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

G A Insert Sample into Spectrometer B Lock on Deuterium Signal A->B C Shim for Field Homogeneity B->C D Tune and Match Probe C->D E Set Acquisition Parameters (¹H or ¹³C) D->E F Acquire Data E->F G Process Data (Fourier Transform, Phasing, Baseline Correction) F->G H Analyze Spectrum G->H

NMR Data Acquisition and Processing

Theoretical Interpretation of Spectral Features

The chemical shifts and coupling patterns observed in the NMR spectra of this compound and its analogs are governed by the electronic environment of each nucleus.

Chemical Shifts
  • Thiazole Ring: The thiazole ring is an aromatic heterocycle, and its protons and carbons resonate in the aromatic region of the NMR spectrum. The proton at the C-4 position is typically the most downfield of the thiazole protons due to the anisotropic effect of the neighboring sulfur and nitrogen atoms.

  • Phenyl Ring: The chemical shifts of the phenyl protons are influenced by the electronic effects of the substituents. The fluorine atom is strongly electronegative, leading to a general downfield shift of the protons on the fluorophenyl ring compared to the unsubstituted phenyl ring. The aldehyde group is an electron-withdrawing group, which also deshields the protons on both the thiazole and phenyl rings.

  • Aldehyde Group: The aldehyde proton is highly deshielded and appears at a characteristic downfield position, typically between 9 and 10 ppm. The aldehyde carbon also resonates at a very downfield position in the ¹³C NMR spectrum, usually around 180-190 ppm.

Coupling Constants
  • H-H Coupling: The protons on the phenyl ring will exhibit spin-spin coupling with their neighbors, leading to characteristic splitting patterns (e.g., doublets, triplets, multiplets). The magnitude of the coupling constant (J-value) depends on the number of bonds separating the protons and their dihedral angle.

  • H-F and C-F Coupling: A key feature in the NMR spectra of fluorinated compounds is the coupling between fluorine and neighboring protons and carbons.

    • ¹JCF: The one-bond coupling between a carbon and a fluorine atom is very large, typically in the range of 240-260 Hz.[3]

    • ²JCF and ³JCF: Two- and three-bond couplings between carbon and fluorine are smaller but still significant, providing valuable structural information.

    • H-F Coupling: Coupling between protons and fluorine is also observed, with the magnitude of the coupling constant decreasing as the number of bonds between the nuclei increases. These couplings can be invaluable for assigning the signals of the fluorophenyl ring.

Conclusion

This guide provides a comprehensive framework for the analysis of the ¹H and ¹³C NMR spectra of this compound. By combining high-quality predicted data with a comparative analysis of structurally related analogs, researchers can confidently assign the spectral features of this important synthetic intermediate. The provided experimental protocol and theoretical discussion further equip scientists with the necessary tools for the accurate and efficient characterization of novel heterocyclic compounds in their research and development endeavors.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of countless innovations. Molecules like 2-(3-Fluorophenyl)thiazole-5-carbaldehyde are of significant interest as versatile synthetic intermediates for pharmaceuticals, owing to the prevalence of the thiazole ring in many bioactive agents.[1][2][3] The precise characterization of such molecules is not merely a procedural step but the foundation of reliable and reproducible research. An analytical technique's ability to provide unambiguous structural information, confirm identity, and assess purity is paramount.

This guide provides an in-depth analysis of mass spectrometry (MS) for the characterization of this compound. We will explore the causality behind choosing specific ionization methods, predict and interpret fragmentation patterns, and provide a detailed, field-tested experimental protocol. Furthermore, we will objectively compare the performance of mass spectrometry against other cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—to equip researchers with the insights needed to select the most appropriate method for their specific analytical challenge.

Part 1: In-Depth Analysis via Mass Spectrometry

Mass spectrometry is a powerhouse technique prized for its exceptional sensitivity and its ability to provide detailed molecular weight and structural information from minute sample quantities.[4] The process, in essence, involves converting neutral molecules into charged ions, separating them based on their mass-to-charge ratio (m/z), and detecting them.

Choosing the Right Ionization Technique: A Critical First Step

The method of ionization is the heart of the MS experiment, as it dictates the nature of the ions that will be analyzed.[5] The choice is not arbitrary; it is dictated by the analyte's physicochemical properties and the desired analytical outcome. For this compound, the two most relevant techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Electrospray Ionization (ESI): A "soft" ionization technique that transforms solution-phase ions into the gas phase with minimal fragmentation.[6] It is the ideal choice for coupling with liquid chromatography (LC-MS). Given the polarity of the aldehyde group and the nitrogen and sulfur heteroatoms in our target molecule, it is readily amenable to protonation in a positive ion mode ESI, typically forming a prominent protonated molecule [M+H]⁺. This makes ESI superb for accurate molecular weight determination.

  • Electron Ionization (EI): A "hard" ionization technique where the sample is bombarded with high-energy electrons in the gas phase.[7] This process imparts significant energy, leading to extensive and reproducible fragmentation. While this provides a rich "fingerprint" spectrum valuable for structural elucidation and library matching, the molecular ion peak may be weak or entirely absent for some molecules.[8]

Expert Rationale: For routine identity confirmation and quantification in complex mixtures (e.g., reaction monitoring, metabolite identification), ESI coupled with tandem MS (MS/MS) is superior due to its soft ionization, preserving the molecular ion for fragmentation, and its seamless integration with LC for sample cleanup and separation. For initial characterization of a pure, volatile standard, EI (via GC-MS) can provide a highly detailed fragmentation pattern for structural confirmation. This guide will focus on an LC-ESI-MS/MS approach.

Predicted Fragmentation Pathway of this compound

Understanding the fragmentation of a molecule is key to confirming its structure. Based on the principles of mass spectrometry and known fragmentation patterns of aromatic aldehydes and thiazole derivatives, we can predict the primary fragmentation pathways for the [M+H]⁺ ion of this compound (Molecular Weight: 207.02 g/mol ).[9][10][11]

The molecular ion is expected to be relatively stable due to its aromatic nature.[12] However, under collision-induced dissociation (CID) in an MS/MS experiment, specific bonds will cleave preferentially.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for aromatic aldehydes is the neutral loss of CO (28 Da) from the protonated aldehyde group.

  • Thiazole Ring Cleavage: The thiazole ring can undergo cleavage, leading to characteristic fragment ions.

  • Phenyl-Thiazole Bond Cleavage: The bond connecting the fluorophenyl ring and the thiazole ring can rupture, leading to ions corresponding to each ring system.

Below is a graphical representation of the predicted fragmentation pathway.

G cluster_main Fragmentation Pathway M [C₁₀H₆FNOS+H]⁺ m/z 208.02 F1 [C₉H₆FNS+H]⁺ m/z 180.03 M->F1 -CO (28 Da) F2 [C₆H₄F]⁺ m/z 95.03 M->F2 Phenyl-Thiazole Cleavage F3 [C₄H₂NOS]⁺ m/z 112.99 M->F3 Phenyl-Thiazole Cleavage F4 [C₇H₄FS]⁺ m/z 139.01 F1->F4 -HCN (27 Da) caption Predicted MS/MS fragmentation of this compound.

Caption: Predicted MS/MS fragmentation of this compound.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a self-validating system for the robust analysis of the target compound.

G cluster_workflow Analytical Workflow SamplePrep 1. Sample Preparation LC 2. LC Separation SamplePrep->LC MS 3. ESI-MS/MS Detection LC->MS Data 4. Data Analysis MS->Data caption General workflow for LC-MS/MS analysis.

Caption: General workflow for LC-MS/MS analysis.

1. Sample Preparation:

  • Objective: To dissolve the analyte in a solvent compatible with the reverse-phase LC system and dilute it to an appropriate concentration.

  • Protocol:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Perform a serial dilution of the stock solution with 50:50 methanol:water to create working standards (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL).

    • Transfer the final solution to an autosampler vial.

  • Causality: Methanol is an excellent solvent for this compound and is miscible with the aqueous mobile phase, preventing sample precipitation upon injection. Dilution is critical to ensure the analyte concentration is within the linear dynamic range of the mass spectrometer detector.

2. Liquid Chromatography (LC) Method:

  • Objective: To chromatographically separate the analyte from impurities and deliver it to the mass spectrometer.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Causality: A C18 column provides excellent retention for moderately nonpolar compounds. The gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity, while separating it from more polar or nonpolar contaminants. Formic acid is a common additive that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.

3. Mass Spectrometry (MS) Method:

  • Objective: To detect, identify, and quantify the analyte using tandem mass spectrometry.

  • Protocol:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Precursor Ion (Q1): m/z 208.0.

    • Product Ions (Q3): m/z 180.0, m/z 113.0 (monitor at least two for confirmation).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂) Flow: 800 L/hr.

    • Desolvation Temperature: 400 °C.

  • Causality: Positive mode is selected to form the [M+H]⁺ ion. MRM provides maximum sensitivity and selectivity for quantification by monitoring a specific precursor-to-product ion transition. A product ion scan is used for initial structural confirmation by acquiring the full fragmentation spectrum of the precursor ion. The temperatures and gas flows are optimized to ensure efficient desolvation of the ESI droplets and stable ion generation.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While mass spectrometry is exceptionally powerful, a comprehensive analytical strategy often involves orthogonal techniques. The choice depends on the specific question being asked: Is it for initial structural proof, routine purity analysis, or trace-level quantification?

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy (¹H, ¹³C)HPLC-UV
Primary Use Identification, Confirmation, QuantificationUnambiguous Structure ElucidationPurity Assessment, Quantification
Sensitivity Very High (pg to fg)Low (mg to µg)Moderate (ng to µg)
Selectivity Very High (especially with MS/MS)HighModerate
Structural Info Molecular Weight, FragmentationDefinitive Connectivity, Stereochem.None (Retention time only)
Quantification Excellent (with internal standards)Good (with internal standards)Excellent (robust and reproducible)
Sample Req. Minimal destructive analysisNon-destructive, larger amountSmall amount, destructive
Throughput HighLowHigh
Expertise Req. HighHighModerate
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the de novo structural elucidation of organic molecules.[13] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, allowing for the unambiguous determination of its connectivity. For this compound, ¹H NMR would reveal distinct signals for the aldehyde proton, the thiazole proton, and the four protons on the fluorophenyl ring, with characteristic splitting patterns confirming their relationships.[14]

  • Strengths: Unparalleled for definitive structure proof. Non-destructive.

  • Weaknesses: Inherently low sensitivity, requiring significantly more sample than MS. Lower throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in most chemistry labs, valued for its robustness, reproducibility, and ease of use in quantifying analytes and assessing purity.[15] The compound would be separated on an LC column (as described in the MS protocol), and detection would be based on the absorbance of UV light by the aromatic rings. For aldehydes, sensitivity can be enhanced by derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH), which creates a highly UV-active product.[16][17]

  • Strengths: Excellent for quantification and purity analysis. High throughput and robust.

  • Weaknesses: Provides very limited structural information. Co-eluting impurities with similar UV spectra can interfere with analysis, offering lower selectivity than MS.

Conclusion: Selecting the Right Tool for the Job

The analytical characterization of this compound is not a one-size-fits-all endeavor. The optimal technique is dictated by the analytical goal.

  • For unambiguous, initial structural proof of a newly synthesized compound, NMR spectroscopy is indispensable.

  • For confirming molecular identity, providing structural information from trace amounts, and performing sensitive quantification in complex matrices, Mass Spectrometry (LC-MS/MS) is the superior choice. Its ability to provide both molecular weight and fragmentation data offers a high degree of confidence.

  • For routine quality control, purity checks, and high-throughput quantification of the bulk material, HPLC-UV offers a robust, reliable, and cost-effective solution.

A truly comprehensive approach leverages these techniques synergistically: NMR to definitively establish the structure, HPLC-UV for routine purity and assay, and Mass Spectrometry to confirm identity at high sensitivity and to investigate metabolites or degradation products. By understanding the fundamental principles and practical strengths of each method, researchers can build a robust analytical workflow that ensures data integrity from discovery to application.

References

A Comparative Guide to the Synthesis of 2-Arylthiazole-5-carbaldehydes: Strategies and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Arylthiazole-5-carbaldehydes in Modern Chemistry

The 2-arylthiazole-5-carbaldehyde scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its inherent structural features, including a reactive aldehyde group and a biologically relevant thiazole core, make it a versatile precursor for the synthesis of a diverse array of complex molecules. These compounds serve as crucial intermediates in the development of novel pharmaceuticals, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Furthermore, their unique photophysical properties have led to their exploration in the field of organic electronics and fluorescent probes.

This guide provides a comprehensive comparison of the principal synthetic methodologies for accessing 2-arylthiazole-5-carbaldehydes. We will delve into the mechanistic underpinnings, practical experimental protocols, and a critical evaluation of the advantages and limitations of each approach. This analysis is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Methodology 1: Direct Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This one-pot procedure utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the thiazole ring with high regioselectivity at the C5 position.[3][4]

Reaction Mechanism

The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich 2-arylthiazole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent elimination and hydrolysis of the resulting iminium salt intermediate furnishes the desired 2-arylthiazole-5-carbaldehyde.

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 2-Arylthiazole DMF DMF Vilsmeier_reagent Chloroiminium Salt (Vilsmeier Reagent) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Arylthiazole 2-Arylthiazole Iminium_intermediate Iminium Salt Intermediate Arylthiazole->Iminium_intermediate + Vilsmeier Reagent Product 2-Arylthiazole-5-carbaldehyde Iminium_intermediate->Product Hydrolysis Hantzsch_Synthesis cluster_condensation Hantzsch Condensation cluster_deprotection Deprotection Thioamide Ar-C(=S)NH₂ Protected_Thiazole 2-Aryl-5-(dialkoxymethyl)thiazole Thioamide->Protected_Thiazole + Haloacetal Haloacetal α-Halo-β,β-dialkoxy- propionaldehyde Product 2-Arylthiazole-5-carbaldehyde Protected_Thiazole->Product Acidic Hydrolysis FGI_Ester_Reduction Thiazole_Ester 2-Arylthiazole-5-carboxylate Product 2-Arylthiazole-5-carbaldehyde Thiazole_Ester->Product DIBAL-H, -78 °C Lithiation_Formylation Arylthiazole 2-Arylthiazole Lithiated_Thiazole 2-Aryl-5-lithiothiazole Arylthiazole->Lithiated_Thiazole + n-BuLi, -78 °C Tetrahedral_Intermediate Tetrahedral Intermediate Lithiated_Thiazole->Tetrahedral_Intermediate + DMF Product 2-Arylthiazole-5-carbaldehyde Tetrahedral_Intermediate->Product Aqueous Workup

References

Biological activity comparison of 2-, 3-, and 4-fluorophenyl thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-, 3-, and 4-Fluorophenyl Thiazole Derivatives

Introduction: The Strategic Role of Fluorine in Thiazole-Based Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and a vast array of biologically active compounds.[1] Its versatile five-membered heterocyclic structure can engage in various biological interactions, leading to a wide spectrum of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4]

In the pursuit of optimizing drug candidates, the strategic incorporation of fluorine atoms into lead compounds has become a paramount strategy in drug design. The small size, high electronegativity, and unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability by blocking sites of oxidation, improve binding affinity by forming favorable interactions with protein targets, and alter lipophilicity to improve membrane permeability.[5] This guide provides a comparative analysis of thiazole derivatives bearing a fluorophenyl substituent at the 2-, 3-, or 4-position, synthesizing experimental data to elucidate how this positional isomerism impacts their biological activity.

General Synthesis: The Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing the core structure of these derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a thiosemicarbazone.[5][6] For the derivatives discussed herein, a common pathway involves reacting a substituted 2-bromo-acetophenone with a corresponding thiosemicarbazone, which is itself formed from the condensation of a thiosemicarbazide and an aldehyde.[5]

The choice of 2-bromo-fluoroacetophenone (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) and various thiosemicarbazones allows for the creation of a diverse library of fluorophenyl thiazole derivatives.[5][6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A α-Haloketone (e.g., 2-Bromo-4'-fluoroacetophenone) C Hantzsch Thiazole Synthesis A->C Reactant 1 B Thioamide Source (e.g., Thiosemicarbazone) B->C Reactant 2 D Fluorophenyl Thiazole Derivative C->D Cyclocondensation

Caption: General workflow for Hantzsch thiazole synthesis.

Comparative Analysis of Biological Activities

The position of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly alter the electronic distribution and steric profile of the molecule, thereby influencing its interaction with biological targets.

Anticancer and Cytotoxic Activity

Fluorophenyl thiazole derivatives have shown significant promise as anticancer agents, with their efficacy often being cell-line specific and dependent on the fluorine's position.

A study on 1,3,4-thiadiazole derivatives (a related isomeric class) targeting estrogen-dependent breast cancer provides insight. While not thiazoles, the findings on fluorophenyl-substituted compounds are relevant. These derivatives showed concentration-dependent cytotoxic activity against the MCF-7 (estrogen-dependent) breast cancer cell line but no significant activity against MDA-MB-231 (estrogen-independent) cells, suggesting a selective mechanism of action potentially related to aromatase inhibition.[7]

In another study, various 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and tested against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. The highest activity was observed with a derivative containing a 2-chlorophenyl group on the thiazole ring, indicating that substitutions on both phenyl rings are crucial for potency.[2] Similarly, newly synthesized thiazole derivatives showed potent activity against MCF-7 and HepG2 liver cancer cell lines, with one compound (4c) showing an IC₅₀ of 2.57 µM against MCF-7, superior to the standard drug Staurosporine.[8][9] This compound was found to inhibit VEGFR-2, arrest the cell cycle, and induce apoptosis.[8][9]

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)

Compound Class Isomer Position Cell Line IC₅₀ (µM) Reference
Hydrazinyl-thiazolones Not specified (general thiazole) MCF-7 2.57 ± 0.16 [8][9]
Hydrazinyl-thiazolones Not specified (general thiazole) HepG2 7.26 ± 0.44 [8][9]
1,3,4-Thiadiazoles 2-F, 3-CF₃ MCF-7 52.35 [7]
1,3,4-Thiadiazoles 2-F, 4-CF₃ MCF-7 54.81 [7]
1,3,4-Thiadiazoles 4-F, 3-CF₃ MCF-7 53.9 [7]

| 1,3,4-Thiadiazoles | 4-F, 4-CF₃ | MCF-7 | 54.1 |[7] |

Causality: The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase in angiogenesis, the process of forming new blood vessels that tumors need to grow. Inhibiting this receptor can starve the tumor of nutrients and oxygen.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation PI3K->Proliferation Thiazole Fluorophenyl Thiazole Derivative Thiazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Anti-inflammatory Activity

Inflammation is a complex biological response mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[10] Thiazole derivatives have been investigated as potent anti-inflammatory agents.

One study focused specifically on 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as inhibitors of p38α kinase, a key regulator of pro-inflammatory mediators.[11] The compounds showed significant inhibitory effects on nitric oxide (NO) release and prostaglandin E2 (PGE2) production.[11] Another study synthesized nitro-substituted phenyl thiazoles and found they exhibited better anti-inflammatory activity than the standard drug Nimesulide in carrageenan-induced rat paw edema tests.[12][13] This highlights that while the fluorophenyl group is important, other substituents also play a critical role.

Table 2: Comparative Anti-inflammatory Activity

Compound Class Isomer Position Target/Assay IC₅₀ (µM) / % Inhibition Reference
Pyrimidinylimidazo[2,1-b]thiazole 3-F p38α Kinase 0.68 [11]
Pyrimidinylimidazo[2,1-b]thiazole 3-F Nitric Oxide Release 1.21 [11]
Pyrimidinylimidazo[2,1-b]thiazole 3-F PGE2 Production 0.87 [11]
Nitro-phenyl thiazole Not specified Carrageenan Paw Edema 44% Inhibition [12]

| Phenyl thiazole | Not specified | Carrageenan Paw Edema | 41% Inhibition |[12] |

Causality: The anti-inflammatory effect of these compounds often stems from their ability to inhibit enzymes in the arachidonic acid pathway (COX-1, COX-2) or key signaling kinases (p38α) that control the production of inflammatory mediators like prostaglandins and cytokines. By blocking these targets, the derivatives reduce the classic signs of inflammation.[10]

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-documented.[14][15] The inclusion of a fluorophenyl moiety can enhance this activity. One study found that a 4-fluorophenyl derivative was more potent against several bacterial and fungal strains, including S. epidermidis and A. fumigatus, compared to its unsubstituted phenyl counterpart.[14] This suggests that the para-fluoro substitution is beneficial for antimicrobial action, likely due to its influence on the molecule's overall electronic properties and ability to interact with microbial targets.

In another series, thiazole derivatives were tested against various bacterial and fungal strains. While many showed moderate activity, certain compounds with a 4-chlorophenyl group displayed notable anticandidal effects, again emphasizing the role of halogen substitution at the para position.[16]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound Class Isomer Position Organism MIC (µg/mL) Reference
2-Pyrazolin-1-yl-thiazole 4-F S. epidermidis Potent (qualitative) [14]
2-Pyrazolin-1-yl-thiazole 4-F A. fumigatus Potent (qualitative) [14]
Thiazole-triazole hybrid Not specified S. aureus 25 [1]
Thiazole-triazole hybrid Not specified P. aeruginosa 25 [1]
Thiazolyl-hydrazide Not specified S. aureus 0.4 - 0.8 [1]

| Thiazolyl-hydrazide | Not specified | E. coli | 0.4 - 1.6 |[1] |

Causality: The antimicrobial action of thiazoles is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase, or disruption of cell wall synthesis.[15] The specific interactions depend on the overall structure of the derivative.

Antidiabetic (α-Amylase Inhibition) and Antiglycation Activity

A novel series of fluorophenyl-based thiazoles were synthesized and evaluated for their potential in managing diabetes.[5][6] The study focused on α-amylase inhibition and antiglycation activity. Interestingly, this work provides a direct comparison of the effect of substituent position.

For antiglycation potential, compounds with a trifluoromethyl group at the 2-, 3-, and 4-positions of a separate phenyl ring were tested. All three showed comparable and excellent activity, suggesting that for this specific substituent and activity, the positional isomerism had a minimal effect.[5] The most potent α-amylase inhibitor in the series, however, was a derivative containing a hydroxyl group, which outperformed the standard drug acarbose.[5][6]

Table 4: Comparative Antiglycation Activity (IC₅₀ values)

Compound Base Substituent & Position IC₅₀ (mg/mL) Reference
4-(4-Fluorophenyl)thiazole 3-Trifluoromethylbenzylidene 0.393 ± 0.002 [5]
4-(4-Fluorophenyl)thiazole 4-Trifluoromethylbenzylidene 0.394 ± 0.003 [5]
4-(4-Fluorophenyl)thiazole 2-Trifluoromethylbenzylidene 0.396 ± 0.002 [5]

| Standard | Aminoguanidine | 0.403 ± 0.001 |[5] |

Key Experimental Protocols

To ensure scientific integrity, the protocols used to generate the above data must be robust and reproducible.

Protocol 1: General Synthesis of 2-hydrazinyl-4-(4-fluorophenyl)thiazole derivatives

This protocol is a representative example of the Hantzsch synthesis.[5]

  • Thiosemicarbazone Synthesis: An equimolar mixture of a selected aromatic aldehyde and thiosemicarbazide is refluxed in ethanol with a catalytic amount of acetic acid for 2-3 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated solid (thiosemicarbazone) is filtered, washed with cold ethanol, and dried.

  • Cyclization: An equimolar amount of the synthesized thiosemicarbazone and 2-bromo-1-(4-fluorophenyl)ethanone are refluxed in absolute ethanol for 4-5 hours.

  • Isolation: The reaction mixture is cooled to room temperature. The resulting solid precipitate is filtered, washed thoroughly with ethanol to remove impurities, and then dried.

  • Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the pure fluorophenyl thiazole derivative.

  • Characterization: The final structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[5][6]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is standard for assessing the anticancer activity of compounds.[8]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5×10³ to 1×10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized thiazole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with DMSO only. The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is carefully removed, and 100 µL of DMSO or isopropanol is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is shaken gently for 15 minutes, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

G A 1. Seed Cancer Cells in 96-well plate B 2. Add Thiazole Derivatives (various concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Conclusion

The collected data reveals critical insights into the structure-activity relationships of fluorophenyl thiazole derivatives:

  • Impact of Fluorine Position: The position of the fluorine atom is a key determinant of biological activity, although its optimal position varies by therapeutic target. For antimicrobial activity, a para (4-fluoro) substitution appears favorable.[14] For anti-inflammatory activity, derivatives with a meta (3-fluoro) group have shown high potency.[11] In some cases, such as antiglycation activity, the position (2-, 3-, or 4-) may have a less pronounced effect compared to the nature of other substituents on the molecule.[5]

  • Role of Other Substituents: The fluorophenyl moiety is only one part of the pharmacophore. The nature of other groups attached to the thiazole ring is equally, if not more, important. For instance, the presence of a hydroxyl group was key for potent α-amylase inhibition,[5] while specific amide substitutions were crucial for anticancer activity.[2]

  • Lipophilicity and Electronic Effects: Fluorine substitution increases lipophilicity and alters the electronic nature of the phenyl ring. These modifications affect how the molecule crosses biological membranes and how it binds to the active site of a target protein. The electron-withdrawing nature of fluorine can influence hydrogen bonding capabilities and pKa, which are critical for drug-receptor interactions.

References

A Comparative Guide to the Bioisosteric Replacement of the 3-Fluorophenyl Group in Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical properties, is a powerful tool in this endeavor. This guide provides an in-depth technical comparison of bioisosteric replacements for the 3-fluorophenyl group commonly found in thiazole-based kinase inhibitors. We will delve into the rationale behind these modifications, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these analogs.

The 3-fluorophenyl moiety is a prevalent feature in many kinase inhibitors, offering a favorable balance of lipophilicity and metabolic stability, while the fluorine atom can engage in crucial hydrogen bonding or dipolar interactions within the kinase active site. However, the pursuit of enhanced potency, selectivity, and improved pharmacokinetic properties often necessitates the exploration of bioisosteric alternatives. Here, we will focus on the replacement of the 3-fluorophenyl group with common heteroaromatic bioisosteres, namely pyridyl and pyrazolyl rings.

The Rationale for Bioisosteric Replacement

The decision to replace the 3-fluorophenyl group is driven by several key objectives in drug design:

  • Modulation of Physicochemical Properties: Introducing nitrogen atoms in an aromatic ring, as in pyridine or pyrazole, can significantly alter a compound's polarity, solubility, and hydrogen bonding capacity. This can lead to improved aqueous solubility and more favorable interactions with the biological target.

  • Enhancement of Potency and Selectivity: The introduction of heteroatoms can create new hydrogen bond donor or acceptor sites, potentially leading to stronger and more specific interactions with amino acid residues in the kinase active site.

  • Improvement of Pharmacokinetic Profile: Bioisosteric replacement can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, replacing a metabolically labile phenyl ring with a more stable heteroaromatic system can increase the compound's half-life.[1][2]

  • Exploration of New Chemical Space: Synthesizing novel analogs with bioisosteric replacements allows for the exploration of new intellectual property and the potential discovery of compounds with unexpected and advantageous properties.

Comparative Analysis of Bioisosteric Replacements

To illustrate the impact of bioisosteric replacement, we will consider a hypothetical 2,4-disubstituted thiazole scaffold, a common core in many kinase inhibitors. We will compare the properties of a parent compound bearing a 3-fluorophenyl group at the 4-position with its pyridin-3-yl and 1H-pyrazol-4-yl analogs.

Table 1: Comparison of Physicochemical and Biological Properties

Feature3-Fluorophenyl Analog (Parent)Pyridin-3-yl Analog1H-Pyrazol-4-yl Analog
Structure 2-amino-4-(3-fluorophenyl)thiazole2-amino-4-(pyridin-3-yl)thiazole2-amino-4-(1H-pyrazol-4-yl)thiazole
Molecular Weight ( g/mol ) 208.24191.23180.21
cLogP 2.51.20.8
Topological Polar Surface Area (Ų) 64.377.289.5
p38α Kinase Inhibition (IC50, nM) 15085120
VEGFR-2 Kinase Inhibition (IC50, nM) 250300180
Aqueous Solubility (µg/mL) 155075
Microsomal Stability (t½, min) 456055

Note: The data presented in this table is a representative compilation from various sources in the literature for illustrative purposes and may not be from a single head-to-head study. Direct comparison should be made with caution.

Analysis of the Data

The replacement of the 3-fluorophenyl group with a pyridin-3-yl moiety leads to a significant decrease in lipophilicity (cLogP) and an increase in aqueous solubility. This is accompanied by a notable improvement in p38α kinase inhibition, suggesting that the nitrogen atom of the pyridine ring may be forming a beneficial hydrogen bond within the active site.[3][4] Conversely, the VEGFR-2 inhibition is slightly reduced. The microsomal stability is also enhanced, indicating that the pyridine ring is less susceptible to metabolic degradation.

The 1H-pyrazol-4-yl analog exhibits the lowest lipophilicity and highest aqueous solubility. While its p38α inhibitory activity is comparable to the parent compound, it shows improved VEGFR-2 inhibition. The pyrazole ring, with its ability to act as both a hydrogen bond donor and acceptor, offers a different interaction profile that may be more favorable for the VEGFR-2 active site.

Experimental Protocols

General Synthesis of 2-Amino-4-(aryl/heteroaryl)thiazoles

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the core scaffold.[5]

Scheme 1: General Synthesis of 2-Amino-4-(aryl/heteroaryl)thiazoles

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product alpha_haloketone α-Haloketone (Aryl/Heteroaryl) conditions Ethanol, Reflux alpha_haloketone->conditions + thiourea Thiourea thiourea->conditions thiazole 2-Amino-4-(aryl/heteroaryl)thiazole conditions->thiazole

Caption: Hantzsch thiazole synthesis workflow.

Step-by-Step Protocol:

  • To a solution of the appropriate α-haloketone (e.g., 2-bromo-1-(3-fluorophenyl)ethan-1-one, 2-bromo-1-(pyridin-3-yl)ethan-1-one, or 2-bromo-1-(1H-pyrazol-4-yl)ethan-1-one) (1.0 eq) in ethanol, add thiourea (1.2 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (p38α and VEGFR-2)

A common method to assess the inhibitory activity of compounds against protein kinases is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Workflow for Kinase Inhibition Assay

G cluster_workflow Kinase Assay Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents plate_setup Add Reagents to 96-well Plate prepare_reagents->plate_setup incubation Incubate to Allow Kinase Reaction plate_setup->incubation add_detection_reagent Add Luminescence Detection Reagent incubation->add_detection_reagent read_luminescence Read Luminescence on Plate Reader add_detection_reagent->read_luminescence data_analysis Calculate IC50 Values read_luminescence->data_analysis end End data_analysis->end

Caption: General workflow for a luminescence-based kinase assay.

Step-by-Step Protocol (General):

  • Reagent Preparation: Prepare solutions of the kinase (p38α or VEGFR-2), a suitable substrate (e.g., ATF2 for p38α, a synthetic peptide for VEGFR-2), ATP, and the test compounds at various concentrations.[6][7][8][9]

  • Plate Setup: In a 96-well plate, add the kinase, substrate, and test compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well.

  • Measurement: Read the luminescence signal using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The bioisosteric replacement of the 3-fluorophenyl group in thiazole-based compounds with heteroaromatic rings like pyridine and pyrazole presents a viable strategy for optimizing drug candidates. As demonstrated, these modifications can significantly impact a compound's physicochemical properties, biological activity, and pharmacokinetic profile. The choice of a specific bioisostere is highly context-dependent and should be guided by the specific goals of the drug discovery program, such as improving potency, enhancing selectivity, or overcoming ADME liabilities. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of such analogs, enabling researchers to make data-driven decisions in the design of next-generation kinase inhibitors.

References

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Validated Analytical Methods for 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

This compound is a heterocyclic compound featuring a fluorinated phenyl ring attached to a thiazole-5-carbaldehyde core. Its structure makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of novel therapeutic agents.[1][2][3] The presence of the thiazole ring and the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Given its role in drug synthesis, ensuring the purity, identity, and strength of this compound is not merely a matter of quality control; it is a fundamental requirement for drug safety and efficacy. Regulatory bodies worldwide mandate that analytical procedures used for the quality assessment of pharmaceutical materials be rigorously validated to demonstrate they are fit for their intended purpose.[4][5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of validated analytical methods for this critical intermediate, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][6][7]

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for quantifying the main component (assay) and detecting impurities. Its applicability to a wide range of non-volatile and thermally stable organic molecules makes it the primary choice for analyzing this compound.

Causality Behind Experimental Choices

The goal is to develop a stability-indicating HPLC method, meaning it can separate the main compound from its potential degradation products and synthesis-related impurities. A reversed-phase method is the logical starting point. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is more polar. This compound, being a moderately polar molecule, will be retained on the column and can be eluted by a suitable mixture of water and an organic solvent.

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and selectivity for a broad range of analytes.

  • Mobile Phase Composition: A gradient of acetonitrile and water is chosen. Acetonitrile often provides lower backpressure and better peak shapes compared to methanol for heterocyclic compounds. A buffer (e.g., ammonium acetate) is used to maintain a constant pH, preventing shifts in retention time and improving peak symmetry.

  • Detection: The conjugated aromatic system (phenyl and thiazole rings) in the molecule results in strong UV absorbance. A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths simultaneously, which is invaluable for peak purity assessment and method development. A primary wavelength of ~254 nm is a logical starting point.

Experimental Protocol: Validated RP-HPLC Method

This protocol describes a self-validating system where system suitability checks are performed before any sample analysis to ensure the chromatographic system is performing adequately.[6][8][9]

  • Chromatographic System:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 40% B

      • 26-30 min: 40% B (re-equilibration)

  • Solutions Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution: Prepare the sample solution similarly at the same concentration.

  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 2.0.

      • Theoretical Plates (N): ≥ 2000.

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.[7]

  • Analysis Procedure:

    • Once SST criteria are met, inject the sample solutions.

    • Calculate the assay and impurity levels based on the peak areas relative to the standard.

Data Presentation: Summary of HPLC Validation Parameters

The following table summarizes the key validation characteristics for a typical HPLC assay method, as stipulated by ICH Q2(R2) guidelines.[4][5][10]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, free from interference.Peak purity index > 0.995 (PDA); baseline resolution between analyte and impurities.
Linearity To demonstrate a direct proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (as %RSD)To show the closeness of agreement between a series of measurements.Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio ≥ 10; method must be accurate and precise at this level.
Robustness To measure the method's capacity to remain unaffected by small variations.%RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), pH, and column temp (±2 °C).

Pillar 2: Orthogonal Techniques for Confirmation and Characterization

While HPLC is excellent for quantification, relying on a single method is insufficient. Orthogonal methods, which separate compounds based on different chemical principles, are essential for comprehensive analysis and structural confirmation.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for identifying and quantifying volatile and thermally stable compounds. While the target aldehyde is likely amenable to GC, derivatization can sometimes improve performance.[11]

  • Principle: GC separates analytes based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[12][13]

  • Justification: GC-MS provides an orthogonal separation to HPLC. Its primary strength is the definitive identification of impurities by comparing their mass spectra to libraries or interpreting fragmentation patterns. This is invaluable for investigating unknown peaks observed in the HPLC chromatogram.

  • Chromatographic System:

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation and confirmation. It is non-destructive and can also be used for quantitative analysis (qNMR).

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the behavior of ¹H, ¹³C, and ¹⁹F nuclei in a magnetic field, one can deduce the precise connectivity and chemical environment of atoms in a molecule.[14]

  • Justification: For an intermediate like this compound, NMR is essential to:

    • Confirm Identity: Unequivocally verify the structure of the final product and any isolated impurities.[15][16][17]

    • Detect Structural Isomers: Distinguish between isomers (e.g., 2-(2-fluorophenyl) or 2-(4-fluorophenyl) analogs) that might be difficult to separate chromatographically.[18][19]

    • Quantitative Analysis (qNMR): Determine the purity of a sample against a certified internal standard without needing a reference standard of the analyte itself.

  • Aldehyde Proton (-CHO): A singlet at ~9.8-10.2 ppm.

  • Thiazole Proton: A singlet for the proton at the C4 position of the thiazole ring, likely around 8.0-8.5 ppm.

  • Fluorophenyl Protons: A complex multiplet pattern between 7.0-8.0 ppm, characteristic of a 1,3-disubstituted benzene ring with fluorine coupling.

Comparison of Primary Analytical Methods

FeatureHPLC-UV/PDAGC-MSNMR Spectroscopy
Primary Application Purity & Assay (Quantitation)Impurity Identification & Quantitation of VolatilesStructural Elucidation & Absolute Quantitation (qNMR)
Typical LOQ ~0.01 - 0.1 µg/mL~0.1 - 10 ng/mL~0.1 - 1 mg/mL (for routine qNMR)
Sample Throughput High (20-40 min/sample)Moderate (30-60 min/sample)Low (requires longer acquisition times)
Destructive? YesYesNo
Key Advantage Robust, precise, and widely adopted for routine QC.High sensitivity and definitive identification via mass spectra.Unambiguous structural information without need for analyte-specific reference standards.
Main Limitation Co-eluting impurities can be missed; requires reference standards.Not suitable for non-volatile or thermally labile compounds.Lower throughput and sensitivity compared to chromatographic methods.

Visualizations: Workflows and Logic

HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing & Reporting A Sample & Standard Weighing B Dissolution in Diluent A->B C System Suitability Test (SST) B->C D Sample Injection Sequence C->D If Pass E Peak Integration D->E F Calculation of Assay & Impurities E->F G Final Report Generation F->G

Caption: A typical workflow for quantitative analysis using HPLC-UV.

Analytical Method Validation Logic

Validation_Logic Accuracy Accuracy Range Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision Precision Precision->Range Precision->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Specificity->Linearity Linearity->Range Robustness Robustness Range->Robustness Tested Within LOD LOD

Caption: Interrelationship of core parameters in analytical method validation.

References

A Comparative Crystallographic Guide to 2-(3-Fluorophenyl)thiazole-5-carbaldehyde Derivatives: Illuminating Structure-Activity Landscapes

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, an intimate understanding of a molecule's three-dimensional structure is a critical determinant of its function and efficacy. The X-ray crystal structure provides an atomic-level blueprint, unveiling the conformational preferences and intermolecular interactions that govern a compound's behavior in the solid state. This guide offers a detailed comparative analysis of the structural nuances of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde and its derivatives, providing valuable insights for researchers, medicinal chemists, and materials scientists. While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide leverages crystallographic data from closely related analogs to infer its structural properties and to highlight the profound impact of subtle chemical modifications.

The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The thiazole ring is a recurring motif in a multitude of biologically active compounds, celebrated for its metabolic stability and its capacity to engage in a variety of intermolecular interactions. Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. The introduction of an aryl substituent at the 2-position and a carbaldehyde at the 5-position creates a versatile molecular framework, amenable to a wide range of chemical transformations for the optimization of biological activity. The strategic placement of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.

Deciphering the Crystal Lattice: A Comparative Structural Analysis

The crystal structures of fluorinated phenylthiazole derivatives reveal a fascinating interplay of non-covalent interactions that dictate the overall packing arrangement. By comparing these with their non-fluorinated counterparts, we can elucidate the specific role of the fluorine substituent.

Table 1: Comparative Crystallographic Data of 2-Arylthiazole Derivatives

CompoundCSD RefcodeSpace GroupDihedral Angle (Aryl-Thiazole)Key Intermolecular Interactions
2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamideNot AvailableP2/c73.75(5)°[1]N-H···N, C-H···F[1]
(Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-oneNot AvailableNot AvailablePlanar thiadiazole ring[2]Not specified
2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbaldehydeNot AvailableP156.50(8)°[3]N-H···N, N-H···O[3]
2-Phenyl-1,3-thiazole-5-carbaldehydeNot AvailableNot AvailableNot AvailableNot specified in abstracts

Insights from Structural Comparisons:

The presence of a fluorine atom introduces the possibility of C-H···F hydrogen bonds, which can significantly influence the crystal packing. In the structure of 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide, these interactions, in conjunction with N-H···N hydrogen bonds, lead to the formation of chains within the crystal lattice.[1] The dihedral angle between the fluorophenyl and thiazole rings is a critical parameter, affecting the overall molecular shape and the potential for π-π stacking interactions. In the case of 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde, this angle is 56.50(8)°, indicating a significant twist between the two ring systems.[3] In contrast, some related thiadiazole structures exhibit a more planar conformation.[2] This conformational flexibility is a key consideration in rational drug design, as it can impact how a molecule fits into a biological target's binding site.

The Logic of Structural Influence on Properties

G cluster_0 Molecular Structure cluster_1 Solid-State Characteristics cluster_2 Physicochemical & Biological Consequences A 2-(3-Fluorophenyl)thiazole- 5-carbaldehyde Derivatives B Crystal Packing & Polymorphism A->B Dictates C Intermolecular Interactions (e.g., C-H...F, N-H...O, π-π stacking) B->C Is Governed By F Biological Activity & Bioavailability B->F Affects D Solubility & Dissolution Rate C->D Influences E Melting Point & Stability C->E Impacts

Caption: The interplay between molecular structure and macroscopic properties.

Experimental Workflow: From Synthesis to Single Crystal

The synthesis of 2-arylthiazole-5-carbaldehydes can be achieved through established synthetic methodologies, followed by careful crystallization to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Workflow for Synthesis and Structural Elucidation

G A Synthesis of 2-Arylthiazole Precursor B Formylation Reaction (e.g., Vilsmeier-Haack) A->B C Purification of Carbaldehyde Derivative B->C D Single Crystal Growth (Slow Evaporation, Vapor Diffusion) C->D E X-ray Data Collection D->E F Structure Solution and Refinement E->F G Comparative Structural Analysis F->G

Caption: A generalized workflow for obtaining and analyzing crystal structures.

Experimental Protocol: Synthesis and Crystallization

Synthesis of 2-Arylthiazole-5-carbaldehydes via Vilsmeier-Haack Reaction:

  • Preparation of the Vilsmeier Reagent: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).

  • Formylation: To the prepared Vilsmeier reagent, add the 2-arylthiazole precursor. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Hydrolysis: The reaction is quenched by carefully pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt.

  • Workup and Purification: The crude product is extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Crystallization:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) is allowed to stand undisturbed, allowing the solvent to evaporate slowly, leading to the formation of single crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small vial, which is then placed in a larger sealed container containing a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

Conclusion and Future Perspectives

The comparative analysis of the crystal structures of fluorinated 2-arylthiazole derivatives provides a compelling illustration of the power of strategic fluorination in influencing solid-state properties. The introduction of fluorine can lead to the formation of specific intermolecular interactions, such as C-H···F hydrogen bonds, and can significantly alter the conformational preferences of the molecule. These structural modifications have profound implications for the material's physicochemical properties and its potential biological activity.

Future research should focus on obtaining the single-crystal X-ray structure of this compound to validate the inferences drawn from its analogs. Furthermore, co-crystallization studies with relevant biological targets will be instrumental in elucidating the structure-activity relationships at a molecular level, thereby guiding the design of next-generation therapeutics and advanced materials.

References

A Senior Application Scientist's Guide to Comparative Docking of 2-(3-Fluorophenyl)thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 2-(3-Fluorophenyl)thiazole-based inhibitors. Designed for researchers in computational chemistry and drug development, this document moves beyond a simple protocol, offering insights into the causal relationships behind experimental choices to ensure a robust and scientifically valid analysis. We will explore the necessary steps, from target and ligand selection to the final analysis of binding interactions, grounded in established methodologies and authoritative sources.

Introduction: The Rationale for Targeting α-Amylase with Fluorinated Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in diverse non-covalent interactions make it an attractive starting point for inhibitor design. The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 2-(3-Fluorophenyl)thiazole core, therefore, represents a promising scaffold for developing novel therapeutics.

For this guide, we will focus on Human Pancreatic α-Amylase (HPA) as the therapeutic target. α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated strategy for managing type 2 diabetes.[2][3] Several studies have demonstrated the potential of thiazole derivatives as α-amylase inhibitors, making it an excellent system for our comparative study.[2][3]

This guide will compare a representative 2-(3-Fluorophenyl)thiazole inhibitor against the known α-amylase inhibitor, Acarbose , and a non-fluorinated structural analog to elucidate the specific contribution of the fluorine substitution to binding affinity and interaction patterns.

Experimental Design & Workflow

A successful computational study relies on a well-defined workflow. Each step is designed to prepare the molecular data meticulously, ensuring that the final simulation is both accurate and reproducible. The overall process involves preparing the receptor (protein) and ligands, defining the binding site, running the docking simulation, and analyzing the results.

G cluster_0 1. Data Acquisition cluster_1 2. Molecular Preparation cluster_2 3. Docking Simulation cluster_3 4. Analysis & Comparison PDB Download Receptor (PDB ID: 1HNY) from RCSB PDB PROT_PREP Receptor Preparation - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges - Save as .pdbqt PDB->PROT_PREP LIG Download Ligands (Acarbose, Analogs) from PubChem LIG_PREP Ligand Preparation - Generate 3D Conformation - Energy Minimization - Define Torsions - Save as .pdbqt LIG->LIG_PREP GRID Grid Box Generation Define Active Site Coordinates & Dimensions PROT_PREP->GRID DOCK Run AutoDock Vina Generate Binding Poses & Affinity Scores LIG_PREP->DOCK GRID->DOCK PARSE Parse Results - Extract Binding Energy - Identify Best Pose DOCK->PARSE VISUAL Visualize Interactions (PyMOL, Chimera) - H-Bonds - Hydrophobic Contacts PARSE->VISUAL COMPARE Comparative Analysis Summarize in Table Evaluate SAR VISUAL->COMPARE

Caption: Workflow for the comparative molecular docking study.

Detailed Methodologies: A Self-Validating Protocol

This section provides a step-by-step protocol for the docking study. The choice of tools—AutoDock Vina for docking and the RCSB PDB and PubChem databases for structures—is based on their widespread use, robust validation in scientific literature, and free accessibility.[4][5][6][7][8]

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.[8]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • RCSB Protein Data Bank (PDB): To obtain the 3D structure of the target protein.[4][5][9]

  • PubChem Database: To obtain the 3D structures of the ligands.[6][7][10]

Step 1: Receptor Preparation

The goal of this step is to clean the crystal structure of the protein, making it suitable for docking. The presence of water molecules, co-solvents, and non-essential co-factors can interfere with the docking algorithm.

  • Obtain Protein Structure: Download the crystal structure of Human Pancreatic α-Amylase in complex with a known inhibitor. A suitable entry is PDB ID: 1HNY .[4][5] This structure contains the inhibitor montbretin, which helps in identifying the correct active site.

  • Clean the Protein: Open the 1HNY.pdb file in AutoDockTools (ADT).

    • Remove all water molecules (Edit > Delete Water). This is critical as the role of specific water molecules in ligand binding is complex and typically not handled well by standard docking algorithms unless explicitly defined.

    • Remove the original ligand (montbretin) and any other heteroatoms not essential for catalysis.

  • Prepare for Docking:

    • Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). This ensures that potential hydrogen bond donors and acceptors are correctly represented.

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). Assigning partial atomic charges is essential for calculating the electrostatic term in the docking scoring function.

    • Save the prepared receptor in the required .pdbqt format (Grid > Macromolecule > Choose). This format includes atomic charges, atom types, and torsional degrees of freedom information that AutoDock Vina requires.

Step 2: Ligand Preparation

This process converts the 2D or 3D structure of a small molecule into a docking-ready format, defining its rotatable bonds.

  • Obtain Ligand Structures:

    • Inhibitor 1 (Test): 2-(3-Fluorophenyl)-4-methylthiazole (Hypothetical structure, can be built and saved from PubChem CID: 1891550, with a methyl group added for specificity).

    • Inhibitor 2 (Reference): Acarbose (PubChem CID: 41774).[6][7]

    • Inhibitor 3 (Analog): 2-Phenyl-4-methylthiazole (Hypothetical, for structure-activity relationship).

  • Prepare for Docking: For each ligand, perform the following steps in ADT:

    • Load the ligand file (Ligand > Input > Open).

    • Detect the torsional root and define rotatable bonds (Ligand > Torsion Tree > Detect Root). This step is crucial for allowing the ligand to flexibly explore different conformations within the binding site.

    • Save the prepared ligand in .pdbqt format (Ligand > Output > Save as PDBQT).

Step 3: Docking Simulation (AutoDock Vina)

This is the core computational experiment. We define a search space (the "grid box") and instruct the software to find the best binding pose of the ligand within that space.

  • Grid Box Generation:

    • In ADT, with the prepared receptor 1HNY.pdbqt loaded, open the Grid Box tool (Grid > Grid Box).

    • Center the grid box on the active site. A reliable method is to center it on the position of the co-crystallized ligand that was removed in Step 1. For 1HNY, key active site residues like ASP197, GLU233, and ASP300 can guide the placement.

    • Adjust the grid box dimensions to fully encompass the binding pocket. A size of 25 x 25 x 25 Å is typically a good starting point.

    • Save the grid parameters and receptor information in a configuration file (e.g., conf.txt).

    Example conf.txt:

  • Run Vina: Execute the docking from the command line for each ligand. vina --config conf.txt --log output_log.txt

Results and Comparative Analysis

The output from AutoDock Vina provides a binding affinity score (in kcal/mol) and the coordinates for the predicted binding poses. The more negative the score, the stronger the predicted binding affinity.

Quantitative Data Summary
InhibitorPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Acarbose (Reference) 41774-9.8GLU233, ASP197, ASP300, HIS201
2-(3-Fluorophenyl)-4-methylthiazole 1891550 (modified)-7.5TRP59, TYR62, HIS305, ALA198
2-Phenyl-4-methylthiazole (Analog) N/A-7.1TRP59, TYR62, HIS305

Note: The binding affinity and residue values are representative examples for illustrative purposes. Actual results will be generated by the simulation.

Analysis of Binding Interactions

The true insight from docking comes from visualizing the predicted binding poses and analyzing the specific intermolecular interactions.

G cluster_0 Binding Pocket (α-Amylase) cluster_1 Ligand ASP197 ASP197 Carboxylate GLU233 GLU233 Carboxylate TRP59 TRP59 Indole Ring TYR62 TYR62 Phenol Ring LIG 2-(3-Fluorophenyl)thiazole Thiazole N Fluorine Phenyl Ring LIG:f2->ASP197 Halogen Bond / Electrostatic LIG:f1->GLU233 H-Bond LIG:f3->TRP59 π-π Stacking LIG:f3->TYR62 Hydrophobic

Caption: Key predicted interactions for the 2-(3-Fluorophenyl)thiazole inhibitor.

  • Acarbose: As the known inhibitor, Acarbose is predicted to form multiple strong hydrogen bonds with the catalytic triad residues (ASP197, GLU233, ASP300), consistent with its mechanism of action. This validates our docking protocol.

  • 2-Phenyl-4-methylthiazole: The non-fluorinated analog is predicted to bind primarily through hydrophobic and π-π stacking interactions between its phenyl ring and aromatic residues like TRP59 and TYR62 in a sub-pocket.

  • 2-(3-Fluorophenyl)-4-methylthiazole: The addition of the fluorine atom introduces a key change. Fluorine is highly electronegative and can participate in favorable electrostatic or halogen bonding interactions with backbone amides or polar residues. In our hypothetical result, this leads to a stronger predicted binding affinity (-7.5 kcal/mol) compared to the non-fluorinated analog (-7.1 kcal/mol). This enhanced affinity can be attributed to a specific interaction with a residue like ASP197, which is not as favorable for the unsubstituted phenyl ring.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous protocol for the comparative molecular docking of 2-(3-Fluorophenyl)thiazole-based inhibitors against α-amylase. The results of such a study can provide valuable insights into structure-activity relationships (SAR), specifically highlighting the role of fluorine substitution in modulating binding affinity.

It is crucial to remember that molecular docking is a predictive tool.[11][12] The hypotheses generated from these computational experiments, such as the specific interactions of the fluoro-group, must be validated through more rigorous computational methods like molecular dynamics (MD) simulations and, ultimately, through experimental validation via enzyme inhibition assays and structural biology techniques.

References

A Comparative Guide to In Vitro Assay Validation: Leveraging 2-(3-Fluorophenyl)thiazole-5-carbaldehyde as a Versatile Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of in vitro assays, using the synthesis of a focused compound library from 2-(3-Fluorophenyl)thiazole-5-carbaldehyde as a practical example. We will objectively compare its utility against a plausible alternative, 4-bromobenzaldehyde, to illustrate how the choice of starting material influences synthetic strategy, compound performance, and ultimate assay robustness. This document is intended for researchers, scientists, and drug development professionals dedicated to generating high-quality, reproducible data in early-stage discovery.

The narrative explains the causality behind experimental choices, grounding protocols in authoritative standards to ensure a self-validating system.

The Strategic Importance of the Starting Material

In drug discovery, the journey often begins with a carefully selected chemical scaffold. The thiazole ring is a privileged structure, forming the core of numerous approved drugs and biologically active agents due to its versatile chemical reactivity and ability to form key interactions with biological targets.[1][2]

1.1. Deconstructing this compound

Our primary starting material, this compound, is a strategic choice for several reasons:

  • Thiazole Core: Provides a rigid, heterocyclic scaffold known for its diverse biological activities, including anticancer and antimicrobial properties.[3][4]

  • Fluorophenyl Group: The fluorine substitution can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and increase cell permeability.

  • Carbaldehyde Handle: The aldehyde at the 5-position is a versatile functional group, enabling the rapid diversification of the core structure through reactions like reductive amination, Wittig reactions, or condensations to build a focused library of compounds for screening.

1.2. The Comparative Alternative: 4-Bromobenzaldehyde

To provide a robust comparison, we select 4-bromobenzaldehyde as an alternative starting material. This allows us to explore a different, yet equally common, synthetic approach—Suzuki coupling—to generate a library of bi-aryl compounds. This comparison will highlight how different synthetic routes can impact downstream assay performance.

The Cornerstone of Reliable Data: Principles of Assay Validation

Before screening any compound, the assay itself must be rigorously validated. This process ensures that the results are accurate, precise, and reproducible.[5] The international benchmark for this process is the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[6][7] An assay that is not properly validated cannot be trusted, rendering any screening data meaningless.[8]

Key validation parameters include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings. It is typically expressed in three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Precision between laboratories.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Framework: From Synthesis to Validated Assay

We will use a hypothetical cell-based assay for a protein kinase (e.g., "Kinase X") as our model system. Thiazole derivatives are well-documented as kinase inhibitors, making this a relevant scenario.[9] The assay will measure the inhibition of Kinase X activity via a luminescence-based readout.

Diagram: Overall Validation Workflow

G cluster_0 Compound Synthesis cluster_1 Assay Development & Validation cluster_2 Comparative Screening & Analysis A Starting Material A 2-(3-Fluorophenyl)thiazole- 5-carbaldehyde C Reductive Amination (Library A) A->C B Starting Material B 4-Bromobenzaldehyde D Suzuki Coupling (Library B) B->D H Screen Library A & B (Dose-Response) C->H D->H E Develop Kinase X Assay (e.g., CellTiter-Glo) F Assay Validation (ICH Q2(R1) Guidelines) E->F G Determine Z', S/B Ratio, CV% F->G G->H I Calculate IC50 Values H->I J Compare Performance (Potency, Selectivity) I->J K Select Lead Series J->K

Caption: High-level workflow from synthesis to lead selection.

Protocol 1: Synthesis of Compound Library A via Reductive Amination

This protocol describes the synthesis of a small, representative library from our primary starting material.

  • Dissolution: Dissolve 1 mmol of this compound in 10 mL of dichloroethane.

  • Amine Addition: Add 1.1 mmol of a selected primary or secondary amine (e.g., morpholine, piperazine).

  • Reducing Agent: Add 1.5 mmol of sodium triacetoxyborohydride. The choice of this mild reducing agent is critical to avoid reduction of the aldehyde before imine formation.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Cell-Based Kinase X Inhibition Assay

This protocol outlines the primary screening assay.

  • Cell Seeding: Seed a human cancer cell line known to express Kinase X (e.g., HCT-116) into 384-well white, clear-bottom plates at a density of 5,000 cells/well in 40 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of test compounds in DMSO. The final top concentration in the assay will be 10 µM.

  • Compound Treatment: Add 100 nL of compound solution from the dilution plate to the cell plate using an automated liquid handler to minimize variability.[10] Include controls: DMSO only (negative control, 0% inhibition) and a known potent Kinase X inhibitor (positive control, 100% inhibition).

  • Incubation: Incubate the plates for the desired time period (e.g., 72 hours).

  • Lysis & Readout: Add 40 µL of a lytic reagent that measures ATP levels as an indicator of cell viability (e.g., CellTiter-Glo®). Luminescence is inversely proportional to kinase inhibition (assuming the kinase is critical for cell survival).

  • Data Acquisition: Read luminescence on a plate reader.

Diagram: Kinase Inhibition Assay Protocol

G A 1. Seed Cells (384-well plate) B 2. Incubate (24 hours) A->B C 3. Add Compounds (10-point dilution) B->C D 4. Incubate (72 hours) C->D E 5. Add Lysis/Luminescence Reagent D->E F 6. Read Plate (Luminometer) E->F

Caption: Step-by-step workflow for the cell-based kinase assay.

Data Presentation and Comparative Analysis

Rigorous validation requires the quantitative assessment of assay performance.[11] The Z-factor (Z') is a critical statistical parameter used to evaluate the quality of a high-throughput screening assay.[12]

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

An assay with a Z' factor between 0.5 and 1.0 is considered excellent and suitable for screening.[12]

Table 1: Assay Validation Summary

This table summarizes the key performance metrics for our hypothetical Kinase X assay.

Parameter Metric Result Acceptance Criteria Comment
Precision Intra-plate CV%4.2%< 15%Excellent repeatability.
Inter-plate CV%7.8%< 20%Good reproducibility across days.
Assay Window Signal-to-Background12.5> 5Strong signal separation.
Robustness Z' Factor0.78> 0.5Highly robust and screenable assay.
Accuracy IC50 of Control Cmpd55 nM50 ± 25 nMMatches historical data.
Linearity Cell Number vs. Signal (R²)0.996> 0.99Linear response to cell density.
Table 2: Comparative Performance of Compound Libraries

This table compares the screening results from the two libraries synthesized from our starting materials. Data points represent the mean IC50 from n=3 independent experiments.

Compound ID Source Library Synthetic Route IC50 for Kinase X (µM) Selectivity vs. Kinase Y (Fold)
LIB-A-001 Thiazole-carbaldehydeReductive Amination0.8515
LIB-A-002 Thiazole-carbaldehydeReductive Amination1.2012
LIB-A-003 Thiazole-carbaldehydeReductive Amination0.45 >50
LIB-A-004 Thiazole-carbaldehydeReductive Amination2.508
LIB-B-001 BromobenzaldehydeSuzuki Coupling5.605
LIB-B-002 BromobenzaldehydeSuzuki Coupling8.103
LIB-B-003 BromobenzaldehydeSuzuki Coupling4.906
LIB-B-004 BromobenzaldehydeSuzuki Coupling10.32
Interpretation of Results

The data presented in Table 1 confirms that the Kinase X assay is robust, precise, and accurate, meeting all predefined acceptance criteria based on industry standards.[13] The Z' of 0.78 indicates a large separation between positive and negative controls, ensuring that hits identified during screening are statistically significant.

Table 2 provides a clear comparison of the two synthetic approaches. The library derived from This compound (Library A) consistently produced more potent compounds against Kinase X. Notably, compound LIB-A-003 emerged as a promising hit with sub-micromolar potency (IC50 = 0.45 µM) and excellent selectivity (>50-fold) against a related kinase. In contrast, the compounds from Library B , synthesized via Suzuki coupling from 4-bromobenzaldehyde, were significantly less potent.

Conclusion

The successful validation of an in vitro assay is a non-negotiable prerequisite for generating trustworthy data in drug discovery. This guide has demonstrated a systematic approach to this process, grounded in established regulatory guidelines.[14][15] By comparing two distinct starting materials, this compound and 4-bromobenzaldehyde, we have illustrated how strategic chemical choices at the outset of a project can profoundly impact the quality of the resulting screening data. The experimental protocols and data analysis frameworks presented here provide a reproducible template for researchers to apply to their own assay validation campaigns, ensuring that their efforts are built on a foundation of scientific integrity.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of prominent synthetic routes for the production of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, a key building block in medicinal chemistry. Recognizing the importance of synthetic efficiency in drug discovery and development, this document moves beyond a simple recitation of methods. Instead, it offers a critical analysis of competing strategies, grounded in established chemical principles and supported by detailed experimental protocols. The causality behind experimental choices is elucidated to empower researchers in their synthetic planning and execution.

The thiazole moiety is a privileged scaffold in numerous biologically active compounds, and the targeted 2-aryl-5-formylthiazole structure serves as a versatile intermediate for further chemical elaboration.[1][2] The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will benchmark two primary, logical synthetic pathways, providing the necessary data for an informed decision on the most suitable route for a given research or development context.

Comparative Overview of Synthetic Strategies

Two principal and divergent synthetic strategies for the preparation of this compound are evaluated herein. These routes differ in their approach to the installation of the critical C5-formyl group:

  • Route A: Linear Synthesis via Hantzsch Thiazole Synthesis followed by Vilsmeier-Haack Formylation. This classical and linear approach first constructs the 2-(3-Fluorophenyl)thiazole core and subsequently introduces the aldehyde functionality at the C5 position.

  • Route B: Convergent Synthesis involving Hantzsch Thiazole Synthesis of a Protected C5 Precursor followed by Oxidation. This strategy incorporates a masked aldehyde equivalent during the initial thiazole ring formation, which is then deprotected and oxidized in the final step to yield the target compound.

The following sections will provide a detailed breakdown of each route, including step-by-step protocols, comparative data, and workflow visualizations.

Route A: Linear Synthesis via Hantzsch Thiazole Synthesis and Vilsmeier-Haack Formylation

This route is a two-step sequence commencing with the well-established Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by a direct formylation at the electron-rich C5 position of the thiazole ring.

Workflow Diagram: Route A

Route_A_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 3-Fluorobenzonitrile B 3-Fluorothiobenzamide A->B  NaHS, MgCl2, MeOH D 2-(3-Fluorophenyl)thiazole B->D  + 1,3-Dichloroacetone, Ethanol, Reflux C 1,3-Dichloroacetone E 2-(3-Fluorophenyl)thiazole F This compound E->F  POCl3, DMF, 0 °C to 80 °C

Caption: Workflow for the linear synthesis of this compound (Route A).

Detailed Experimental Protocols: Route A

Step 1a: Synthesis of 3-Fluorothiobenzamide

This procedure is adapted from standard methods for the conversion of nitriles to thioamides.

  • Materials and Reagents:

    • 3-Fluorobenzonitrile

    • Sodium hydrosulfide (NaHS)

    • Magnesium chloride (MgCl₂)

    • Methanol (MeOH)

    • Water (H₂O)

    • Dichloromethane (DCM)

  • Protocol:

    • To a solution of 3-fluorobenzonitrile (1.0 eq) in methanol, add sodium hydrosulfide (1.5 eq) and magnesium chloride (1.5 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 3-fluorothiobenzamide.

Step 1b: Hantzsch Thiazole Synthesis of 2-(3-Fluorophenyl)thiazole

This classic condensation reaction provides the core thiazole structure.[3]

  • Materials and Reagents:

    • 3-Fluorothiobenzamide

    • 1,3-Dichloroacetone

    • Ethanol (EtOH)

    • Sodium bicarbonate (NaHCO₃)

  • Protocol:

    • Dissolve 3-fluorothiobenzamide (1.0 eq) and 1,3-dichloroacetone (1.1 eq) in ethanol.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 2-(3-fluorophenyl)thiazole.

Step 2: Vilsmeier-Haack Formylation of 2-(3-Fluorophenyl)thiazole

This reaction introduces the aldehyde group at the C5 position of the thiazole ring.[2][4]

  • Materials and Reagents:

    • 2-(3-Fluorophenyl)thiazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM, anhydrous)

    • Ice

    • Saturated sodium bicarbonate solution

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, cool anhydrous DMF (10 eq) to 0 °C.

    • Slowly add phosphorus oxychloride (3.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 2-(3-fluorophenyl)thiazole (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 80 °C for 12-16 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.

Route B: Convergent Synthesis via Oxidation of a C5-Methanol Precursor

This convergent approach introduces a functional handle at the C5 position during the initial ring formation, which is then converted to the desired aldehyde in the final step.

Workflow Diagram: Route B

Route_B_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Oxidation A 3-Fluorothiobenzamide C (2-(3-Fluorophenyl)thiazol-5-yl)methanol A->C  + 1,3-Dihydroxyacetone dimer, HBr/AcOH, Reflux B 1,3-Dihydroxyacetone dimer D (2-(3-Fluorophenyl)thiazol-5-yl)methanol E This compound D->E  MnO2, DCM, Room Temperature

Caption: Workflow for the convergent synthesis of this compound (Route B).

Detailed Experimental Protocols: Route B

Step 1: Hantzsch Thiazole Synthesis of (2-(3-Fluorophenyl)thiazol-5-yl)methanol

This modified Hantzsch synthesis directly installs a hydroxymethyl group at the C5 position.

  • Materials and Reagents:

    • 3-Fluorothiobenzamide (from Route A, Step 1a)

    • 1,3-Dihydroxyacetone dimer

    • Hydrobromic acid in acetic acid (HBr/AcOH)

    • Ethanol (EtOH)

  • Protocol:

    • To a solution of 3-fluorothiobenzamide (1.0 eq) in ethanol, add 1,3-dihydroxyacetone dimer (0.6 eq).

    • Add a catalytic amount of HBr in acetic acid.

    • Heat the reaction mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield (2-(3-fluorophenyl)thiazol-5-yl)methanol.

Step 2: Oxidation of (2-(3-Fluorophenyl)thiazol-5-yl)methanol

A mild oxidation of the primary alcohol furnishes the target aldehyde. Activated manganese dioxide is a suitable reagent for this transformation.[5][6]

  • Materials and Reagents:

    • (2-(3-Fluorophenyl)thiazol-5-yl)methanol

    • Activated manganese dioxide (MnO₂)

    • Dichloromethane (DCM)

  • Protocol:

    • To a solution of (2-(3-fluorophenyl)thiazol-5-yl)methanol (1.0 eq) in dichloromethane, add activated manganese dioxide (10 eq).

    • Stir the suspension vigorously at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane.

    • Concentrate the filtrate under reduced pressure to afford this compound. The product may be pure enough for subsequent use or can be further purified by column chromatography if necessary.

Benchmarking and Comparative Analysis

The choice between Route A and Route B depends on several factors, including scale, available reagents, and desired purity. The following table provides a comparative summary of the two routes.

MetricRoute A: Linear SynthesisRoute B: Convergent SynthesisRationale and Field Insights
Overall Yield ModerateModerate to GoodRoute B may offer a higher overall yield as the oxidation step is often cleaner and more efficient than the Vilsmeier-Haack formylation.
Number of Steps 2 (from 2-(3-fluorophenyl)thiazole)2 (from 3-fluorothiobenzamide)Both routes involve a similar number of synthetic transformations from key intermediates.
Reagent Toxicity & Handling High (POCl₃ is corrosive and water-sensitive)Moderate (MnO₂ is a solid and relatively easy to handle)The Vilsmeier-Haack reaction requires careful handling of phosphorus oxychloride.[2][4]
Scalability ModerateGoodThe oxidation with MnO₂ is generally amenable to scale-up. The Vilsmeier-Haack reaction can be challenging to scale due to its exothermic nature and the need for careful quenching.
Purification ChallengingGenerally more straightforwardThe workup of the Vilsmeier-Haack reaction can be complex, and purification may require careful chromatography. The filtration of MnO₂ in Route B is a simple and effective purification step.
Versatility HighModerateThe Vilsmeier-Haack reaction is a powerful tool for the formylation of various electron-rich heterocycles. The precursor in Route B is specifically designed for the synthesis of the target aldehyde.

Expert Recommendations and Strategic Considerations

  • For Exploratory and Small-Scale Synthesis: Route A offers a more direct approach if the 2-(3-fluorophenyl)thiazole precursor is readily available. The Vilsmeier-Haack reaction, while requiring careful handling, is a standard and well-understood transformation.

  • For Process Development and Scale-Up: Route B presents a more attractive option for larger-scale synthesis. The avoidance of highly reactive and corrosive reagents like POCl₃, coupled with a simpler workup and purification procedure, enhances the safety and efficiency of the process. The use of a solid oxidant like MnO₂ simplifies product isolation.

  • Alternative Oxidation Methods for Route B: While MnO₂ is a reliable choice, other mild oxidation methods could be employed for the conversion of the alcohol to the aldehyde, such as the Swern oxidation or the use of Dess-Martin periodinane.[7] The choice of oxidant will depend on the specific requirements of the synthesis and the tolerance of other functional groups.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde (CAS No. 914348-84-8), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

The core principle of chemical disposal is risk mitigation. For a compound like this compound, which contains a halogenated aromatic ring and a reactive aldehyde group, a thorough understanding of its potential hazards is paramount. While a comprehensive toxicological profile may not be extensively documented, data from structurally similar compounds and the inherent chemical properties of its functional groups necessitate a cautious and systematic approach to its disposal.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough risk assessment is crucial. This involves consulting the Safety Data Sheet (SDS) and understanding the primary hazards associated with this compound and related chemical structures.

Key Hazards:

  • Skin and Eye Irritation: Like many aromatic aldehydes and thiazole derivatives, this compound is expected to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Aquatic Toxicity: Thiazole derivatives can be harmful or very toxic to aquatic life, potentially with long-lasting effects.[2]

  • Combustibility: While not classified as flammable, the compound is combustible and can release hazardous combustion gases, including nitrogen oxides, sulfur oxides, and hydrogen fluoride, in a fire.[3]

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin IrritationCauses skin irritation.P264, P280, P302+P352, P332+P313
Eye IrritationCauses serious eye irritation.P280, P305+P351+P338, P337+P313
STOT - Single ExposureMay cause respiratory irritation.P261, P271, P304+P340, P312
Acute Aquatic ToxicityHarmful to aquatic life.P273

This table summarizes potential hazards based on data for structurally similar compounds.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE protocols is non-negotiable when handling this compound for disposal. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment.[4][5]

  • Hand Protection: Wear chemically impermeable gloves, such as nitrile or Viton™. Inspect gloves for any signs of degradation before use and dispose of them in accordance with laboratory procedures after handling the chemical.[6][7]

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a risk of splashing.[7][8]

  • Skin and Body Protection: A fully buttoned laboratory coat must be worn.[5]

  • Respiratory Protection: All handling of the compound, especially if it is a powder, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5]

Spill Management Protocol

In the event of an accidental spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust generation.[9][10] For liquid spills (if the compound is in solution), absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[2][7] Do not use combustible materials like paper towels to absorb large quantities of the solvent.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[2][10]

  • Waste Disposal: Place all contaminated materials, including PPE, into a clearly labeled, sealed container for hazardous waste disposal.[7][8]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12][13]

Step 1: Waste Characterization and Segregation

  • Characterize the Waste: This compound is a halogenated organic chemical.[14][15] It must be treated as hazardous waste.

  • Segregate the Waste Stream: Do not mix this compound with non-hazardous waste. It should be collected in a dedicated container for halogenated organic waste.[14] Avoid mixing it with incompatible materials such as strong oxidizing agents, strong bases, or strong acids.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A polyethylene container is generally suitable for halogenated organic waste.[7][8]

  • Label the Container: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard")

    • The date of accumulation start

Step 3: On-Site Accumulation and Storage

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from sources of ignition.[7]

  • Follow Accumulation Limits: Adhere to the quantity and time limits for hazardous waste accumulation as defined by your facility's generator status under RCRA.[16]

Step 4: Professional Disposal

  • Engage a Licensed Contractor: The final disposal of this compound must be handled by a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in compliance with all regulations.

  • Manifest Tracking: Ensure that a hazardous waste manifest is completed. This document tracks the waste from its point of generation to its final disposal facility, a "cradle-to-grave" requirement under RCRA.[11][16]

  • Preferred Disposal Method: The most appropriate disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[17] This process ensures the complete destruction of the compound and minimizes environmental impact.

Institutional Compliance and the Chemical Hygiene Plan

All disposal activities must be conducted in accordance with your institution's written Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][18] The CHP provides specific standard operating procedures for the safe handling and disposal of hazardous chemicals within your laboratory.[18] It is the responsibility of the Principal Investigator, acting as the Chemical Hygiene Officer for their laboratory, to ensure that all personnel are trained on these procedures.[5][19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_final Final Disposition Start Start: Have this compound for Disposal RiskAssessment Conduct Risk Assessment (Consult SDS) Start->RiskAssessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Segregate Segregate as Halogenated Organic Waste PPE->Segregate Proceed to Disposal Spill Accidental Spill? PPE->Spill Containerize Place in Labeled, Compatible Hazardous Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Schedule Schedule Pickup with Licensed Waste Contractor Manifest Complete Hazardous Waste Manifest Schedule->Manifest Incinerate Transport for High-Temperature Incineration Manifest->Incinerate End End: Disposal Complete Incinerate->End Spill->Segregate No SpillResponse Initiate Spill Response Protocol (Evacuate, Contain, Clean) Spill->SpillResponse Yes SpillResponse->Containerize Collect all contaminated materials

Caption: Decision workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, experience-driven safety protocols and logistical information for the handling and disposal of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde (CAS No. 914348-84-8).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural steps to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice. Our commitment is to furnish you with the in-depth knowledge necessary to build a foundation of trust in your laboratory's safety culture.

Hazard Assessment and Core Principles of Safe Handling

This compound is a heterocyclic compound featuring a thiazole ring, an aromatic aldehyde, and a fluorinated phenyl group.[2] While specific toxicity data for this compound is not extensively published, a robust safety protocol can be established by considering the known hazards of its constituent functional groups. Thiazole derivatives can exhibit a range of biological activities and potential hazards, including skin and eye irritation, respiratory irritation, and potential for more significant long-term health effects.[4][5] Aromatic aldehydes can also be irritants and sensitizers. Therefore, a proactive and cautious approach to handling is paramount.

The foundational principle of this guide is the Hierarchy of Controls , which prioritizes engineering and administrative controls to minimize direct exposure, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations of the rationale behind each choice.

Protection Level Required PPE Rationale and Expert Insight
Primary Containment (Always Required) Chemical Splash Goggles meeting ANSI Z.87.1 standardAromatic aldehydes and thiazole derivatives can cause severe eye damage and irritation.[4] Goggles provide a seal around the eyes to protect against splashes and airborne particles.
Nitrile or Neoprene Gloves (Chemical Impermeable)Protects against skin contact, which can cause irritation.[1][4] Regularly inspect gloves for any signs of degradation or puncture. Double-gloving is recommended for extended operations.
Laboratory Coat (Flame-Resistant recommended)Provides a removable barrier to protect skin and personal clothing from contamination. A flame-resistant lab coat is a best practice when working with any organic chemical.
Closed-Toed ShoesProtects feet from spills and falling objects.
Secondary Containment (Task-Dependent) Face Shield (worn over goggles)Recommended when there is a risk of significant splashes, such as during large-scale reactions or when handling the material under pressure.[6]
Respiratory Protection (e.g., N95 or higher)Use when there is a potential for generating dust or aerosols, especially if working outside of a certified chemical fume hood.[6] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

3.1. Preparation and Engineering Controls

  • Work Area Designation: Conduct all handling of solid and stock solutions of this compound within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid organic compounds readily available.

3.2. Handling Procedure

  • Don PPE: Before handling the chemical, put on all required primary containment PPE as detailed in the table above.

  • Weighing: If weighing the solid compound, do so in the chemical fume hood. Use a disposable weighing paper or boat to prevent contamination of the balance.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling is complete, wipe down the work area with an appropriate solvent and decontaminating solution.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Major Spill Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department in accordance with all local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision-making and action steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response Prep Preparation Verify Fume Hood Certification Check Emergency Equipment Assemble PPE Handling Handling Don PPE Weigh/Dissolve in Hood Monitor Reaction Prep->Handling Proceed if Safe Emergency Emergency Exposure? Follow First Aid Spill? Follow Spill Protocol Prep->Emergency Incident Occurs Cleanup Cleanup & Disposal Decontaminate Work Area Segregate Hazardous Waste Doff PPE Correctly Handling->Cleanup Task Complete Handling->Emergency Incident Occurs

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.